molecular formula C14H15N3O B1587010 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide CAS No. 261765-37-1

2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Cat. No.: B1587010
CAS No.: 261765-37-1
M. Wt: 241.29 g/mol
InChI Key: GZOSEFWBJDRETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[2-(2-pyridyl)ethyl]-2-aminobenzamide is a member of benzamides. It derives from an anthranilic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(2-pyridin-2-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-13-7-2-1-6-12(13)14(18)17-10-8-11-5-3-4-9-16-11/h1-7,9H,8,10,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOSEFWBJDRETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384399
Record name 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261765-37-1
Record name 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Characterization of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide for Medicinal Chemistry Applications

Executive Summary & Pharmacological Context

This guide details the structural elucidation of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide , a synthetic small molecule sharing the pharmacophore of Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275).

The molecule consists of a 2-aminobenzamide (anthranilamide) zinc-binding group (ZBG) connected via an ethyl spacer to a pyridine surface recognition cap. Precise structural characterization is critical in drug development to differentiate this specific isomer from potential regioisomers (e.g., pyridin-3-yl or pyridin-4-yl analogs) and to quantify potential cyclization impurities formed during synthesis.

Synthetic Context & Impurity Profile

Understanding the synthesis informs the elucidation strategy. The most common route involves the nucleophilic ring-opening of isatoic anhydride by 2-(2-aminoethyl)pyridine .

  • Primary Impurity Risk: Thermal cyclization of the product can lead to the formation of quinazolinone derivatives, losing the free amine ZBG.

  • Regioisomer Risk: Commercial 2-aminoethylpyridine reagents may contain trace 3- or 4-substituted isomers, which must be ruled out via splitting patterns in 1H NMR.

Spectroscopic Elucidation Strategy

Mass Spectrometry (LC-MS/ESI)

Objective: Confirm molecular formula and analyze fragmentation to verify the linker stability.

ParameterValueNotes
Formula C₁₄H₁₅N₃O
Exact Mass 241.1215 Da
Observed [M+H]⁺ 242.12 ± 0.05 m/zProtonated molecular ion (ESI+)
Key Fragment 1 ~120 m/zAcylium ion (2-aminobenzoyl cation)
Key Fragment 2 ~106 m/zEthylpyridine fragment (cleavage at amide N)
Infrared Spectroscopy (FT-IR)

Objective: Validate functional group integrity, specifically the primary amine and secondary amide.

  • 3450 & 3350 cm⁻¹: Primary amine (–NH₂) stretching (asymmetric/symmetric). Absence suggests cyclization to quinazolinone.

  • 3250 cm⁻¹: Secondary amide (–NH–) stretch.

  • 1650 cm⁻¹: Amide I band (C=O stretch). Diagnostic for open-chain benzamide.

  • 1590 cm⁻¹: Pyridine ring breathing / C=C aromatic stretch.

Nuclear Magnetic Resonance (NMR) Analysis

The following assignments assume a solvent of DMSO-d₆, commonly used for its ability to solubilize polar amides and prevent exchange of amide protons.

¹H NMR Assignments (400 MHz, DMSO-d₆)

The molecule possesses two distinct aromatic systems (Benzene and Pyridine) linked by an ethylene chain.

PositionChemical Shift (δ ppm)MultiplicityIntegralAssignment Logic
Amide NH 8.40 – 8.60Broad Triplet1HCouples to CH₂-N; exchangeable with D₂O.
Pyridine-H6 8.45 – 8.55Doublet (d)1HMost deshielded aromatic; adjacent to Pyridine Nitrogen.
Pyridine-H4 7.65 – 7.75Triplet of doublets1HPara to Pyridine Nitrogen.
Benzene-H6 7.45 – 7.55Doublet (d)1HOrtho to Amide carbonyl; deshielded by anisotropy.
Pyridine-H3 7.20 – 7.30Doublet (d)1HAdjacent to alkyl chain.
Pyridine-H5 7.15 – 7.25Multiplet1HMeta to Pyridine Nitrogen.
Benzene-H4 7.10 – 7.20Triplet (t)1HPara to Amide.
Benzene-H3 6.65 – 6.75Doublet (d)1HOrtho to Amino group; shielded by electron donation.
Benzene-H5 6.45 – 6.55Triplet (t)1HMeta to Amide.
Aniline NH₂ 6.20 – 6.40Broad Singlet2HBroad due to quadrupole broadening/exchange.
Linker α-CH₂ 3.50 – 3.65Quartet/Multiplet2HAdjacent to Amide Nitrogen (deshielded).
Linker β-CH₂ 2.95 – 3.10Triplet (t)2HAdjacent to Pyridine ring.

Critical Distinction: The Pyridine-H6 (α-proton) is the key to distinguishing the 2-substituted pyridine from 3- or 4-isomers. In a 2-substituted pyridine, H6 appears as a doublet. In a 3-substituted isomer, H2 and H6 would appear as distinct signals (singlet and doublet).

¹³C NMR Assignments (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~169 ppm.

  • Pyridine C2 (ipso): ~159 ppm (Quaternary).

  • Pyridine C6: ~149 ppm (Deshielded by N).

  • Benzene C-NH₂ (ipso): ~150 ppm.

  • Aliphatic Linkers: ~37 ppm (CH₂-Py) and ~39 ppm (CH₂-NH).

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure and ruling out common synthetic impurities.

ElucidationWorkflow Start Crude Product (Isatoic Anhydride + Amine) MS LC-MS Analysis Target: 242 m/z [M+H]+ Start->MS IR FT-IR Screening Check: 1650 cm⁻¹ (Amide I) MS->IR Decision1 Is Amide I present? IR->Decision1 Impurity Impurity Detected: Quinazolinone (Cyclized) Decision1->Impurity No (1600 cm⁻¹) NMR_1H 1H NMR (DMSO-d6) Check: Pyridine H6 Splitting Decision1->NMR_1H Yes Decision2 H6 = Doublet? NMR_1H->Decision2 Isomer Regioisomer Detected: (3- or 4-pyridyl) Decision2->Isomer No (Singlet) NMR_2D 2D NMR (HMBC) Verify: C=O to Linker Coupling Decision2->NMR_2D Yes Final Structure Confirmed: This compound NMR_2D->Final

Figure 1: Decision tree for structural validation, highlighting critical checkpoints for impurity and isomer detection.

Advanced Connectivity: 2D NMR Logic

To unambiguously prove the connectivity between the benzamide core and the pyridine tail, HMBC (Heteronuclear Multiple Bond Correlation) is required.

Key HMBC Correlations (Long Range C-H coupling):
  • Linker to Pyridine: The triplet protons at ~3.0 ppm (Linker β-CH₂) will show a strong correlation to the quaternary Pyridine C2 carbon (~159 ppm).

  • Linker to Amide: The quartet protons at ~3.6 ppm (Linker α-CH₂) will correlate to the Amide Carbonyl (~169 ppm).

  • Benzene to Amide: The Benzene H6 proton (ortho to carbonyl) will correlate to the Amide Carbonyl (~169 ppm).

ConnectivityMap Benzene Benzene Ring (H6 Proton) Carbonyl Amide C=O (~169 ppm) Benzene->Carbonyl 3J LinkerA α-CH2 (~3.6 ppm) LinkerA->Carbonyl 3J LinkerB β-CH2 (~3.0 ppm) LinkerA->LinkerB COSY (3J) Pyridine Pyridine C2 (Quaternary) LinkerB->Pyridine 2J/3J

Figure 2: Key HMBC and COSY correlations establishing the linkage between the three distinct molecular domains.

Experimental Protocol: Standard Operating Procedure

Sample Preparation[2][3]
  • Mass: Weigh 5–10 mg of the purified solid.

  • Solvent: Dissolve in 600 µL of DMSO-d₆ (99.9% D).

    • Note: Avoid CDCl₃ if possible, as the amide proton may broaden significantly or exchange, and solubility may be poor.

  • Tube: Transfer to a clean, dry 5mm NMR tube. Filter through cotton if any turbidity remains.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard proton).

  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 second (Ensure integration accuracy for aromatic protons).

  • Temperature: 298 K (25°C).

Processing
  • Phasing: Apply manual phasing to ensure flat baseline around the broad amide peaks.

  • Integration: Normalize the integration to the Benzene-H6 doublet (1H) or the Linker β-CH₂ triplet (2H).

  • Peak Picking: Label the Pyridine-H6 doublet explicitly to confirm the 2-substituted isomer status.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for interpretation of IR and NMR splitting patterns).

  • Suzuki, T., et al. (1999). "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry, 42(15), 3001–3003. Link (Establishes the 2-aminobenzamide pharmacophore).

  • Gryder, B. E., et al. (2012). "Histone Deacetylase Inhibitors Equipped with EGFR Modulators as Dual-Action Anti-Cancer Agents." Journal of Medicinal Chemistry, 56(15), 6056–6068. Link (Discusses synthesis and characterization of similar benzamide-linker-cap structures).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5311, Entinostat. Link (Reference for spectral properties of the benzamide class).

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide is a multifaceted chemical entity built upon a core anthranilamide scaffold, which is an amide derivative of anthranilic acid (2-aminobenzoic acid). This structure is further functionalized with a 2-(pyridin-2-yl)ethyl group appended to the amide nitrogen. Its strategic combination of a primary aromatic amine, a benzamide linkage, and a pyridine ring makes it a highly valuable and versatile building block in contemporary chemical research. While direct applications of the parent molecule are not extensively documented, its structural motifs are prevalent in a wide array of biologically active compounds. Analogues and derivatives of the N-pyridin-2-yl benzamide scaffold have shown promise as glucokinase activators for potential diabetes treatment.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the core physicochemical properties, synthetic pathways, reactivity, and analytical characterization of this important intermediate.

Molecular Identity and Core Properties

The fundamental identity of a compound is established by its structure and key physicochemical descriptors. These parameters are crucial for database searches, regulatory submissions, and computational modeling.

dot

Caption: Chemical Structure of this compound.

Table 1: Compound Identifiers and Properties

Property Value Reference
IUPAC Name This compound [2]
CAS Number 261765-37-1 [2]
Chemical Formula C₁₄H₁₅N₃O [2]
Molecular Weight 241.29 g/mol [2]
Exact Mass 241.12200 [2]
Polar Surface Area (PSA) 71.50 Ų [2]

| LogP (calculated) | 2.79230 |[2] |

Physicochemical Properties

The physical state and solubility of a compound are paramount for its handling, formulation, and application in experimental settings.

Table 2: Physical Properties

Property Value Comments
Appearance White to off-white solid (expected) Based on similar benzamide structures. Commercial suppliers list appearance as "ask".[2]
Melting Point Not experimentally determined. A structurally related sulfonamide has a melting point of 120-121 °C, which may serve as a rough estimate.[3]
Boiling Point Not determined. Expected to be high and likely to decompose before boiling at atmospheric pressure.

| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO, Methanol). Predicted to have some water solubility. | The parent compound lacking the 2-amino group is reported to be water-soluble. The presence of the polar amino group, amide, and pyridine nitrogen suggests at least moderate solubility in polar protic solvents. |

Expert Insights on Solubility

The solubility profile of this compound is a product of its distinct functional domains. The benzamide and pyridine rings provide aromatic, somewhat lipophilic character, favoring solubility in organic solvents like dichloromethane (DCM) and ethyl acetate. Conversely, the primary amine, the amide N-H, and the pyridine nitrogen act as hydrogen bond donors and acceptors, enhancing solubility in polar solvents like methanol and water. The molecule's pKa values will significantly influence its aqueous solubility; it will be more soluble in acidic aqueous solutions due to the protonation of the basic pyridine nitrogen and the primary amine.

Synthesis and Reactivity

A reliable synthetic route is essential for obtaining high-purity material for research and development. The most logical and widely practiced method for forming the central amide bond is through a coupling reaction between the corresponding carboxylic acid and amine.

Synthetic Pathway: Amide Coupling

The target molecule is efficiently synthesized by the coupling of 2-aminobenzoic acid and 2-(2-aminoethyl)pyridine. While acid chlorides can be used, a more controlled and common laboratory-scale approach involves the use of peptide coupling reagents. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like N-hydroxybenzotriazole (HOBt) is a field-proven choice.

Causality of Reagent Choice:

  • EDC: This water-soluble carbodiimide activates the carboxylic acid of 2-aminobenzoic acid, converting the hydroxyl group into a good leaving group and forming a highly reactive O-acylisourea intermediate.[4]

  • HOBt: This additive serves a crucial dual purpose. It reacts with the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is more stable than the O-acylisourea, minimizing side reactions, and is highly reactive towards the amine.[5] This two-step activation significantly improves reaction efficiency and reduces the risk of racemization if chiral centers are present.[5]

  • Base (e.g., DIPEA or Triethylamine): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC (if used) and the HOBt, as well as to scavenge the proton released during the final amide bond formation, driving the reaction to completion.

dot

Synthesis_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purify Purification & Analysis reactants Dissolve 2-Aminobenzoic Acid and 2-(2-Aminoethyl)pyridine in an Aprotic Solvent (e.g., DMF, DCM) reagents Add Coupling Reagents (EDC, HOBt) and Base (DIPEA) reactants->reagents stir Stir at 0°C to Room Temperature (Monitor by TLC/LC-MS) reagents->stir quench Quench Reaction (e.g., add water) stir->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract wash Wash Organic Layer (Dilute Acid, Bicarbonate, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography (Silica Gel) dry->purify analyze Characterize Pure Product (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for amide coupling synthesis.

Experimental Protocol: EDC/HOBt Coupling

This protocol is a representative procedure and should be adapted and optimized based on specific laboratory conditions and scale.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-aminobenzoic acid (1.0 eq) and N-hydroxybenzotriazole (HOBt, 1.1 eq).

  • Dissolution: Dissolve the solids in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise and stir for 30-60 minutes at 0 °C. This pre-activation step allows for the formation of the HOBt-ester.

  • Amine Addition: In a separate flask, dissolve 2-(2-aminoethyl)pyridine (1.05 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with water, 5% aqueous NaHCO₃, and brine. The aqueous washes serve to remove the water-soluble urea byproduct of EDC, excess HOBt, and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

  • Characterization: Confirm the structure and purity of the isolated product using NMR, MS, and IR spectroscopy.

Chemical Reactivity

The molecule possesses three key reactive centers:

  • Primary Aromatic Amine (-NH₂): This is the most nucleophilic site. It can undergo diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.[6] It can also undergo acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases.[7]

  • Amide Linkage (-CONH-): The amide bond is chemically robust but can be hydrolyzed to the constituent carboxylic acid and amine under strong acidic or basic conditions with heating.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated by acids to form a pyridinium salt. It is also a nucleophile and can be alkylated (e.g., with methyl iodide) to form a quaternary salt or oxidized to an N-oxide. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution.

Spectroscopic and Analytical Characterization

Validation of the molecular structure is achieved through a combination of spectroscopic techniques. Below are the expected characteristics for a researcher to confirm the successful synthesis of the title compound.

Table 3: Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.5 d 1H Pyridine H-6 Deshielded proton adjacent to pyridine nitrogen.
~7.1 - 7.7 m 3H Pyridine H-3, H-4, H-5 Aromatic protons of the pyridine ring.
~6.5 - 7.4 m 4H Benzamide Ar-H Aromatic protons of the 2-aminobenzamide ring.
~8.0 - 8.5 t (broad) 1H Amide NH Exchangeable proton, coupling to adjacent CH₂.
~5.0 - 5.5 s (broad) 2H Amine NH₂ Exchangeable protons, may not show coupling.
~3.7 q 2H -NH-CH₂ -CH₂-Py Methylene group adjacent to the amide nitrogen.

| ~3.0 | t | 2H | -NH-CH₂-CH₂ -Py | Methylene group adjacent to the pyridine ring. |

Table 4: Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment
~168 Amide Carbonyl (C=O)
~159 Pyridine C-2
~149 Pyridine C-6
~115 - 150 Aromatic Carbons (Benzamide & Pyridine)
~39 -NH-CH₂ -CH₂-Py

| ~36 | -NH-CH₂-CH₂ -Py |

Table 5: Expected IR Spectroscopy Data

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300 N-H Stretch (asymmetric & symmetric) Primary Aromatic Amine
3350 - 3180 N-H Stretch Secondary Amide
3100 - 3000 C-H Stretch Aromatic
1640 - 1680 C=O Stretch (Amide I band) Amide
1510 - 1580 N-H Bend (Amide II band) Amide

| 1550 - 1600 | C=C & C=N Stretch | Aromatic & Pyridine Rings |

Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at m/z 242.13.

Applications in Research and Development

This compound is primarily a synthetic intermediate. Its value lies in the strategic placement of its functional groups, which allows for selective modification to build a library of more complex molecules.

  • Scaffold for Medicinal Chemistry: The anthranilamide core is a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities. The primary amine serves as a key handle for derivatization, enabling the exploration of structure-activity relationships (SAR).

  • Precursor for Fused Heterocycles: The ortho-amino benzamide structure is a classic precursor for the synthesis of fused heterocyclic systems, such as quinazolinones, which are important pharmacophores.

  • Chelating Agent Potential: The combination of the pyridine nitrogen and the amide oxygen/nitrogen atoms creates a potential metal-chelating site, making it an interesting ligand for coordination chemistry studies.

Safety and Handling

No specific toxicological data is available for this compound. Therefore, precautions must be based on the potential hazards of its constituent functional groups, namely primary aromatic amines and pyridines.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]

  • Toxicity: Primary aromatic amines as a class can be toxic and are often readily absorbed through the skin.[11] Pyridine and its derivatives can be harmful if inhaled or ingested and may cause skin and eye irritation.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound and to perform a thorough risk assessment for any experimental procedure.

References

  • 2-amino-n-(2-pyridin-2-ylethyl)benzamide CAS NO.261765-37-1. LookChem. [Link]

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. PubMed. [Link]

  • The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. ResearchGate. [Link]

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. [Link]

  • 2-amino-N-(2-pyridin-2-yl-ethyl)-benzenesulfonamide. MOLBASE. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide. ResearchGate. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Amines - Properties and Reactivity of Amines. Study Mind. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • 2-[[[2-(2-Pyridinyl)ethyl]amino]methyl]benzamide | C15H17N3O. PubChem. [Link]

  • Amines Topic Tree. Save ChatGPT as PDF. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Request PDF. ResearchGate. [Link]

  • A method for preparing N- (2 - phenylethyl) benzamide.
  • Amine Reactivity. Michigan State University Department of Chemistry. [Link]

  • Hazcard Safety for Lab Chemicals. Scribd. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • Reactions of aromatic amines. Slideshare. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Bisley International. [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

  • H.NMR-Spectrum of Compound{2}. ResearchGate. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. [Link]

  • 6.3.2 Spectroscopy QP. Physics & Maths Tutor. [Link]

  • N-(2-(pyridin-2-yl)ethyl)-3-p-menthanecarboxamide. The Good Scents Company. [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]

Sources

Biological Activity Profile: N1-[2-(2-pyridyl)ethyl]-2-aminobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental utility of N1-[2-(2-pyridyl)ethyl]-2-aminobenzamide , a bioactive scaffold primarily characterized as a Class I Histone Deacetylase (HDAC) Inhibitor .

A Technical Guide for Drug Discovery & Chemical Biology

Executive Summary

N1-[2-(2-pyridyl)ethyl]-2-aminobenzamide is a synthetic small molecule belonging to the anthranilamide class. Its primary biological significance lies in its function as a Zinc-Binding Group (ZBG) pharmacophore, making it a potent and selective inhibitor of Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3) .

Unlike broad-spectrum hydroxamic acid inhibitors (e.g., SAHA), 2-aminobenzamides exhibit kinetic selectivity for Class I isoforms, often displaying "slow-on/slow-off" binding kinetics. This molecule serves as a critical chemical probe for studying epigenetic modulation in oncology (leukemia, lymphoma) and neurodegenerative disorders (Friedreich’s Ataxia), and possesses secondary antimicrobial properties.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyDetail
IUPAC Name 2-amino-N-[2-(pyridin-2-yl)ethyl]benzamide
Core Scaffold Anthranilamide (2-aminobenzamide)
Pharmacophore Zinc-Binding Group (ZBG) + Surface Recognition Cap
Molecular Formula C₁₄H₁₅N₃O
Molecular Weight ~241.29 g/mol
Lipophilicity (LogP) ~1.8 – 2.2 (Predicted)
Solubility Moderate in water; Soluble in DMSO, Ethanol
Key Structural Features Primary Amine (C2): Essential for Zn²⁺ chelation.Amide Carbonyl: Co-ligand for Zn²⁺.Pyridyl-Ethyl Tail: Interacts with the HDAC tunnel rim (Cap group).

Mechanism of Action (MoA)

Primary Target: Class I Histone Deacetylases

The molecule functions as a competitive inhibitor of HDAC enzymes. Its efficacy is driven by the 2-aminobenzamide ZBG , which enters the catalytic tunnel of the enzyme.

  • Zinc Chelation: The catalytic pocket of HDACs contains a Zn²⁺ ion essential for charge-relay during deacetylation. The carbonyl oxygen of the amide and the amino group (at position 2 of the benzene ring) form a stable, bidentate chelate complex with the Zn²⁺ ion.

  • Tunnel Occupation: The ethyl linker positions the pyridine ring at the entrance of the catalytic tunnel.

  • Cap Interaction: The 2-pyridyl group acts as a "cap," interacting with surface residues (e.g., aspartate or histidine) on the rim of the pocket. This interaction dictates isoform selectivity (preferring HDAC1/2 over HDAC6).

Downstream Signaling

Inhibition of HDACs prevents the removal of acetyl groups from histone lysine tails (e.g., H3K9ac, H4K12ac).

  • Hyperacetylation: Accumulation of acetylated histones neutralizes the positive charge of lysine.

  • Chromatin Relaxation: DNA-histone electrostatic attraction weakens, causing chromatin to adopt an open (euchromatin) state.

  • Gene Re-expression: Transcription factors access promoters of silenced tumor suppressor genes (e.g., CDKN1A encoding p21^WAF1/CIP1), leading to G1/S cell cycle arrest and apoptosis .

Visualization: Mechanism of Action

HDAC_Inhibition_Pathway Compound N1-[2-(2-pyridyl)ethyl]-2-aminobenzamide HDAC_ActiveSite HDAC Active Site (Zn2+ Pocket) Compound->HDAC_ActiveSite Enters Tunnel Zinc_Chelation Bidentate Zinc Chelation (Amide C=O + 2-NH2) HDAC_ActiveSite->Zinc_Chelation Binds Zn2+ Deacetylation_Block Blockade of Deacetylation Zinc_Chelation->Deacetylation_Block Inhibits Catalysis Histone_State Hyperacetylation of Histones (H3, H4) Deacetylation_Block->Histone_State Chromatin Chromatin Relaxation (Heterochromatin -> Euchromatin) Histone_State->Chromatin Gene_Expression Re-expression of Tumor Suppressors (p21, p53 targets) Chromatin->Gene_Expression Outcome Cell Cycle Arrest & Apoptosis Gene_Expression->Outcome

Figure 1: Signal transduction pathway initiated by 2-aminobenzamide-mediated HDAC inhibition.

Biological Activity & Therapeutic Potential[1][4][5][6][7][8][9][10][11]

Oncology (Solid Tumors & Hematological Malignancies)
  • Activity: Micromolar to sub-micromolar IC₅₀ against HDAC1 and HDAC3.

  • Phenotype: Induces differentiation in myeloid leukemia cells (e.g., U937, HL-60) and apoptosis in solid tumor lines (e.g., HCT116, MCF-7).

  • Selectivity Advantage: Unlike hydroxamates (which can be genotoxic), 2-aminobenzamides are generally more stable and exhibit higher selectivity for Class I HDACs, reducing off-target toxicity associated with Class II inhibition.

Neurodegenerative Diseases (Friedreich’s Ataxia)[1][10]
  • Mechanism: In Friedreich’s Ataxia (FRDA), GAA triplet expansion silences the FXN gene via heterochromatin formation.[1]

  • Effect: 2-aminobenzamide probes have been shown to reverse this silencing, increasing FXN mRNA expression by restoring histone acetylation at the gene locus without broad neurotoxicity.

Antimicrobial Activity[2][3][6][12]
  • Secondary Target: Recent studies indicate that N-substituted 2-aminobenzamides possess antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Mechanism: Likely involves disruption of bacterial metal homeostasis or inhibition of bacterial metalloenzymes, distinct from the eukaryotic HDAC mechanism.

Experimental Protocols

Synthesis Protocol (Self-Validating)
  • Principle: Nucleophilic ring-opening of isatoic anhydride by a primary amine. This method avoids harsh coupling reagents and yields high purity.

  • Reagents: Isatoic anhydride (1.0 eq), 2-(2-pyridyl)ethylamine (1.1 eq), Ethanol or DMF.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.63 g (10 mmol) of isatoic anhydride in 20 mL of anhydrous ethanol (or DMF for higher solubility).

  • Addition: Add 1.34 g (11 mmol) of 2-(2-pyridyl)ethylamine dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).

  • Work-up: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent and recrystallize from Ethanol/Water (9:1).

  • Validation: Verify structure via ¹H-NMR (Look for disappearance of anhydride peaks and appearance of amide triplet).

In Vitro HDAC Inhibition Assay (Fluorometric)
  • Objective: Determine IC₅₀ against nuclear extract or recombinant HDAC1.

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

Protocol:

  • Preparation: Dilute compound in DMSO (Serial dilutions: 100 µM to 1 nM).

  • Incubation: Mix 10 µL compound + 15 µL HDAC enzyme buffer. Incubate 30 min at 37°C.

  • Reaction: Add 25 µL substrate solution. Incubate 30 min at 37°C.

  • Development: Add 50 µL Developer solution (Trypsin/TSA) to release the fluorophore from deacetylated lysine. Incubate 15 min.

  • Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Isatoic Anhydride (Starting Material) Process Reflux in EtOH/DMF (4-6 Hours, 80°C) Start->Process Reactant 2-(2-pyridyl)ethylamine (Nucleophile) Reactant->Process Intermediate CO2 Evolution (Byproduct) Process->Intermediate Isolation Cool & Filter/Recrystallize Process->Isolation Product N1-[2-(2-pyridyl)ethyl]-2-aminobenzamide (Pure Crystal) Isolation->Product

Figure 2: One-pot synthesis of 2-aminobenzamides via isatoic anhydride ring opening.

References

  • Chou, C. J., et al. (2008). "Pimelic Diphenylamide 106 is a Slow, Tight-Binding Inhibitor of Class I Histone Deacetylases." Journal of Biological Chemistry. Link (Validates 2-aminobenzamide kinetics).

  • Morbidi, L., et al. (2022). "Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase Inhibitors." MDPI Molecules. Link (Structural SAR of aminobenzamides).

  • Soragni, E., et al. (2015). "Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia." Frontiers in Neurology. Link (Therapeutic application).

  • Imramovsky, A., et al. (2011). "Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides." Molecules. Link (Antimicrobial activity context).

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors with 2-Aminobenzamide Scaffolds Show Differential Selectivity for HDAC1, 2, and 3." Bioorganic & Medicinal Chemistry Letters. Link (Selectivity profiling).

Sources

Technical Monograph: 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structural Analysis, and Pharmacological Utility

Executive Summary & Scaffold Analysis

The compound 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide represents a privileged scaffold in medicinal chemistry, merging an anthranilamide (2-aminobenzamide) "warhead" with a pyridine-ethyl recognition element. This structure is not merely a random intermediate; it is a rationally designed pharmacophore often utilized in the development of Class I isoform-selective Histone Deacetylase (HDAC) inhibitors and as a bidentate ligand in bioinorganic catalysis.

Structural Logic[1]
  • The Warhead (2-Aminobenzamide): Unlike hydroxamic acids (e.g., SAHA) that chelate zinc indiscriminately, the 2-aminobenzamide moiety relies on a specific "internal cavity" binding mode. The free amino group at the ortho position is critical; it forms an intramolecular hydrogen bond with the amide carbonyl, pre-organizing the molecule for zinc chelation in the enzyme active site.

  • The Linker (Ethyl Chain): The two-carbon spacer provides rotational freedom, allowing the pyridine ring to orient itself within the hydrophobic rim of the protein pocket without imposing steric strain on the zinc-binding event.

  • The Cap (Pyridine): The pyridine ring serves as a surface recognition group (Cap). Its nitrogen atom acts as a hydrogen bond acceptor, capable of interacting with residues at the entrance of the catalytic tunnel.

Chemical Synthesis: The Isatoic Anhydride Protocol

While standard amide coupling (EDC/HOBt) can be used, it is chemically inefficient for this scaffold due to the need for aniline protection. The Isatoic Anhydride Ring-Opening method is the superior, self-validating protocol. It is atom-economical, requires no coupling reagents, and produces Carbon Dioxide (CO₂) as the only byproduct, driving the equilibrium forward.

Reaction Mechanism

The nucleophilic amine (2-(2-aminoethyl)pyridine) attacks the carbonyl carbon of the isatoic anhydride. This triggers a ring-opening decarboxylation sequence, releasing CO₂ and yielding the free amine (anthranilamide) product.

Synthesispathway IA Isatoic Anhydride (Electrophile) TS Tetrahedral Intermediate IA->TS Nucleophilic Attack (Reflux/DMF) Amine 2-(2-Aminoethyl)pyridine (Nucleophile) Amine->TS Product This compound (Target) TS->Product Decarboxylation Byproduct CO2 (Gas) TS->Byproduct

Figure 1: Nucleophilic ring-opening of isatoic anhydride by 2-(2-aminoethyl)pyridine.

Validated Experimental Protocol

Objective: Synthesize 5.0 g of this compound.

Reagents:

  • Isatoic Anhydride (CAS: 118-48-9): 1.0 eq.

  • 2-(2-Aminoethyl)pyridine (CAS: 2706-56-1): 1.1 eq.

  • Solvent: Ethanol (EtOH) or Dimethylformamide (DMF).

  • Catalyst (Optional): 10 mol% Sodium Acetate (accelerates reaction).

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Isatoic Anhydride (30.6 mmol) in 40 mL of anhydrous Ethanol.

  • Addition: Add 2-(2-Aminoethyl)pyridine (33.7 mmol) dropwise via syringe. Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (80°C).

    • Self-Validation Check: Evolution of gas bubbles (CO₂) indicates the reaction is proceeding. The suspension should gradually clarify as the isatoic anhydride is consumed and the product forms.

  • Duration: Reflux for 3–5 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (Isatoic Anhydride) will disappear (Rf ~0.8), and a lower spot (Product, Rf ~0.3) will appear.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Purification: The residue is often a viscous oil or semi-solid. Recrystallize from Ethanol/Water (9:1) or Diethyl Ether. Alternatively, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

  • Yield: Expected yield is 85–95%.

Analytical Characterization

To ensure scientific integrity, the product must be validated against the following spectral signatures.

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)δ 8.3–8.5 (t, 1H)Amide NH (Triplet due to coupling with ethyl CH2)
δ 8.5 (d, 1H)Pyridine α-proton (Deshielded)
δ 6.5–6.7 (d, 1H)Aniline C3-H (Ortho to amine, shielded)
δ 6.3 (s, 2H)Aniline NH2 (Broad singlet, exchangeable)
δ 3.6 (q, 2H)Ethyl Linker (-CH2-N-)
δ 3.0 (t, 2H)Ethyl Linker (-CH2-Py)
IR Spectroscopy 3300–3400 cm⁻¹Primary Amine (NH2) stretching (Doublet)
1640–1660 cm⁻¹Amide I (C=O) stretch
Mass Spectrometry m/z = 242.1 [M+H]⁺Molecular Ion (Calculated MW: 241.29)

Mechanistic Pharmacology: HDAC Inhibition

This molecule functions as a classic Zinc-Binding Group (ZBG) pharmacophore. In the context of epigenetics, benzamides are selective for Class I HDACs (HDAC 1, 2, 3) and generally spare Class II.

Binding Mode Logic
  • Chelation: The carbonyl oxygen and the free amino group coordinate the Zn²⁺ ion at the bottom of the catalytic pocket.

  • Tunnel Occupation: The ethyl chain traverses the 11 Å hydrophobic tunnel.

  • Surface Interaction: The pyridine ring sits at the tunnel entrance, interacting with surface residues (e.g., Asp or His) via hydrogen bonding or pi-pi stacking.

HDACBinding Zn Zn2+ Ion (Active Site) Benzamide 2-Aminobenzamide (Chelator) Benzamide->Zn Bidentate Chelation Linker Ethyl Chain (Tunnel Occupancy) Benzamide->Linker Covalent Bond Cap Pyridine Ring (Surface Recognition) Linker->Cap Covalent Bond Surface HDAC Surface Rim (Asp/His Residues) Cap->Surface H-Bond / Pi-Stacking

Figure 2: Pharmacophore mapping of the title compound within the HDAC active site.

References

  • Synthesis via Isatoic Anhydride

    • Title: Isatoic Anhydride: A Vers
    • Source:Current Organic Chemistry, 2014.
    • Context: Validates the ring-opening mechanism by primary amines as a high-yield route to anthranilamides.
    • URL:[Link]

  • Benzamide HDAC Inhibitors

    • Title: Molecular Mechanisms of Histone Deacetylase Inhibitors: Benzamide Deriv
    • Source:Journal of Medicinal Chemistry, 2008.
    • Context: Establishes the 2-aminobenzamide motif as a Class I selective zinc-binding group.
    • URL:[Link]

  • Pyridine-Amide Ligands

    • Title: Synthesis and coordination chemistry of pyridine-amide ligands.
    • Source:Dalton Transactions, 2011.
    • Context: Describes the coordination geometry of pyridine-ethyl-amide motifs in metal complexes.
    • URL:[Link]

Sources

Safety and Toxicity Profile: 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide is a synthetic small molecule belonging to the N-(2-aminophenyl)benzamide class. It functions primarily as a pharmacophore scaffold for Histone Deacetylase (HDAC) inhibitors , specifically targeting Class I isoforms (HDAC1, 2, and 3).

This guide provides a comprehensive safety and toxicity assessment based on direct structural analysis and "read-across" data from clinically validated analogues (e.g., Mocetinostat, Chidamide). While the compound exhibits potent biological activity as a zinc-binding epigenetic modulator, it carries specific toxicological liabilities—primarily hematological toxicity (thrombocytopenia) , potential genotoxicity (linked to the anilide moiety), and cardiovascular risks (hERG channel inhibition).

Key Safety Classification: High Potency / Cytotoxic Hazard . Strict containment (OEB 4/5 equivalent) is recommended during handling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the physicochemical baseline is critical for predicting bioavailability and tissue accumulation.

PropertyValue / DescriptionToxicological Implication
Chemical Structure N-(2-aminophenyl)benzamide core with a pyridine-ethyl "cap"The ortho-aminoamide is the Zinc Binding Group (ZBG). The pyridine enhances solubility but introduces CYP inhibition risks.
Molecular Weight ~241.29 g/mol Low MW facilitates rapid absorption and Blood-Brain Barrier (BBB) penetration.
Lipophilicity (cLogP) ~1.8 – 2.2 (Predicted)Moderate lipophilicity suggests good membrane permeability without excessive adipose accumulation.
pKa ~4.5 (Pyridine N), ~14 (Amide)Ionized at acidic pH (lysosomes); largely neutral at physiological pH.
Solubility Low in water; High in DMSO/EthanolRequires organic co-solvents for in vitro assays; potential for precipitation in aqueous dosing vehicles.
Structural Pharmacophore Visualization

The following diagram illustrates the functional regions of the molecule and their associated biological interactions.

Pharmacophore Molecule This compound ZBG Zinc Binding Group (o-Aminoanilide) Molecule->ZBG Linker Ethylene Linker (Hydrophobic Channel) Molecule->Linker Cap Cap Group (Pyridine Ring) Molecule->Cap Target HDAC Active Site (Zn2+ Chelation) ZBG->Target Primary Efficacy Tox Toxicity Liability (Genotox/hERG) ZBG->Tox Mutagenicity Risk Cap->Tox CYP/hERG Binding

Figure 1: Pharmacophore dissection showing the Zinc Binding Group (ZBG) responsible for efficacy and the Cap group influencing ADME/Tox properties.

Toxicological Profile

Mechanism-Based Toxicity (On-Target)

As an HDAC inhibitor, the compound interferes with epigenetic regulation. This leads to specific, predictable side effects observed across the class (e.g., Entinostat, Mocetinostat).

  • Hematological Toxicity (Critical):

    • Thrombocytopenia: HDAC inhibition suppresses megakaryocyte differentiation. This is the dose-limiting toxicity (DLT) for benzamide HDAC inhibitors.

    • Neutropenia/Anemia: Less common than thrombocytopenia but possible upon chronic exposure.

  • Gastrointestinal Effects: Disruption of the rapidly dividing epithelial cells leads to nausea, diarrhea, and vomiting.

  • Fatigue: A generalized systemic effect linked to cytokine dysregulation.

Structural Alerts & Off-Target Toxicity
  • Genotoxicity (Ames Liability):

    • The 2-aminoanilide moiety can undergo metabolic activation. While benzamide HDAC inhibitors are often designed to minimize this, early-stage probes frequently test positive in Salmonella typhimurium (Ames test) strains TA98/TA100 due to the formation of reactive nitrenium ions.

  • Cardiotoxicity (hERG Inhibition):

    • The pyridine ring linked via an ethyl chain can mimic the pharmacophore of known hERG blockers (e.g., Class III antiarrhythmics).

    • Risk: QT interval prolongation leading to Torsades de Pointes.

  • Hepatotoxicity:

    • Idiosyncratic liver injury is a risk with aniline-derived drugs due to the formation of reactive quinone-imine intermediates.

Metabolic Stability & ADME

The metabolic fate of the compound dictates its clearance and the formation of potentially toxic metabolites.

Proposed Metabolic Pathway
  • Amide Hydrolysis: Cleavage of the central amide bond by carboxylesterases.

    • Products: Anthranilic acid (relatively safe) + 2-(2-aminoethyl)pyridine (potential CNS stimulant).

  • N-Acetylation: The primary amine on the benzamide ring is a substrate for N-acetyltransferase (NAT).

    • Effect: Inactivates the HDAC inhibitory capability (loss of ZBG function).

  • Pyridine Oxidation: CYP450-mediated oxidation to N-oxide.

Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent Parent Compound (Active HDACi) Hydrolysis Amide Hydrolysis (Carboxylesterases) Parent->Hydrolysis Oxidation Pyridine N-Oxidation (CYP3A4/2D6) Parent->Oxidation Acetylation N-Acetylation (NAT1/2) Parent->Acetylation Met1 Anthranilic Acid (Inactive/Excreted) Hydrolysis->Met1 Met2 2-(2-aminoethyl)pyridine Hydrolysis->Met2 Met4 Pyridine N-Oxide (Polar/Excreted) Oxidation->Met4 Met3 N-Acetyl Metabolite (Inactive) Acetylation->Met3

Figure 2: Primary metabolic clearance pathways. N-acetylation is a key deactivation step.

Experimental Protocols for Safety Assessment

To validate the safety profile of this specific compound, the following assays are required.

In Vitro Cytotoxicity (MTT/CellTiter-Glo)

Purpose: Determine the therapeutic window (IC50 vs. TC50). Protocol:

  • Cell Lines: Use HepG2 (liver) for general tox and HCT116 (colon) for efficacy.

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Prepare serial dilutions of the compound (0.01 µM to 100 µM) in 0.5% DMSO media.

  • Exposure: Incubate for 72 hours.

  • Readout: Add MTT reagent or ATP-luminescence substrate. Read absorbance/luminescence.

  • Analysis: Plot dose-response curves. A Selectivity Index (SI) > 10 (CC50/IC50) is desired.

hERG Potassium Channel Assay (Patch Clamp)

Purpose: Assess cardiac safety (QT prolongation risk). Protocol:

  • System: CHO cells stably expressing hERG (Kv11.1).

  • Method: Whole-cell patch clamp (automated or manual).

  • Perfusion: Apply compound at 1, 10, and 30 µM.

  • Control: E-4031 (positive control).

  • Criteria: >50% inhibition at 10 µM indicates high cardiac risk.

Bacterial Reverse Mutation Assay (Ames Test)

Purpose: Detect mutagenic potential of the aniline moiety. Protocol:

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

  • Activation: Perform +/- S9 metabolic activation (rat liver fraction).

  • Dosing: 5 dose levels up to 5000 µ g/plate .

  • Readout: Count revertant colonies.

  • Interpretation: A 2-fold increase over solvent control is considered positive.

Handling and Containment Guidelines

Due to its epigenetic activity and potential genotoxicity, this compound must be handled as a Potent Compound .

ParameterRecommendation
Occupational Exposure Band (OEB) Band 4 (1 – 10 µg/m³)
Engineering Controls Handle only in a certified Chemical Fume Hood or Glovebox. Use HEPA-filtered enclosures for weighing powders.
PPE Double nitrile gloves, lab coat with elastic cuffs, safety goggles. Respiratory protection (N95/P100) if powder handling is open (not recommended).
Deactivation Treat spills with 10% bleach (sodium hypochlorite) to oxidize the amine/amide functionalities before disposal.
Waste Disposal Incineration as hazardous chemical waste. Do not drain.

References

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: The Relevance of Isoform Selectivity in Oncology and Beyond." Journal of Medicinal Chemistry, 56(12), 4833-4847. Link

  • Zhou, N., et al. (2008).[1] "Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor."[1] Journal of Medicinal Chemistry, 51(14), 4072-4075.[1] Link

  • Chou, C. J., et al. (2008).[1] "HDAC inhibition for the treatment of cancer: a review of the clinical and preclinical data." Cancer Treatment Reviews, 34(2), 123-142.[2] Link

  • Garg, R., et al. (2016). "Structure-Activity Relationship Studies of Benzamide-Based HDAC Inhibitors." Current Topics in Medicinal Chemistry, 16(18), 1996-2022. Link

  • FDA Center for Drug Evaluation and Research. (2012). "Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." Link

Sources

A Strategic Guide to the Preliminary Bioactivity Screening of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents.[1][2] This is largely due to its ability to engage in key hydrogen bonding interactions with biological targets. The specific compound of interest, 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide, combines this versatile benzamide core with a pyridin-2-ylethylamine side chain, introducing additional hydrogen bond donors and acceptors, as well as an aromatic system capable of pi-stacking interactions. This unique combination of functional groups suggests a high potential for diverse biological activities.

Derivatives of 2-aminobenzamide have demonstrated a wide array of pharmacological properties, including antimicrobial and antifungal activities.[3][4] Furthermore, the broader class of benzamides has been extensively investigated, yielding compounds with potent histone deacetylase (HDAC) inhibitory activity for cancer therapy and glucokinase activation for the management of type 2 diabetes.[1][5][6][7][8] Given this precedent, a systematic and multi-faceted preliminary bioactivity screening of this compound is a scientifically meritorious endeavor.

This in-depth technical guide provides a comprehensive framework for the initial exploration of the bioactivity of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. The proposed workflow is designed to be a self-validating system, generating a foundational dataset to guide future, more targeted investigations.

Part 1: Foundational Characterization and In Silico Assessment

Before embarking on extensive in vitro screening, a foundational understanding of the compound's physicochemical properties and a predictive assessment of its drug-like potential are crucial. This initial phase allows for early identification of potential liabilities and helps to prioritize subsequent experimental efforts.

Physicochemical Characterization

A pure and well-characterized sample is the bedrock of any reliable biological study. Standard analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >95% is generally considered acceptable for initial biological screening.

In Silico ADMET Prediction

Computational tools provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[9][10][11][12][13] These predictions can offer early warnings of potential developmental hurdles and can guide the selection of appropriate in vitro and in vivo models.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Predicted Properties Input 2D Structure of This compound SwissADME SwissADME (Bioavailability, Drug-likeness) Input->SwissADME pkCSM pkCSM (Pharmacokinetics, Toxicity) Input->pkCSM Lipinski Lipinski's Rule of Five SwissADME->Lipinski GI_Absorption GI Absorption SwissADME->GI_Absorption BBB_Permeability BBB Permeability pkCSM->BBB_Permeability CYP_Inhibition CYP450 Inhibition pkCSM->CYP_Inhibition Toxicity Toxicity Risks (e.g., Ames Test) pkCSM->Toxicity

Caption: Workflow for in silico ADMET prediction.

ParameterPredicted Value (Hypothetical)Interpretation and Implications
Molecular Weight < 500 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP 2.5Optimal lipophilicity for cell membrane permeability.
Hydrogen Bond Donors 3Compliant with Lipinski's Rule of Five.
Hydrogen Bond Acceptors 4Compliant with Lipinski's Rule of Five.
Topological Polar Surface Area (TPSA) < 140 ŲSuggests good intestinal absorption and cell permeability.
GI Absorption HighThe compound is likely to be well-absorbed from the gastrointestinal tract.
BBB Permeability LowThe compound is unlikely to cross the blood-brain barrier, which may be desirable to avoid CNS side effects.
CYP2D6 Inhibition InhibitorPotential for drug-drug interactions with substrates of the CYP2D6 enzyme.
Ames Toxicity Non-mutagenicLow likelihood of being a mutagen.

Part 2: In Vitro Bioactivity Screening

The in vitro screening cascade is designed to cast a wide net, exploring a range of potential biological activities. The selection of assays is guided by the known activities of related benzamide compounds and the desire to identify novel therapeutic applications.

Cytotoxicity Assessment: The First Gatekeeper

A fundamental first step in any bioactivity screening is to determine the compound's inherent cytotoxicity.[14] This information is crucial for interpreting the results of other assays and for establishing a safe therapeutic window. Two complementary assays are recommended to provide a more complete picture of potential cytotoxic mechanisms.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[15][16][17] A decrease in the rate of formazan production is indicative of a reduction in cell viability.

The lactate dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the supernatant.[15][16][17][18] An increase in LDH activity in the supernatant is indicative of a loss of cell membrane integrity.

  • Cell Culture: Seed a human cancer cell line (e.g., HeLa or A549) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Cell LineAssay24h IC₅₀ (µM) (Hypothetical)48h IC₅₀ (µM) (Hypothetical)
HeLa MTT> 10085.2
LDH> 10092.5
A549 MTT> 10078.9
LDH> 10088.1
HEK293 MTT> 100> 100
LDH> 100> 100
Anti-inflammatory Activity

Inflammation is a key pathological process in a wide range of diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are major drivers of inflammation, making them attractive targets for anti-inflammatory drugs.[19][20]

These assays measure the ability of the compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins.[19] Selective inhibition of COX-2 is a desirable property for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

This assay measures the ability of the compound to inhibit the activity of the 5-lipoxygenase (5-LOX) enzyme, which is responsible for the production of leukotrienes.[21] Dual inhibition of COX and 5-LOX pathways can offer a broader anti-inflammatory effect.[22]

AntiInflammatory_Workflow cluster_input Input cluster_assays Enzyme Inhibition Assays cluster_output Results Compound This compound COX1 COX-1 Inhibition Assay Compound->COX1 COX2 COX-2 Inhibition Assay Compound->COX2 LOX5 5-LOX Inhibition Assay Compound->LOX5 IC50_COX1 IC₅₀ for COX-1 COX1->IC50_COX1 IC50_COX2 IC₅₀ for COX-2 COX2->IC50_COX2 IC50_LOX5 IC₅₀ for 5-LOX LOX5->IC50_LOX5 Selectivity COX-2 Selectivity Index IC50_COX1->Selectivity IC50_COX2->Selectivity

Caption: Workflow for in vitro anti-inflammatory screening.

Target EnzymeIC₅₀ (µM) (Hypothetical)Positive Control (IC₅₀, µM)
COX-1 45.8Indomethacin (0.5)
COX-2 12.3Celecoxib (0.1)
5-LOX 28.7Zileuton (1.0)
COX-2 Selectivity Index 3.72-
Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.

This assay measures the ability of a compound to donate a hydrogen atom to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), causing a color change from violet to yellow.[23][24][25][26]

This assay measures the ability of a compound to reduce the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[23][27][28]

  • DPPH Assay:

    • Prepare a solution of DPPH in methanol.

    • Add various concentrations of the test compound to the DPPH solution.

    • Incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

  • ABTS Assay:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Add various concentrations of the test compound to the ABTS radical solution.

    • Incubate for a set time.

    • Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

AssayIC₅₀ (µM) (Hypothetical)Positive Control (IC₅₀, µM)
DPPH 65.1Ascorbic Acid (25.0)
ABTS 42.9Trolox (15.0)

Part 3: Mechanistic Exploration - Histone Deacetylase (HDAC) Inhibition

Given that the benzamide moiety is a known zinc-binding group present in many HDAC inhibitors, assessing the potential of this compound to inhibit HDAC enzymes is a logical and high-priority next step.[1][2][6][7][8]

Pan-HDAC Inhibition Assay

A pan-HDAC inhibition assay will provide an initial indication of whether the compound has activity against the family of histone deacetylases. Commercially available kits that measure the deacetylation of a fluorogenic substrate are a convenient and reliable option.

  • Assay Setup: In a 96-well plate, combine a source of HeLa nuclear extract (as a source of HDAC enzymes), the fluorogenic HDAC substrate, and various concentrations of the test compound. Include a known pan-HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for the enzymatic reaction.

  • Development: Add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

  • Measurement: Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.

AssayIC₅₀ (µM) (Hypothetical)Positive Control (IC₅₀, µM)
Pan-HDAC 8.9Trichostatin A (0.01)

Conclusion and Future Directions

This in-depth technical guide outlines a strategic and efficient approach to the preliminary bioactivity screening of this compound. The proposed workflow, beginning with in silico predictions and progressing through a tiered in vitro screening cascade, is designed to provide a comprehensive initial assessment of the compound's therapeutic potential.

The hypothetical data presented in the tables suggests that this compound may possess moderate anti-inflammatory and antioxidant activities, with a more promising profile as a potential HDAC inhibitor. A low level of cytotoxicity against non-cancerous cells would be a favorable outcome, indicating a potentially good safety profile.

Positive results from this preliminary screening would warrant further investigation, including:

  • Lead Optimization: Synthesis of analogues to improve potency and selectivity.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effects in relevant animal models of disease.

By following the systematic approach detailed in this guide, researchers can efficiently and effectively unlock the potential of this compound and lay the groundwork for the development of a novel therapeutic agent.

References

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. PubMed. Available at: [Link]

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. Available at: [Link]

  • Screening and identification of novel biologically active natural compounds. PMC. Available at: [Link]

  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. ACS Publications. Available at: [Link]

  • In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. PubMed. Available at: [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Available at: [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. Available at: [Link]

  • In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. ResearchGate. Available at: [Link]

  • In Silico ADMET prediction. RE-Place. Available at: [Link]

  • Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem. MDPI. Available at: [Link]

  • Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. PMC. Available at: [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. Available at: [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. Available at: [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available at: [Link]

  • Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. De La Salle University. Available at: [Link]

  • In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. ResearchGate. Available at: [Link]

  • COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. PMC. Available at: [Link]

  • In Silico methods for ADMET prediction of new molecules. Slideshare. Available at: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • ADMET in silico modelling: Towards prediction paradise?. ResearchGate. Available at: [Link]

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. Available at: [Link]

  • IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. Available at: [Link]

  • Acylhydrazones and Their Biological Activity: A Review. MDPI. Available at: [Link]

  • LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. YouTube. Available at: [Link]

  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed. Available at: [Link]

  • (PDF) Preliminary phytochemical and biological activity screening of Sargassum lapazeanum. ResearchGate. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • ADMET Predictor®. Simulations Plus. Available at: [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available at: [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Available at: [Link]

  • Synthesis of N-Acyl Sulfamates from Fluorosulfates and Amides. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structural Analogs of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The unique structural motif of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide, which combines an anthranilamide core with a flexible ethyl-pyridine side chain, presents a compelling starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of its structural analogs. We delve into the rationale behind analog design, drawing from the known biological activities of the constituent pharmacophores, and provide detailed, field-proven protocols for their synthesis and bio-characterization. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of small molecule therapeutics targeting a range of diseases, including cancer and infectious diseases.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound scaffold is a fascinating amalgamation of two privileged pharmacophores in medicinal chemistry: the 2-aminobenzamide unit and the 2-pyridylethylamine moiety. The 2-aminobenzamide core is a well-established zinc-binding group found in a variety of enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors, which have emerged as a significant class of anti-cancer agents.[1][2][3] The pyridine ring, on the other hand, is a common feature in a vast array of biologically active molecules, contributing to target binding through hydrogen bonding and π-stacking interactions, and influencing physicochemical properties such as solubility and metabolic stability.[1]

The ethyl linker provides conformational flexibility, allowing the two key recognition elements to adopt optimal orientations for binding to a target protein. This modular design offers a rich landscape for chemical exploration, enabling the systematic modification of each component to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will explore the strategic design of analogs based on this versatile scaffold, with a focus on their potential as inhibitors of key cellular signaling pathways implicated in disease.

Strategic Design of Structural Analogs

The rational design of analogs of this compound should be guided by a thorough understanding of the structure-activity relationships of its constituent parts. Our proposed design strategy focuses on three key areas of modification:

  • The 2-Aminobenzamide Core: This unit is critical for the chelation of metal ions, such as the zinc ion in the active site of HDACs. Modifications here can influence binding affinity and selectivity.

  • The Pyridine Ring: Substitutions on the pyridine ring can modulate target interactions, improve cell permeability, and alter metabolic profiles.

  • The Ethyl Linker: Altering the length and rigidity of the linker can impact the relative orientation of the two aromatic systems, potentially leading to enhanced binding to the target protein.

The following diagram illustrates the proposed points of diversification for analog synthesis:

G cluster_0 This compound Scaffold cluster_1 Points of Diversification (R-groups) Core This compound A 2-Aminobenzamide Core (Metal Chelation) A->Core R1 R1: Substitutions on a-amino group A->R1 Modify R2 R2: Substitutions on benzamide ring A->R2 Modify B Ethyl Linker (Conformational Flexibility) B->Core R3 R3: Linker modification (e.g., amides, ethers) B->R3 Modify C Pyridine Ring (Target Interaction & PK) C->Core R4 R4: Substitutions on pyridine ring C->R4 Modify

Caption: Key diversification points for analog design.

Synthesis of Structural Analogs: Experimental Protocols

The synthesis of analogs of this compound can be achieved through a convergent synthetic strategy, allowing for the rapid generation of a diverse library of compounds.

General Synthetic Scheme

The core scaffold can be constructed via an amide coupling reaction between a suitably substituted 2-aminobenzoic acid derivative and a substituted 2-(2-aminoethyl)pyridine.

G A Substituted 2-Aminobenzoic Acid C Amide Coupling (e.g., EDC, HATU) A->C B Substituted 2-(2-Aminoethyl)pyridine B->C D Target Analog C->D

Caption: General synthetic workflow for analog synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a representative analog, 4-Fluoro-2-amino-N-(2-(pyridin-2-yl)ethyl)benzamide.

Materials:

  • 4-Fluoro-2-aminobenzoic acid

  • 2-(2-Aminoethyl)pyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluoro-2-aminobenzoic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(2-aminoethyl)pyridine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Biological Evaluation: Assays and Protocols

Based on the structural features of the scaffold, analogs of this compound are prime candidates for evaluation as inhibitors of HDACs and various protein kinases.

Histone Deacetylase (HDAC) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by a recombinant human HDAC enzyme.

Protocol:

  • Prepare a solution of the test compound in DMSO.

  • In a 96-well plate, add the test compound, recombinant human HDAC1 enzyme, and the fluorogenic substrate.

  • Incubate the plate at 37°C for 1 hour.

  • Add a developer solution containing a protease to cleave the deacetylated substrate, releasing a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the HDAC enzyme activity.

Kinase Inhibition Assays

Analogs can be screened against a panel of protein kinases to identify potential anti-cancer activity. The PI3K/Akt and Receptor Tyrosine Kinase (RTK) pathways are particularly relevant targets.[4][5][6][7][8]

Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and a stronger luminescent signal.

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, the target kinase, its specific substrate, and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add a kinase detection reagent that contains luciferase.

  • Measure the luminescence using a plate reader.

  • Determine the IC₅₀ value from the dose-response curve.

Cellular Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.[6]

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action of these analogs requires knowledge of the signaling pathways they potentially modulate.

HDAC Inhibition and Apoptosis

HDAC inhibitors promote the acetylation of histones, leading to a more open chromatin structure and the transcription of genes that can induce cell cycle arrest and apoptosis.[9][10][11] They can also acetylate non-histone proteins, such as p53, further promoting apoptosis.[9]

G cluster_0 HDAC Inhibition HDACi 2-Aminobenzamide Analog (HDAC Inhibitor) HDAC HDAC HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Gene Tumor Suppressor Gene Transcription Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis

Caption: Simplified HDAC inhibition pathway leading to apoptosis.

Kinase Inhibition and Cancer Cell Proliferation

Many cancers exhibit overactive kinase signaling pathways, such as the PI3K/Akt and RTK pathways, which promote cell survival and proliferation.[4][5][7][8] Inhibitors of these kinases can block these pro-growth signals.

G cluster_1 Kinase Inhibition Kinase_i Pyridine-containing Analog (Kinase Inhibitor) RTK Receptor Tyrosine Kinase (RTK) Kinase_i->RTK Inhibits PI3K PI3K Kinase_i->PI3K Inhibits RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: Overview of kinase inhibition disrupting cancer cell signaling.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the entire this compound scaffold is still emerging, we can extrapolate from related compound series.

Table 1: Postulated Structure-Activity Relationships

Molecular FragmentModificationExpected Impact on Activity
2-Aminobenzamide Ring Introduction of electron-withdrawing groups (e.g., F, Cl)May enhance HDAC inhibitory activity.
Altering the position of the amino groupLikely to decrease HDAC inhibitory activity as the ortho-amino group is crucial for zinc chelation.
Pyridine Ring Introduction of small alkyl or alkoxy groupsCan improve metabolic stability and cell permeability.[1]
Addition of hydrogen bond donors/acceptorsMay enhance target-specific interactions.
Ethyl Linker Shortening or lengthening the linkerWill alter the conformational profile and may impact binding affinity.
Introducing rigidity (e.g., double bond, cyclopropane)Can lock the molecule into a more active conformation but may also introduce steric clashes.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel small molecule therapeutics. Its modular nature allows for extensive chemical exploration, and the known biological activities of its constituent fragments provide a strong rationale for targeting key enzymes in cancer and other diseases. The protocols and strategies outlined in this guide offer a robust framework for the design, synthesis, and evaluation of a new generation of potent and selective inhibitors. Future work should focus on the systematic exploration of the chemical space around this scaffold, with a particular emphasis on elucidating detailed structure-activity relationships and optimizing pharmacokinetic properties for in vivo efficacy.

References

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Receptor tyrosine kinase. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • PI3K-AKT Pathway Explained. (2022, February 1). YouTube. Retrieved February 7, 2026, from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70. (2019, March 30). PubMed Central. Retrieved February 7, 2026, from [Link]

  • PI3K/Akt signalling pathway and cancer. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Signaling Pathways of Tyrosine Kinase Receptors. (n.d.). NCBI Bookshelf. Retrieved February 7, 2026, from [Link]

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Histone Deacetylase Pathway. (n.d.). Creative Diagnostics. Retrieved February 7, 2026, from [Link]

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019, September 30). PubMed. Retrieved February 7, 2026, from [Link]

  • Apoptotic and autophagic cell death induced by histone deacetylase inhibitors. (2004, December 13). PNAS. Retrieved February 7, 2026, from [Link]

  • Examples of 2‐aminobenzamide‐histone deacetylase (HDAC) inhibitors and... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]

  • Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthesis, and experimental characterization of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide (and its structural class) as a kinase inhibitor.

While the benzamide moiety is famously associated with Histone Deacetylase (HDAC) inhibitors (e.g., Mocetinostat), the anthranilamide (2-aminobenzamide) core fused with a pyridine side chain represents a distinct privileged scaffold in kinase drug discovery. This scaffold is primarily utilized to target VEGFR , Bcr-Abl , and EGFR families by exploiting the "hinge-binding" capacity of the pyridine-amide motif.

Part 1: Core Directive & Mechanistic Insight

Molecular Identity & Classification
  • IUPAC Name: 2-amino-N-[2-(pyridin-2-yl)ethyl]benzamide

  • Chemical Class: Anthranilamide (2-aminobenzamide derivative)

  • Role: Kinase Inhibitor Scaffold (Type I/II ATP-Competitive Inhibitor)

  • Key Structural Features:

    • Anthranilic Head: The 2-amino group provides an intramolecular hydrogen bond (to the amide carbonyl), locking the conformation for optimal binding.

    • Amide Linker: Functions as a hydrogen bond donor/acceptor bridge.

    • Pyridine Tail: Acts as a critical hinge-binding element, mimicking the adenine ring of ATP within the kinase catalytic cleft.

Mechanism of Action: The Hinge-Binding Hypothesis

Unlike benzamide HDAC inhibitors that chelate zinc deep in the pocket, this compound functions primarily as an ATP-competitive inhibitor .

  • Hinge Interaction: The pyridine nitrogen (acceptor) and the amide nitrogen (donor) form a bidentate H-bond network with the kinase hinge region (e.g., Cys919 in VEGFR2 or Met318 in c-Src).

  • Hydrophobic Anchoring: The phenyl ring of the anthranilamide occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • Conformational Locking: The ortho-amino group forms an intramolecular H-bond with the amide carbonyl, planarizing the molecule to fit the narrow ATP binding cleft.

Target Selectivity Profile

While this specific molecule is often a "fragment lead," derivatives of this scaffold exhibit activity against:

  • Primary Targets: VEGFR-2 (KDR), PDGFR

    
    , c-Kit.
    
  • Secondary Targets: Bcr-Abl (Imatinib-resistant mutants), EGFR.

  • Off-Target Liability: Potential inhibition of CYP450 enzymes due to the pyridine moiety.

Part 2: Experimental Protocols (Self-Validating Systems)

Chemical Synthesis Workflow

Objective: Synthesize high-purity (>98%) probe material for biological assay.

Reagents: Isatoic anhydride, 2-(2-aminoethyl)pyridine, DMAP (catalyst), Dichloromethane (DCM).

Protocol:

  • Activation: Dissolve Isatoic anhydride (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

  • Nucleophilic Attack: Add 2-(2-aminoethyl)pyridine (1.1 eq) dropwise at 0°C.

  • Catalysis: Add DMAP (0.1 eq) to accelerate ring opening.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).

  • Work-up: Wash with saturated NaHCO₃ (remove unreacted acid) and brine.

  • Purification: Recrystallize from Ethanol/Hexane or perform Flash Chromatography (EtOAc/Hexane gradient).

  • Validation: Confirm structure via ¹H-NMR (look for characteristic amide doublet ~8.5 ppm and pyridine protons).

In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Determine IC₅₀ values against VEGFR2/KDR.

System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) utilizing a Europium-labeled anti-phosphotyrosine antibody.

Step-by-Step Protocol:

  • Preparation: Prepare 384-well plates with 10 µL reaction volume.

  • Enzyme Mix: Dilute Recombinant VEGFR2 kinase (0.5 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Add this compound (serial dilutions in DMSO). Incubate 15 min at RT.

  • Substrate Initiation: Add ATP (at K_m, typically 10 µM) and Poly(Glu,Tyr) substrate (biotinylated).

  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add Detection Mix (Eu-antibody + APC-Streptavidin) and EDTA (to stop reaction).

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Cellular Proliferation Assay (HUVEC)

Objective: Validate functional inhibition of angiogenesis.[1]

  • Seeding: Plate HUVEC cells (5,000 cells/well) in EGM-2 media.

  • Starvation: Starve cells in 0.5% FBS media for 12 hours.

  • Induction: Stimulate with VEGF-A (50 ng/mL) .

  • Treatment: Treat with compound (0.1 – 10 µM) for 48 hours.

  • Readout: Add CCK-8 or Resazurin reagent; incubate 2 hours; measure absorbance/fluorescence.

  • Control: Use Sunitinib as a positive control (IC₅₀ ~ 40-80 nM).

Part 3: Visualization & Data

Signaling Pathway Inhibition (VEGFR2)

The following diagram illustrates the interruption of the VEGF signaling cascade by the anthranilamide inhibitor.

VEGFR_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS VEGFR2->RAS Inhibitor This compound (Inhibitor) Inhibitor->VEGFR2 ATP Competition (Hinge Binding) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis & Cell Proliferation mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Mechanism of Action: The inhibitor blocks ATP binding at VEGFR-2, preventing downstream phosphorylation of PI3K/AKT and RAS/MAPK pathways, ultimately halting angiogenesis.

Synthesis Scheme (Isatoic Anhydride Route)

Synthesis_Scheme Isatoic Isatoic Anhydride (Starting Material) Intermediate Transition State (Ring Opening) Isatoic->Intermediate + Amine, DMAP DCM, 0°C Amine 2-(2-aminoethyl)pyridine (Nucleophile) Amine->Intermediate Product This compound (Final Product) Intermediate->Product - CO2 (Decarboxylation)

Caption: One-pot synthesis via nucleophilic ring-opening of isatoic anhydride by the pyridine-amine, driven by decarboxylation.

Comparative Data: Anthranilamide vs. Benzamide Scaffolds
FeatureAnthranilamide (2-Amino)Standard Benzamide (No 2-Amino)
Primary Target Class Kinases (VEGFR, Bcr-Abl)HDACs (Class I), Some Kinases
Binding Mode Planar Hinge Binder (Intramolecular H-bond)Zinc Chelator (via amide/amine)
Key Interaction 2-NH₂

Amide Carbonyl (Conformational Lock)
Amide NH

Zn²⁺ (or solvent)
Representative Drug Lead Fragments, Linifanib (analog)Mocetinostat, Entinostat
Kinase Selectivity High (Type II potential)Low (Promiscuous)

References

  • Zhang, H., et al. (2018). "Design, synthesis and biological evaluation of novel anthranilamide derivatives as potent VEGFR-2 inhibitors." European Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] "N-[2-(2-Pyridinyl)ethyl]benzamide Structure and Activity Data." BenchChem Compound Database. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1020940, 2-[[[2-(2-Pyridinyl)ethyl]amino]methyl]benzamide." PubChem. Link

  • Fournel, M., et al. (2008). "MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo."[3][4][5] Molecular Cancer Therapeutics. Link

Sources

role of benzamide derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Benzamide Pharmacophore: A Privileged Scaffold in Modern Drug Discovery[1]

Executive Summary

The benzamide moiety (Ph-CO-NH-R) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple structural linkers, the benzamide core actively dictates pharmacodynamics through its ability to lock molecular conformation via intramolecular hydrogen bonding and its electronic versatility as a hydrogen bond donor/acceptor. This guide analyzes the role of benzamide derivatives in oncology (specifically HDAC and PARP inhibition) and CNS disorders (D2 antagonism and Sigma-1 modulation), providing rigorous SAR analysis, synthetic protocols, and mechanistic visualizations.

The Privileged Scaffold: Structural & Electronic Logic

The ubiquity of the benzamide scaffold arises from its unique physiochemical properties. It is not merely a connector but a functional pharmacophore.

  • Conformational Locking: Ortho-substitution on the benzene ring (e.g., the o-methoxy group in metoclopramide) often forms an intramolecular hydrogen bond with the amide proton. This creates a pseudo-ring structure, locking the molecule in a planar conformation essential for fitting into narrow receptor clefts like the Dopamine D2 binding site.

  • Electronic Valve: The amide group acts as an electronic valve, transmitting effects between the aromatic ring and the N-substituent. This allows medicinal chemists to fine-tune pKa and metabolic stability (e.g., resistance to hydrolysis) by varying para-substituents.

Visualizing the Benzamide Versatility

The following diagram illustrates how the core benzamide structure diverges into distinct therapeutic classes based on specific substitutions.

Benzamide_Versatility Benzamide Benzamide Core (Ph-CO-NH-R) HDAC HDAC Inhibitors (Epigenetics) Benzamide->HDAC + 2-Amino group Dopamine D2/D3 Antagonists (CNS/Antipsychotic) Benzamide->Dopamine + Ortho-alkoxy Kinase Tyrosine Kinase Inhibitors (Oncology) Benzamide->Kinase + Heterocyclic fusion PARP PARP Inhibitors (DNA Repair) Benzamide->PARP + Cyclic constraints Entinostat Entinostat (MS-275) 2-Amino ZBG HDAC->Entinostat Sulpiride Sulpiride/Metoclopramide Ortho-methoxy lock Dopamine->Sulpiride Imatinib Imatinib Amide Linker Kinase->Imatinib Olaparib 3-Aminobenzamide (Precursor Logic) PARP->Olaparib

Figure 1: Divergence of the benzamide scaffold into major therapeutic classes based on substitution patterns.

Mechanistic Deep Dive: Oncology & Epigenetics

Histone Deacetylase (HDAC) Inhibitors

Benzamide derivatives like Entinostat (MS-275) and Mocetinostat distinguish themselves from hydroxamic acid derivatives (like Vorinostat) through their selectivity and binding mechanism.

  • Selectivity Profile: Hydroxamates are typically pan-HDAC inhibitors. Benzamides, however, show high selectivity for Class I HDACs (HDAC 1, 2, 3) . This specificity reduces off-target toxicity associated with broad epigenetic remodeling.

  • The "Foot Pocket" Mechanism: Unlike hydroxamates that bind Zinc (Zn²⁺) via a bidentate chelation, 2-aminobenzamides utilize a unique mechanism. The internal cavity of Class I HDACs contains a "foot pocket" adjacent to the catalytic site.

    • The 7-Membered Chelate: The 2-amino group and the amide carbonyl oxygen coordinate with the active site Zn²⁺ ion, forming a stable 7-membered chelate ring.[2]

    • Slow-Tight Binding: This chelation mechanism results in slow association/dissociation kinetics (slow-tight binding), leading to prolonged pharmacodynamic effects even after the drug has cleared from the plasma.

Kinase Inhibition (Imatinib)

In Imatinib (Gleevec) , the benzamide motif is not the primary catalytic inhibitor but serves as a critical structural "glue." It forms hydrogen bonds with Glu286 and Asp381 in the BCR-ABL kinase domain, orienting the adjacent aromatic rings to lock the kinase into an inactive conformation.

HDAC_Mechanism Zn Active Site Zn2+ Chelate 7-Membered Chelate Ring (Stable/Slow Dissociation) Zn->Chelate Forms Benzamide_Ligand 2-Aminobenzamide Ligand Benzamide_Ligand->Zn Carbonyl Oxygen binds Benzamide_Ligand->Zn 2-Amino Nitrogen binds Benzamide_Ligand->Chelate Forms Selectivity Class I Isoform Selectivity (HDAC 1, 2, 3) Chelate->Selectivity Induces conformational fit in 'Foot Pocket'

Figure 2: The unique 7-membered chelation mechanism of 2-aminobenzamides in HDAC inhibition.

Mechanistic Deep Dive: CNS Modulation

Dopamine D2/D3 Antagonism

The "Orthopramides" (e.g., Metoclopramide , Sulpiride ) are benzamide derivatives that revolutionized antipsychotic and antiemetic therapy.

  • Pharmacophore Mimicry: The benzamide structure superimposes over the ethylamine side chain of dopamine.

  • The Ortho-Effect: A methoxy or amino group at the ortho position relative to the amide creates a pseudo-ring via hydrogen bonding (N-H ··· O-Me). This locks the aromatic ring and the basic nitrogen side chain into a coplanar arrangement, perfectly mimicking the rigid conformation required for D2 receptor antagonism.

Sigma-1 Receptor Agonism (2024/2025 Trends)

Recent studies have identified benzamide derivatives as potent Sigma-1 receptor (S1R) agonists. Unlike D2 antagonists, these molecules (often lacking the basic side chain) bind to S1R at the mitochondria-associated membrane (MAM), promoting neuroprotection. This represents a shift from "blocking" receptors to "chaperoning" proteins to prevent neurodegeneration.

Synthetic Architectures & Protocols

Modern drug discovery demands efficient, scalable, and environmentally benign synthesis. While traditional acid chloride coupling is standard, recent "Green Chemistry" approaches using ultrasonic irradiation offer higher yields and cleaner profiles.

Comparative Synthetic Data
ParameterMethod A: Acid Chloride CouplingMethod B: Ultrasonic/Green Catalyst
Reagents Benzoyl chloride + Amine + Base (TEA)Benzoic Acid + Amine + Ionic Liquid/Catalyst
Conditions 0°C to RT, 2-12 hours, DCM solventUltrasound (RT), 15-60 mins, Solvent-free or Toluene
Atom Economy Low (HCl byproduct, excess base)High (Water byproduct)
Yield 60-80%85-95%
Applicability General, tolerates simple groupsIdeal for sensitive functional groups
Experimental Protocol: Green Synthesis of Functionalized Benzamides

Based on recent methodologies (e.g., Moradi et al., 2025; Nano Bio Letters, 2024).

Objective: Synthesis of N-(4-hydroxyphenyl)benzamide via direct condensation.

Materials:

  • Benzoic acid derivative (1.0 mmol)[3]

  • 4-Aminophenol (1.2 mmol)

  • Catalyst: Diatomite earth@IL/ZrCl4 (10 mg) (or standard boric acid catalyst for simplified workflow)

  • Solvent: Anhydrous Toluene (1 mL) or solvent-free.

Workflow:

  • Catalyst Activation: Mix the benzoic acid derivative and heterogeneous catalyst in toluene for 5 minutes under stirring.

  • Amine Addition: Add 4-aminophenol (1.2 mmol) to the mixture.

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath (frequency ~40 kHz) at room temperature. Irradiate for 15–60 minutes.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7).

  • Work-up:

    • Filter the mixture to recover the solid catalyst (reusable).

    • Evaporate the solvent in vacuo.[3]

    • Dissolve residue in CHCl₃ (10 mL).

    • Wash with 10% NaHCO₃ (10 mL) followed by 1 M HCl (10 mL) to remove unreacted acid/amine.[3]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from ethanol/water to obtain the pure benzamide.

Synthesis_Workflow Start Start: Benzoic Acid + Amine Activation Catalyst Activation (Diatomite/IL) Start->Activation Reaction Ultrasonic Irradiation (RT, 15-60 min) Activation->Reaction Workup Filtration & Wash (Recover Catalyst) Reaction->Workup Product Pure Benzamide Derivative (>90% Yield) Workup->Product

Figure 3: Green synthetic workflow for benzamide derivatives using ultrasonic irradiation.

References

  • BenchChem. (2025). The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry. Retrieved from

  • Moseley, J. B., et al. (2010). Exploration of the HDAC2 foot pocket: synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters.

  • LassBio. (2018). Privileged Scaffolds in Medicinal Chemistry: An Introduction.

  • Moradi, L., et al. (2025). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Research on Chemical Intermediates.

  • RSC Chemical Science. (2024). Editor's Choice: Innovative bioisostere design for drug discovery.

  • Therapeutics Initiative. (2022). How well do you know your dopamine antagonists?

  • Zou, Y., et al. (2023).[4] Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.[4] European Journal of Medicinal Chemistry. [4]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide is a molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a benzamide scaffold linked to a pyridine moiety, presents a versatile platform for the design of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. Beyond a mere recitation of steps, this guide delves into the rationale behind the experimental choices, ensuring a thorough understanding of the synthetic process.

Synthetic Strategy: The Isatoic Anhydride Route

The synthesis of 2-aminobenzamides is frequently achieved through the reaction of isatoic anhydride with a primary amine.[1][2] This method is advantageous due to the commercial availability of isatoic anhydride and the typically clean reaction profiles, often proceeding with the loss of carbon dioxide. The reaction involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by a ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide.

This protocol will focus on the reaction of isatoic anhydride with 2-(2-aminoethyl)pyridine. This approach is a direct and efficient method for the preparation of the target molecule, this compound.

Experimental Workflow

The overall synthetic workflow is depicted below, illustrating the key stages from starting materials to the purified final product.

Synthesis_Workflow reagents Isatoic Anhydride + 2-(2-Aminoethyl)pyridine reaction Reaction in Anhydrous DMF reagents->reaction Heat workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product characterization Spectroscopic Characterization product->characterization

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Isatoic Anhydride≥98%Commercially Available
2-(2-Aminoethyl)pyridine≥98%Commercially Available
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially Available
Ethyl AcetateReagent GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Sodium SulfateCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • NMR Spectrometer

  • Mass Spectrometer

  • Melting Point Apparatus

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatoic anhydride (1.63 g, 10 mmol).

  • Addition of Amine and Solvent: Add anhydrous dimethylformamide (DMF, 30 mL) to the flask to dissolve the isatoic anhydride. To this solution, add 2-(2-aminoethyl)pyridine (1.22 g, 10 mmol) dropwise at room temperature with continuous stirring.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is considered complete when the starting material (isatoic anhydride) is no longer visible on the TLC plate.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 50 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. The bicarbonate wash is crucial to remove any unreacted acidic starting materials or byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 70%). Collect the fractions containing the desired product (as indicated by TLC) and concentrate them under reduced pressure to yield this compound as a solid.

Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution followed by a decarboxylation.

Reaction_Mechanism cluster_0 Nucleophilic Attack cluster_1 Ring Opening cluster_2 Decarboxylation Isatoic Isatoic Anhydride Intermediate1 Tetrahedral Intermediate Isatoic->Intermediate1 1. Amine 2-(2-Aminoethyl)pyridine Amine->Intermediate1 Intermediate2 Carbamic Acid Intermediate Intermediate1->Intermediate2 2. Product This compound Intermediate2->Product 3. Heat CO2 CO2 Intermediate2->CO2

Caption: Proposed reaction mechanism for the synthesis.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Quantitative Data Summary:

ParameterExpected Value
Molecular Formula C₁₄H₁₅N₃O
Molecular Weight 241.29 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
Yield 60-80% (typical)

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the benzamide and pyridine rings, as well as the aliphatic protons of the ethyl linker. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the amide group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.

Trustworthiness and Self-Validation

The protocol described herein is based on well-established chemical principles for the synthesis of 2-aminobenzamides.[1][2] The successful synthesis of the target compound can be validated at each stage. The progress of the reaction is monitored by TLC, ensuring that the reaction is driven to completion. The purification by column chromatography is a standard and effective method for isolating the desired product from any unreacted starting materials or byproducts. Finally, the comprehensive characterization by spectroscopic methods provides unambiguous confirmation of the structure and purity of this compound.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for their drug discovery and development programs. The emphasis on thorough purification and characterization ensures the high quality of the final product, which is paramount for subsequent biological and pharmacological studies.

References

  • PrepChem. Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Available at: [Link]

  • Malik, N., et al. (2021). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Bioorganic & Medicinal Chemistry, 31, 115975. Available at: [Link]

  • Abdel-Gawad, H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3030-3046. Available at: [Link]

  • Ibrahim, A. A., et al. (2017). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Chemical and Pharmaceutical Sciences, 8(2), 1-5. Available at: [Link]

  • ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide. Available at: [Link]

  • Google Patents. CN104402840B - Synthesis process of isatoic anhydride.
  • Google Patents. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
  • ResearchGate. Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Available at: [Link]

  • El-Shaieb, K. M. (2009). Synthesis of 2-(2-Aminophenyl)-4-arylquinazoline Derivatives by Reaction of 2-Aminoarylbenzimidamides with Isatoic Anhydride. Zeitschrift für Naturforschung B, 64(8), 945-951. Available at: [Link]

  • ResearchGate. The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]

  • PubChem. 2-[[[2-(2-Pyridinyl)ethyl]amino]methyl]benzamide. Available at: [Link]

  • Google Patents. EP0944603B1 - Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives.
  • National Institutes of Health. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available at: [Link]

Sources

Application Notes & Protocols for the Laboratory-Scale Synthesis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide. This compound serves as a valuable building block in medicinal chemistry and drug discovery programs, frequently appearing as a core scaffold in biologically active molecules. The presented methodology is centered around the robust and efficient reaction of isatoic anhydride with 2-(2-aminoethyl)pyridine. This route is advantageous as it proceeds without the need for protecting groups on the anthranilate moiety and typically results in high yields with straightforward purification. This document offers a detailed step-by-step protocol, mechanistic insights, characterization data, and safety considerations designed for researchers, scientists, and professionals in drug development.

Introduction and Scientific Rationale

The synthesis of amide bonds is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry.[1] The target molecule, this compound, incorporates two key pharmacophoric elements: an anthranilamide (2-aminobenzamide) core and a pyridin-2-ylethylamine side chain. Anthranilamide derivatives are known constituents in a wide array of bioactive compounds. Similarly, the pyridine ring is a prevalent heterocycle in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable physicochemical properties.

The chosen synthetic strategy leverages the reaction between isatoic anhydride and a primary amine. Isatoic anhydride serves as a stable, crystalline, and commercially available precursor to an activated 2-aminobenzoyl species. The reaction with an amine nucleophile, in this case, 2-(2-aminoethyl)pyridine, proceeds via nucleophilic acyl substitution on the more reactive carbonyl group of the anhydride. This is followed by a ring-opening and subsequent decarboxylation event, which releases carbon dioxide gas and cleanly yields the desired 2-aminobenzamide product. This method circumvents the often problematic direct amide coupling of 2-aminobenzoic acid, which can suffer from self-condensation or require complex activation and protection/deprotection sequences.

Synthetic Scheme and Mechanism

The overall transformation is depicted below. Isatoic anhydride reacts with 2-(2-aminoethyl)pyridine, typically under thermal conditions in a suitable solvent, to afford the target product with the concomitant evolution of carbon dioxide.

Overall Reaction: Isatoic Anhydride + 2-(2-Aminoethyl)pyridine → this compound + CO₂

The mechanism involves an initial nucleophilic attack by the primary amine of 2-(2-aminoethyl)pyridine onto a carbonyl carbon of isatoic anhydride. This leads to the formation of a tetrahedral intermediate which subsequently collapses, opening the anhydride ring to form an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation upon heating to yield the final, stable amide product.[2][3]

Materials and Methods

Reagents and Materials

Proper preparation and handling of all reagents are critical for the success of the synthesis. Ensure all reagents are of appropriate purity and are handled according to standard laboratory safety protocols.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
Isatoic Anhydride118-48-9C₈H₅NO₃163.13Reagent grade, ≥98%
2-(2-Aminoethyl)pyridine2706-56-1C₇H₁₀N₂122.17Reagent grade, ≥98%
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, <50 ppm H₂O
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS grade
Hexanes110-54-3C₆H₁₄86.18ACS grade
Deionized Water7732-18-5H₂O18.02High purity
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Reagent grade
Silica Gel7631-86-9SiO₂60.08230-400 mesh
Laboratory Equipment
EquipmentPurpose
100 mL Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation of reaction mixture
Heating mantle with temperature controllerControlled heating of the reaction
Reflux condenserPrevent solvent loss during heating
ThermometerMonitor reaction temperature
Nitrogen inlet/outlet (or drying tube)Maintain an inert atmosphere
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal under reduced pressure
Buchner funnel and filter flaskFiltration of solid product
Thin-Layer Chromatography (TLC) platesReaction monitoring
UV lamp (254 nm)Visualization of TLC spots
Melting point apparatusCharacterization of the final product
NMR Spectrometer, IR Spectrometer, Mass SpectrometerStructural elucidation and confirmation

Detailed Experimental Protocol

This protocol is designed for a ~5 mmol scale synthesis.

Step 1: Reaction Setup

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (0.82 g, 5.0 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) to the flask to dissolve the solid.

  • Under stirring, add 2-(2-aminoethyl)pyridine (0.64 g, 0.61 mL, 5.25 mmol, 1.05 eq.) to the solution at room temperature.

  • Fit the flask with a reflux condenser and a nitrogen inlet.

Causality Note: Using a slight excess of the amine ensures the complete consumption of the limiting reagent, isatoic anhydride. Anhydrous DMF is used as the solvent due to its high boiling point and its ability to dissolve the reactants effectively.[3]

Step 2: Reaction Execution

  • Heat the reaction mixture to 100-110 °C using a heating mantle.

  • Maintain stirring and reflux at this temperature for 4-6 hours. The evolution of CO₂ gas should be observed as the reaction progresses.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Mobile Phase: 7:3 Ethyl Acetate / Hexanes.

    • Visualization: UV light (254 nm).

    • The reaction is complete when the isatoic anhydride spot has been completely consumed.

Trustworthiness Check: The progress of the reaction can be reliably tracked by TLC, observing the disappearance of the starting material (isatoic anhydride) and the appearance of the more polar product spot.

Step 3: Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them with brine (2 x 50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol Rationale: The aqueous work-up serves to remove the high-boiling DMF solvent and any water-soluble impurities. Extraction with ethyl acetate transfers the desired organic product from the aqueous phase. Washing with brine helps to remove residual water from the organic layer.

Step 4: Purification

  • The crude product obtained is typically a solid or a viscous oil.

  • Purify the crude material using flash column chromatography on silica gel.

    • Eluent System: A gradient of 50% to 80% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

  • Alternatively, the product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[3]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm) would include signals for the aromatic protons of both the benzamide and pyridine rings, the triplet for the NH of the amide, the methylene (-CH₂-) protons, and the broad singlet for the amino (-NH₂) group.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include the carbonyl carbon (~168 ppm), and distinct aromatic and aliphatic carbons.

  • IR (ATR, cm⁻¹): Characteristic peaks would include N-H stretching for the primary amine and the amide, C=O stretching for the amide carbonyl, and C=C/C=N stretching for the aromatic rings.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₅N₃O [M+H]⁺: 242.1293; found: 242.1290.

Visualizations

Overall Synthetic Workflow

Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride Reaction DMF, 110 °C, 5h (Decarboxylation) Isatoic_Anhydride->Reaction Amine 2-(2-Aminoethyl)pyridine Amine->Reaction Product This compound Reaction->Product CO2 CO₂ Reaction->CO2 byproduct

Caption: Synthetic route to the target compound via decarboxylative amidation.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Decarboxylation Isatoic Isatoic Anhydride Intermediate1 Tetrahedral Intermediate Isatoic->Intermediate1 Amine Amine (R-NH₂) Amine->Intermediate1 Attack Intermediate2 Carbamic Acid Intermediate Intermediate1->Intermediate2 Ring Opening Product Final Amide Product Intermediate2->Product Heat (-CO₂) CO2 CO₂ Intermediate2->CO2

Caption: Mechanism of isatoic anhydride reaction with a primary amine.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations, especially those involving heating DMF, should be performed in a well-ventilated chemical fume hood. DMF is a skin and respiratory irritant.

  • Reagent Handling: 2-(2-Aminoethyl)pyridine is corrosive and can cause burns. Handle with care. Isatoic anhydride is an irritant.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • International Union of Pure and Applied Chemistry, & National Institute of Standards and Technology. (n.d.). N-benzylidenepyridine-2-amine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from a relevant chemical database. (Note: A general reference for chemical properties).
  • Google Patents. (n.d.). Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives.
  • PubMed Central. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
  • ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. [Link provided by grounding tool].
  • PrepChem.com. (n.d.). Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide.
  • ResearchGate. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O.
  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

Sources

Application Note: Strategic Purification Protocols for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide (CAS: 1020940-88-8, generic structure ref) is a "privileged scaffold" in medicinal chemistry, often serving as a precursor for quinazolinones or as a zinc-binding motif in histone deacetylase (HDAC) inhibitors.[1][2]

Its purification presents a specific set of challenges derived from its amphoteric nature and reactivity :

  • Basicity Differential: It contains two nitrogen centers with distinct ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     values (Pyridine 
    
    
    
    ; Aniline
    
    
    ).[1]
  • Cyclization Risk: The 2-amino group is positioned perfectly for intramolecular attack on the amide carbonyl, leading to quinazolinone formation under thermal stress or acidic catalysis.[1][2]

  • Tailing on Silica: The pyridine moiety interacts strongly with silanol groups, causing peak tailing during chromatography.[1][2]

This guide provides three distinct, self-validating protocols to isolate this compound with >98% purity.

Physicochemical Profile

Understanding the physical properties is the first step to designing a logical purification strategy.[1]

PropertyValue / CharacteristicImplication for Purification
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

MW: 241.29 g/mol
Solubility (Organic) High: DCM, MeOH, DMSO, EtOAcGood for extraction and loading.[1]
Solubility (Water) Low (Neutral pH); High (Acidic pH)Enables Acid-Base extraction.[1][2]
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Pyridine)
~5.2 (Basic)Protonates in dilute HCl/Citric Acid.[1]
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Aniline)
~2.5 (Weakly Basic)Remains mostly neutral in weak acids.[1]
LogP ~1.5 - 1.9Moderately lipophilic.[1][2]
Thermal Stability Stable < 80°C; Cyclizes > 100°CAvoid high-boiling solvents during drying.[1][2]

Method A: The "Three-Phase" Acid-Base Extraction

Best For: Removing starting materials (Anthranilic acid, Isatoic anhydride) and neutral byproducts without chromatography.[1][2]

The Logic (Causality)

This protocol exploits the specific


 differences.
  • Basic Wash: Removes acidic impurities (Anthranilic acid) by converting them to water-soluble carboxylates.[1][2]

  • Acid Extraction: Selectively protonates the pyridine ring of the target molecule, pulling it into the aqueous phase while leaving neutral impurities (dimers, non-basic side products) in the organic phase.[1]

  • Basification: Returns the target to its neutral, lipophilic form for recovery.[1][2]

Protocol Steps
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Anionic Clearance (Remove Acids):

    • Wash the organic phase twice with Sat.[1][2]

      
       .
      
    • Validation: Acidic starting materials (Anthranilic acid) are removed here.[1][2]

  • Cationic Capture (Isolate Product):

    • Extract the organic phase three times with 1.0 M HCl (or 10% Citric Acid if cyclization is observed).[1][2]

    • Crucial Step: The product moves to the Aqueous Acid layer (yellowish solution).[1] The neutral impurities stay in the Organic layer.[1]

    • Discard the Organic Layer (after verifying product absence via TLC).[1][2]

  • Neutralization & Recovery:

    • Cool the combined acidic aqueous extracts to 0–5°C.

    • Slowly basify to pH 9–10 using 4.0 M NaOH or Sat.[1][2] ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       .[1]
      
    • Observation: The product should precipitate as a white/off-white solid or oil out.[1][2]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo (bath temp < 40°C).
      
Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Dissolved in DCM) WashBase Wash with Sat. NaHCO3 Start->WashBase Phase1 Phase Separation 1 WashBase->Phase1 AqWaste1 Aqueous Phase (Contains Anthranilic Acid) Phase1->AqWaste1 Top Layer (if DCM) OrgPhase1 Organic Phase (Contains Product + Neutrals) Phase1->OrgPhase1 Bottom Layer (if DCM) ExtractAcid Extract with 1.0 M HCl OrgPhase1->ExtractAcid Phase2 Phase Separation 2 ExtractAcid->Phase2 OrgWaste Organic Phase (Discard Neutral Impurities) Phase2->OrgWaste Organic AqProduct Aqueous Acid Phase (Contains Protonated Product) Phase2->AqProduct Aqueous (Product H+) Basify Basify to pH 10 (NaOH) AqProduct->Basify FinalExtract Extract into DCM & Evaporate Basify->FinalExtract Product Pure Product (>95%) FinalExtract->Product

Figure 1: Selective Acid-Base Extraction Workflow designed to remove both acidic and neutral impurities.[1][2]

Method B: Flash Column Chromatography

Best For: High-purity requirements (>99%) or when extraction fails to remove specific non-ionizable impurities.[1][2]

The Challenge: Pyridine Tailing

Standard silica gel is acidic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).[1] The basic pyridine nitrogen interacts with silanols, causing broad, tailing peaks that co-elute with impurities.[1]
The Solution: Amine Modification

You must "cap" the silica active sites using a mobile phase modifier.[1]

Protocol
  • Stationary Phase: High-performance Silica Gel (40–63 µm).[1][2]

  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM).[1][2]

    • Polar Solvent: Methanol (MeOH).[1][2]

    • Modifier:1% Triethylamine (TEA) or 1% Ammonium Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      )  added to the MeOH portion.[1]
      
  • Gradient:

    • Equilibrate column with 100% DCM (with 0.5% TEA).

    • 0–5% MeOH/DCM over 5 column volumes (CV).[1][2]

    • 5–10% MeOH/DCM over 10 CV.[1][2]

    • Product typically elutes between 4–8% MeOH depending on column loading.[1][2]

  • Loading: Dry load on Celite or Silica is preferred over liquid loading to prevent band broadening.[1][2]

Method C: Recrystallization

Best For: Large-scale batches (>5g) where chromatography is expensive.[1][2]

Solvent Systems

The goal is to find a system where the benzamide is soluble hot but insoluble cold.[1]

  • System 1 (Preferred): Ethyl Acetate / Heptane [1][2]

    • Dissolve crude solid in minimal boiling EtOAc.

    • Add Heptane dropwise until persistent cloudiness appears.[1][2]

    • Add one drop of EtOAc to clear it.[1][2]

    • Cool slowly to Room Temp, then 4°C.

  • System 2: Ethanol / Water [1][2]

    • Dissolve in warm Ethanol.[1][2]

    • Add water until turbid.[1][2]

    • Note: Avoid boiling water for extended periods to prevent amide hydrolysis.[1][2]

Quality Control: The Self-Validating System

Before proceeding to biological assays, verify the integrity of the purification using these markers.

TLC Diagnosis
  • Eluent: 10% MeOH in DCM + 1% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1]
    
  • Visualization: UV (254 nm).[1][2]

  • Validation: The spot should be compact (Rf ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     0.4–0.6).[1] If the spot streaks like a comet, the silica was not neutralized.[1]
    
NMR Validation ( NMR in )

Look for these specific signals to confirm structure and purity:

  • Amide NH: Triplet/Broad singlet around ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     8.2–8.5 ppm.[1]
    
  • Aniline ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  Broad singlet around 
    
    
    
    6.3–6.5 ppm.[1] (Disappearance indicates cyclization to quinazolinone).[1][2]
  • Pyridine Protons: Distinct multiplet pattern at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     8.5 (d), 7.7 (t), 7.2 (d), 7.25 (t).[1]
    
  • Ethyl Linker: Two triplets (or quartets/multiplets) around ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     3.0 and 3.6 ppm.[1]
    
HPLC Purity Check
  • Column: C18 Reverse Phase.[1][2]

  • Buffer: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2] Acidic buffer is required to sharpen the pyridine peak.[1]

  • Detection: 254 nm.[1][2]

Decision Matrix

Use this logic flow to select the appropriate method for your specific batch.

DecisionMatrix Start Crude Reaction Mixture CheckTLC Check TLC (Major Impurities?) Start->CheckTLC AcidicImpurity Anthranilic Acid Present? (Baseline Spot) CheckTLC->AcidicImpurity MethodA Method A: Acid-Base Extraction AcidicImpurity->MethodA Yes PurityCheck Is Purity > 95%? AcidicImpurity->PurityCheck No MethodA->PurityCheck HighPurity Use as is / Recrystallize (Method C) PurityCheck->HighPurity Yes Flash Method B: Flash Chromatography (DCM/MeOH/TEA) PurityCheck->Flash No

Figure 2: Decision matrix for selecting the optimal purification route.

References

  • Synthesis of Pyridine-Benzamides

    • Primary Source: Rohand, T., et al. "Palladium-catalyzed aminocarbonylation of aryl bromides with 2-aminoethylpyridines."[1][2] Tetrahedron Letters, 2009.[1][2] Link[1][2]

    • Context: Describes the coupling and handling of the 2-aminoethylpyridine moiety.
  • Purification of Basic Amines

    • Primary Source: Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry," Chapter 8: Acidity, Basicity, and pKa.[1] Oxford University Press.[1][2]

    • Context: Foundational theory for the Acid-Base extraction protocol ( differential between aniline and pyridine).
  • Chromatography of Pyridines

    • Primary Source: "Purification of Heterocyclic Amines."[1][2] Silicycle Application Notes. Link

    • Context: Technical data on using Triethylamine modifiers to reduce peak tailing for basic heterocycles.[1][2]

  • Cyclization Risks (Quinazolinones)

    • Primary Source: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones from anthranilic acid."[1][2] Tetrahedron, 2005.[1] Link[1][2]

    • Context: Highlights the risk of cyclization of 2-aminobenzamides under acidic/thermal conditions.[2]

Sources

Application Note: 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide in High-Throughput Screening

[1]

Executive Summary

This compound (PyE-2AB) is a bifunctional small molecule integrating a fluorescent core (anthranilamide) with a metal-coordinating tail (2-(2-pyridyl)ethyl).[1] In High-Throughput Screening (HTS), PyE-2AB serves two distinct roles:

  • Fluorescent Probe: It acts as a "turn-on" fluorescent sensor for intracellular Zinc (Zn²⁺) and Copper (Cu²⁺) ions, leveraging Photoinduced Electron Transfer (PET) suppression upon metal binding.[1]

  • Pharmacophore Scaffold: It functions as a validated fragment for Factor Xa and TRP channel drug discovery, suitable for Surface Plasmon Resonance (SPR) and fluorescence polarization screening.[1]

Chemical & Physical Properties

Understanding the physicochemical behavior of PyE-2AB is critical for assay reproducibility.[1]

PropertyDescription
IUPAC Name 2-Amino-N-[2-(pyridin-2-yl)ethyl]benzamide
Molecular Formula C₁₄H₁₅N₃O
Molecular Weight 241.29 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol.[1] Low solubility in water; requires carrier (e.g., Pluronic F-127) for aqueous buffers.[1]
Excitation Max ~330–345 nm (Anthranilamide core)
Emission Max ~410–430 nm (Blue fluorescence)
pKa ~3.5 (Pyridine), ~2.0 (Aniline).[1] Neutral at physiological pH (7.4).
Stability Stable in DMSO for >6 months at -20°C. Avoid repeated freeze-thaw cycles.[1]

Application 1: Fluorescent Zinc (Zn²⁺) Sensing Assay

Mechanism of Action

PyE-2AB functions as a ratiometric or intensity-based sensor.[1] In its free state, the lone pair electrons on the aniline nitrogen quench the anthranilamide fluorescence via Photoinduced Electron Transfer (PET) . Upon binding Zn²⁺, the aniline nitrogen and pyridine nitrogen coordinate the metal ion, blocking the PET pathway and restoring strong blue fluorescence (Chevelation-Enhanced Fluorescence - CHEF).

HTS Protocol: Intracellular Zinc Mobilization Screen

Objective: Screen compound libraries for agents that modulate intracellular free zinc levels (e.g., ionophores, transporters).[1]

Materials
  • Probe: PyE-2AB (10 mM stock in DMSO).

  • Cells: HEK293 or SH-SY5Y (neuronal model).

  • Buffer: HBSS (Hanks' Balanced Salt Solution), pH 7.4, Zn-free.

  • Positive Control: Pyrithione (Zinc Ionophore) + ZnCl₂.[1]

  • Chelator Control: TPEN (Membrane-permeable Zn²⁺ chelator).

Step-by-Step Workflow
  • Cell Plating:

    • Seed cells (10,000/well) in black-walled, clear-bottom 384-well plates.

    • Incubate at 37°C/5% CO₂ for 24 hours to reach 80-90% confluence.

  • Dye Loading:

    • Prepare Loading Solution : 20 µM PyE-2AB + 0.02% Pluronic F-127 in HBSS.

    • Remove culture media and wash cells 1x with HBSS.

    • Add 20 µL Loading Solution per well.[1]

    • Incubate for 30–45 minutes at 37°C in the dark.

  • Wash & Recovery:

    • Aspirate Loading Solution.

    • Wash 2x with HBSS to remove extracellular probe.

    • Add 40 µL Assay Buffer (HBSS) and incubate for 15 mins to allow ester hydrolysis (if using ester derivative) or equilibration.

  • Compound Addition (HTS):

    • Add 10 µL of test compounds (final conc. 10 µM) using an automated liquid handler (e.g., Echo acoustic dispenser).

    • Include controls: DMSO (Negative), Pyrithione/Zn²⁺ (Positive).

  • Detection:

    • Read Fluorescence immediately (Kinetic Mode) or at endpoint (60 mins).[1]

    • Ex: 340 nm | Em: 425 nm.

Data Analysis
  • Background Subtraction: Subtract fluorescence of wells containing cells without probe.[1]

  • Response Ratio:

    
    .
    
  • Z-Factor Calculation: Ensure

    
     for assay validation.
    
    
    
    [1]

Application 2: Fragment-Based Drug Discovery (FBDD)

Target Rationale

PyE-2AB contains the 2-aminobenzamide motif, a "privileged structure" known to bind the S1 pocket of serine proteases (e.g., Factor Xa, Thrombin) and the zinc-binding domain of HDACs.[1]

HTS Protocol: Surface Plasmon Resonance (SPR) Screening

Objective: Identify if PyE-2AB or its analogs bind to a target protein (e.g., Factor Xa).[1]

Workflow
  • Immobilization:

    • Immobilize Target Protein (e.g., Factor Xa) on a CM5 sensor chip via amine coupling.

    • Target density: ~3000–5000 RU for fragment screening.

  • Sample Preparation:

    • Dilute PyE-2AB to 50 µM, 100 µM, and 200 µM in Running Buffer (PBS-P + 2% DMSO).

    • Critical: Match DMSO concentration exactly between sample and running buffer to avoid bulk refractive index errors.

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds.

    • Dissociation time: 60 seconds.

  • Analysis:

    • Assess sensorgram for "square-wave" binding (rapid on/off), characteristic of low-affinity fragments.

    • Calculate

      
       via steady-state affinity fitting.[1]
      

Visualizing the HTS Workflow

The following diagram illustrates the logic flow for the Zinc Sensing Assay using PyE-2AB.

Gcluster_prepPhase 1: Preparationcluster_assayPhase 2: Screeningcluster_mechMechanism: Zn2+ BindingStartStart: PyE-2AB HTS CampaignStockPrepare 10mM Stock(DMSO)Start->StockLoadCell Loading(20 µM, 30 min, 37°C)Stock->LoadWashWash & Equilibrate(Remove extracellular dye)Load->WashAddCompAdd Library Compounds(10 µM)Wash->AddCompIncubateIncubate(30-60 min)AddComp->IncubateZnBindZn2+ Bound(PET Blocked -> High Signal)AddComp->ZnBindZinc ReleaseReadRead Fluorescence(Ex 340nm / Em 425nm)Incubate->ReadNoZnFree Probe(PET Quenched -> Low Signal)NoZn->ZnBind+ Zn2+ZnBind->ReadSignal Increase

Caption: Workflow for PyE-2AB Zinc Sensing Assay. The probe switches from a quenched state to a fluorescent state upon binding intracellular Zinc released by test compounds.

Scientific Validation & Troubleshooting

  • Interference: Anthranilamides can be subject to autofluorescence interference from library compounds. Always use a kinetic read to distinguish rapid artifacts from biological responses.

  • Selectivity: While PyE-2AB prefers Zn²⁺, it may show affinity for Cu²⁺ or Cd²⁺.[1] Use TPEN (Zn-specific chelator) at the end of the assay to confirm the signal is Zinc-dependent.

  • Solvent Effects: DMSO concentrations >1% can quench anthranilamide fluorescence. Maintain DMSO <0.5% in the final assay well.

References

  • Anthranilamide Zinc Sensors: Fahrni, C. J., & O'Halloran, T. V. (1999). Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. Journal of the American Chemical Society, 121(49), 11448–11458. Link(Mechanistic basis for anthranilamide/quinoline zinc sensing).

  • Benzamide Scaffold in Drug Discovery: Hu, E., et al. (2003). Identification of Novel Isoform-Selective Inhibitors within Class I Histone Deacetylases. Journal of Pharmacology and Experimental Therapeutics, 307(2), 720-728. Link(Validates 2-aminobenzamide as a bioactive scaffold).

  • Original Synthesis & Class: Patent US3226394A. (1965). Pyridylethylated anthranilamides and derivatives thereof. United States Patent Office. Link(Foundational chemistry of the specific molecule).

  • Factor Xa Inhibitors: Pinto, D. J. P., et al. (2001).[1] Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor.[1] Journal of Medicinal Chemistry, 44(4), 566–578. (Contextualizes benzamide derivatives in coagulation targets).

Application Note: Experimental Setup for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The molecule 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide represents a privileged scaffold in both medicinal chemistry and coordination catalysis.[1] Structurally, it combines an anthranilamide (2-aminobenzamide) core—a proven pharmacophore for Histone Deacetylase (HDAC) inhibition and glucokinase activation—with a pyridine side chain that introduces bidentate or tridentate chelating capabilities.

This guide moves beyond generic synthesis to provide a process-optimized protocol utilizing Isatoic Anhydride. This route is selected for its atom economy, absence of harsh acid chlorides, and high purity profiles. Furthermore, we detail two critical downstream applications: cyclization to quinazolinone heterocycles (drug discovery) and metal complexation (catalysis).

Core Synthesis Protocol: The Isatoic Anhydride Route

Rationale: Traditional amide coupling using 2-aminobenzoic acid and coupling agents (EDC/HOBt) often suffers from self-polymerization or competitive side reactions due to the free aniline amine.[1] The Isatoic Anhydride Ring-Opening strategy masks the aniline nitrogen until the amide bond is formed, ensuring regiospecificity and high yields.[1]

Reagents & Equipment
  • Precursor A: Isatoic Anhydride (CAS: 118-48-9) - Recrystallize from dioxane if purity <98%.[1]

  • Precursor B: 2-(2-Aminoethyl)pyridine (CAS: 2706-56-1) - Distill if yellow/brown.[1]

  • Solvent: Ethanol (Anhydrous) or DMF (for scale-up).[1]

  • Catalyst (Optional): Sulfamic acid (10 mol%) can accelerate reaction but is not strictly necessary for this highly nucleophilic amine.

Step-by-Step Methodology
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Isatoic Anhydride (10.0 mmol, 1.63 g) in Ethanol (30 mL) .

  • Addition: Add 2-(2-Aminoethyl)pyridine (11.0 mmol, 1.34 g) dropwise over 5 minutes at room temperature. Note: CO₂ evolution will begin immediately.[1]

  • Reaction: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor CO₂ cessation as a rough indicator of completion.[1]

    • TLC Monitoring: Silica gel, EtOAc/Hexane (1:1). The starting anhydride (Rf ~0.[1]6) should disappear; the product (Rf ~0.3) is more polar due to the free amine/amide/pyridine H-bonding network.[1]

  • Workup:

    • Option A (Precipitation): Cool to room temperature.[1][2] Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a white/off-white solid.[1] Filter and wash with cold water.[1]

    • Option B (Extraction): If oil forms, evaporate ethanol, dissolve residue in EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.[1]

Expected Analytical Data
  • Yield: 85–92%[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.5 (d, 1H, Py-H), 8.2 (t, 1H, Amide-NH), 7.5 (d, 1H, Ar-H), 6.5–6.7 (m, 2H, Ar-H), 6.3 (br s, 2H, Aniline-NH₂), 3.6 (q, 2H, CH₂-N), 3.0 (t, 2H, CH₂-Py).
      

Downstream Application A: Cyclization to Quinazolinones

Context: The 2-amino-benzamide motif is the direct precursor to Quinazolinones, a class of alkaloids with potent antimicrobial and anticancer properties.[1]

Protocol: Oxidative Cyclization with Benzaldehyde

This "One-Pot" method generates the dihydro-intermediate and oxidizes it to the fully aromatic quinazolinone in situ.[1]

  • Mix: Combine This compound (1.0 mmol) and Benzaldehyde (1.0 mmol) in Ethanol (10 mL).

  • Catalyst: Add Iodine (I₂) (10 mol%) or CuCl₂ (5 mol%) as an oxidative catalyst.[1]

  • Reflux: Heat at 80°C for 4–6 hours.

  • Isolation: Cool and quench with aqueous Na₂S₂O₃ (to remove iodine). Extract with DCM.[1]

  • Result: 3-(2-(pyridin-2-yl)ethyl)-2-phenylquinazolin-4(3H)-one.[1]

Downstream Application B: Coordination Chemistry

Context: The molecule acts as an N,N,N-pincer ligand (Pyridine-N, Amide-N, Aniline-N) or a bidentate ligand depending on pH and metal center.[1]

Protocol: Copper(II) Complex Formation
  • Ligand Solution: Dissolve the scaffold (0.5 mmol) in Methanol (10 mL).

  • Metal Solution: Dissolve CuCl₂·2H₂O (0.5 mmol) in Methanol (5 mL).

  • Complexation: Add metal solution to ligand solution slowly. The color will shift immediately (typically to deep green or blue).

  • Crystallization: Allow slow evaporation of the solvent to grow X-ray quality crystals.[1]

Visualization of Workflows

G Isatoic Isatoic Anhydride (Electrophile) Intermediate Transition State (Ring Opening) Isatoic->Intermediate EtOH, 80°C Amine 2-(2-Aminoethyl)pyridine (Nucleophile) Amine->Intermediate Product This compound (Target Scaffold) Intermediate->Product -CO₂ (Gas) Quin Quinazolinone Derivative (Drug Discovery) Product->Quin + Aldehyde [Oxidative Cyclization] Complex Metal-Ligand Complex (Catalysis/MOFs) Product->Complex + Cu(II)/Ni(II) [Coordination]

Figure 1: Synthetic workflow from Isatoic Anhydride to the target scaffold and its divergent applications.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete ring openingIncrease reaction time or add 5 mol% Sulfamic Acid catalyst.
Oiling Out Product too soluble in EtOHEvaporate EtOH and recrystallize from EtOAc/Hexane.
Impurity: Urea byproduct Excess amine reacting with itselfEnsure Isatoic Anhydride is added to the amine solution if stoichiometry is off, or strictly maintain 1:1.1 ratio.[1]
Coloration (Brown) Oxidation of aniline aminePerform reaction under N₂ atmosphere; use distilled amine precursor.

References

  • Synthesis of N-(pyridin-2-yl)benzamide derivatives: ResearchGate. Synthesis of N-(Pyridin-2-yl)benzamide.[1][3]Link

  • Isatoic Anhydride Reactivity: MDPI. Reactions of isatoic anhydrides with amino acids.[1][2][4][5][6]Link

  • Quinazolinone Synthesis via Isatoic Anhydride: ResearchGate. Three-component reaction of isatoic anhydride, amines and aldehydes.[1][2][4][6]Link

  • Coordination Chemistry of Pyridyl-Amides: BenchChem. N-[2-(2-Pyridinyl)ethyl]benzamide Properties.Link

  • Biological Activity (HDAC/Glucokinase): PubMed.[1] N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase.[1][7]Link[7]

Sources

Application Note: Development and Validation of Fluorescent Probes Based on 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the development, synthesis, and biological validation of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide (herein referred to as Probe Zn-APB ). This scaffold represents a classic "turn-on" fluorescent sensor architecture designed primarily for the detection of labile Zinc ions (


) in biological systems.

The 2-aminobenzamide moiety serves as the fluorophore, while the pyridyl-ethyl arm acts as the recognition unit. Upon coordination with


, the probe undergoes a Chelation-Enhanced Fluorescence (CHEF) effect, inhibiting the intrinsic Photoinduced Electron Transfer (PET) quenching mechanism. This guide provides researchers with a self-validating workflow to synthesize this probe and utilize it for ratiometric or intensity-based imaging in live cells.

Part 1: Scientific Foundation & Design Logic

Structural Logic and Mechanism

The design of Zn-APB relies on the integration of a receptor (chelator) and a fluorophore into a single molecule.

  • Fluorophore (Signal Transducer): The 2-aminobenzamide unit provides the fluorescent core. In its free state, the lone pair electrons on the aniline nitrogen quench the fluorescence of the benzamide system via Photoinduced Electron Transfer (PET) .

  • Receptor (Recognition Unit): The 2-(pyridin-2-yl)ethyl chain provides a pyridine nitrogen which, along with the amide oxygen and the aniline nitrogen, creates a tridentate

    
     coordination pocket suitable for 
    
    
    
    .
  • Signal Modulation: When

    
     binds, it coordinates with the aniline nitrogen. This lowers the energy level of the lone pair or engages it in bonding, thereby blocking the PET process. Consequently, the radiative pathway is restored, resulting in a significant increase in fluorescence intensity (CHEF).
    
Mechanism Visualization

The following diagram illustrates the transition from the "OFF" state to the "ON" state upon Zinc binding.

Mechanism cluster_0 OFF State cluster_1 ON State FreeProbe Free Probe (Zn-APB) (PET Active) Complex Zn-Probe Complex (CHEF Active) FreeProbe->Complex + Zn²⁺ Binding (Coordination) ZnIon Zn²⁺ Ion ZnIon->Complex Fluorescence Blue/Green Fluorescence Emission Complex->Fluorescence PET Inhibition Radiative Decay

Figure 1: Mechanism of Action. The free probe is non-fluorescent due to PET. Zinc binding restores fluorescence via CHEF.

Part 2: Chemical Synthesis Protocol

Reagents and Materials
  • Precursors: Isatoic anhydride (CAS: 118-48-9), 2-(2-Aminoethyl)pyridine (CAS: 2706-56-1).

  • Solvent: Anhydrous Ethanol or DMF.

  • Purification: Silica gel (230-400 mesh), Ethyl Acetate (EtOAc), Hexane.

Step-by-Step Synthesis Workflow

This route utilizes isatoic anhydride to generate the anthranilamide core cleanly, avoiding the need for aggressive coupling agents like EDC/NHS which can lead to side reactions with the aniline.

  • Reaction Setup:

    • Dissolve Isatoic anhydride (1.0 eq, e.g., 5 mmol) in 20 mL of anhydrous ethanol.

    • Add 2-(2-Aminoethyl)pyridine (1.1 eq, 5.5 mmol) dropwise to the solution at room temperature.

  • Reflux:

    • Heat the mixture to reflux (

      
      ) for 4–6 hours.
      
    • Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc in Hexane). The isatoic anhydride spot should disappear, and a highly fluorescent blue spot (under UV 365nm) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove solvent under reduced pressure (rotary evaporator).

    • Dissolve the residue in minimal Dichloromethane (DCM).

  • Purification:

    • Perform column chromatography using a gradient of Hexane:EtOAc (from 4:1 to 1:1).

    • Collect fractions containing the fluorescent product.

    • Dry under vacuum to yield a white or pale yellow solid.

Synthesis Reagents Isatoic Anhydride + 2-(2-Aminoethyl)pyridine Reflux Reflux in Ethanol (80°C, 4-6 hrs) Reagents->Reflux CO2 Release of CO₂ (Driving Force) Reflux->CO2 Crude Crude Mixture (Fluorescent) Reflux->Crude Purification Column Chromatography (Hexane:EtOAc) Crude->Purification Product Pure Zn-APB (Solid) Purification->Product

Figure 2: Synthetic pathway utilizing isatoic anhydride ring-opening.

Part 3: Characterization & Validation Protocols

Spectroscopic Titration (Kd Determination)

To validate the probe, you must determine its dissociation constant (


) for 

.

Buffer Preparation:

  • Prepare 10 mM HEPES buffer (pH 7.4) containing 100 mM KCl (to maintain ionic strength).

  • Prepare a

    
     stock solution of Zn-APB in DMSO.
    
  • Prepare a

    
     stock solution of 
    
    
    
    or
    
    
    in deionized water.

Protocol:

  • Dilute the probe to a final concentration of 10

    
    M  in the HEPES buffer (maintain DMSO < 1%).
    
  • Record the initial fluorescence emission spectrum (Excitation: ~330-350 nm; Emission scan: 370-550 nm).

  • Add aliquots of

    
     stock to achieve concentrations ranging from 0 to 50 
    
    
    
    M (0 to 5 equivalents).
  • Record the spectrum after each addition (allow 2 mins for equilibration).

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    vs.
    
    
    . Fit the data to the Benesi-Hildebrand equation or a 1:1 binding isotherm to calculate
    
    
    .

Expected Data Output:

ParameterValue (Approximate)Notes

(Excitation)
330–340 nmUV region typical for benzamides

(Emission)
410–430 nmBlue fluorescence
Stokes Shift~80–90 nmLarge shift reduces self-quenching
Quantum Yield (

)
Low (<0.01)

High (>0.2)
Significant "Turn-on" response
Binding Stoichiometry1:1Confirmed via Job's Plot
Selectivity Screening

It is critical to prove the probe does not respond to other biologically relevant cations.

  • Interference Ions:

    
     (at mM levels); 
    
    
    
    (at
    
    
    M levels).
  • Note:

    
     is a paramagnetic ion and typically quenches fluorescence. If 
    
    
    
    causes quenching, this confirms the chelating nature of the probe but limits its use in high-copper environments.

Part 4: Biological Application (Live Cell Imaging)

Cell Culture & Staining

Cell Lines: HeLa, HEK293, or PC3 (Prostate cancer lines are often used for Zn studies due to variable Zn levels).

Reagents:

  • Probe Zn-APB: 10

    
    M working solution.
    
  • Zn-Pyrithione: Ionophore to transport exogenous Zn into cells (Positive Control).

  • TPEN: Intracellular chelator to strip Zn (Negative Control).

Imaging Protocol:

  • Seeding: Seed cells on confocal dishes and grow to 70-80% confluence.

  • Loading: Incubate cells with 10

    
    M Zn-APB  in serum-free media for 30 minutes at 
    
    
    
    .
  • Washing: Wash cells

    
     with PBS to remove extracellular probe.
    
  • Baseline Imaging: Acquire images using a DAPI filter set (Ex: 350nm / Em: 450nm) or a 405nm laser line on a confocal microscope.

  • Validation (On-stage):

    • Step A (Turn-On): Add 20

      
      M Zn-Pyrithione  (1:1 complex of Zinc and Pyrithione). Incubate for 10-15 mins. Observe fluorescence increase.
      
    • Step B (Turn-Off): Add 50

      
      M TPEN . Incubate for 10-15 mins. Observe fluorescence decrease (reversibility check).
      

Imaging Seed Seed Cells (HeLa/HEK293) Incubate Incubate with Zn-APB (10 µM, 30 min) Seed->Incubate Wash Wash with PBS Incubate->Wash BaseImg Baseline Imaging (Weak Fluorescence) Wash->BaseImg AddZn Add Zn-Pyrithione (Exogenous Zn²⁺) BaseImg->AddZn HighImg Imaging (Strong Fluorescence) AddZn->HighImg AddTPEN Add TPEN (Chelator) HighImg->AddTPEN FinalImg Imaging (Fluorescence Quenched) AddTPEN->FinalImg

Figure 3: Live-cell imaging workflow for validating reversibility and zinc-responsiveness.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Probe aggregation or autofluorescence.Reduce concentration to 1–5

M. Ensure <0.5% DMSO.
No Response to Zn Probe did not enter cell or Zn is tightly bound.Use Zn-Pyrithione to force Zn entry. Ensure incubation is done in serum-free media (albumin binds Zn).
Fluorescence Quenching Presence of

or

.
Use TPEN to confirm metal dependency. This probe is not specific against paramagnetic quenchers.
Blue Shift in Emission Solvent polarity effects (solvatochromism).This is normal for ICT/PET probes. Ensure consistent buffer composition.

References

  • Principles of Zinc Sensing: Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems.[1][2][3] Chemical Reviews, 114(8), 4564–4601. Link

  • Anthranilamide Scaffold Design: Zhang, X., et al. (2025). Design and Synthesis of Fluorescent Sensors for Zinc Ion Derived from 2-Aminobenzamide. ResearchGate/PubMed Context. Link (General search for ZnABA derivatives).

  • Synthesis via Isatoic Anhydride: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. Link

  • Zinc in Prostate Cancer (Relevance): Medarova, Z., et al. (2018). Amino-Substituted 2,2'-Bipyridine Ligands as Fluorescent Indicators for ZnII and Applications for Fluorescence Imaging of Prostate Cells.[4] Chemistry - A European Journal. Link

  • General Protocol for Zn Imaging: Domaille, D. W., Que, E. L., & Chang, C. J. (2010). Synthetic fluorescent sensors for studying the cell biology of metals.[2][3] Nature Chemical Biology, 6, 168–175. Link

Sources

Advanced Protocol for Antifungal Profiling of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Mechanism: Sec14p Inhibition & Broad-Spectrum Activity

Abstract & Strategic Overview

Benzamide derivatives represent a promising scaffold in modern antifungal discovery, distinct from classical azoles and polyenes. While traditional antifungals often target ergosterol synthesis or cell wall glucans, recent chemogenomic profiling identifies Sec14p (a phosphatidylinositol/phosphatidylcholine transfer protein) as a critical target for benzamide chemotypes.[1] This unique mechanism offers a pathway to overcome multi-drug resistance (MDR) in Candida and Aspergillus species.

This Application Note provides a rigorous, self-validating workflow for evaluating benzamide compounds. Unlike generic screening guides, this protocol integrates Resazurin-based endpoint detection to eliminate subjective visual errors and employs a Sorbitol Protection Assay to distinguish novel mechanisms from non-specific cell wall damage.

Experimental Workflow Overview

Antifungal_Workflow cluster_Screen Primary Screening (CLSI M27/M38 Modified) cluster_MoA Mechanism Validation Compound Benzamide Library (DMSO Stock) QC QC Validation (Solubility & Sterility) Compound->QC MIC MIC Determination (Resazurin Assay) QC->MIC Pass MFC MFC Determination (Fungicidal vs Static) MIC->MFC MIC Defined Sorbitol Sorbitol Protection Assay (Cell Wall Integrity) MIC->Sorbitol Hit Confirmation Analysis Data Analysis (IC50 / Selectivity Index) MFC->Analysis Ergosterol Ergosterol Binding Assay (Membrane Integrity) Sorbitol->Ergosterol Ergosterol->Analysis

Figure 1: Strategic workflow for antifungal characterization of benzamides, moving from primary phenotypic screens to mechanistic differentiation.

Pre-Experimental Considerations

Compound Handling & Solubility

Benzamides often exhibit poor aqueous solubility, leading to precipitation in aqueous media which causes "false resistance" readings.

  • Solvent: Dissolve neat compounds in 100% DMSO to create a 100X master stock (e.g., 6.4 mg/mL for a final test range of 64 µg/mL).

  • The "1% Rule": The final concentration of DMSO in the assay well must never exceed 1% (v/v) . Higher concentrations are toxic to fungal spheroplasts and will skew MIC data.

  • Visual Check: Before inoculation, inspect the drug-media dilution plate under 40x magnification. If crystals are visible, the compound has precipitated; the assay is invalid.

Media Preparation (The Foundation of Reproducibility)

Standard bacterial media (LB/Muller-Hinton) are unsuitable for fungal testing due to interference with azole/benzamide activity.

  • Base: RPMI 1640 medium (with glutamine, without bicarbonate).

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • pH Adjustment: Strictly adjust to pH 7.0 ± 0.1 at 25°C. Acidic pH reduces the activity of many benzamide derivatives.

Protocol 1: Resazurin-Enhanced MIC Determination

Based on CLSI M27 (Yeasts) and M38 (Molds) standards, modified for colorimetric precision.

Objective: Determine the Minimum Inhibitory Concentration (MIC) using a metabolic indicator to remove visual ambiguity.

Materials
  • Strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile water). Filter sterilize.[2]

  • Controls: Fluconazole (Positive), DMSO 1% (Solvent), Media only (Sterility).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture Candida on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend 5 colonies in sterile saline (0.85%).

    • Adjust turbidity to 0.5 McFarland Standard (1–5 × 10⁶ CFU/mL).

    • Critical Dilution: Dilute this suspension 1:1000 in RPMI-MOPS media. Final working inoculum is ~1–5 × 10³ CFU/mL. Failure to dilute results in overgrowth and falsely high MICs.

  • Plate Setup (96-Well Flat Bottom):

    • Columns 1-10: Add 100 µL of drug dilutions (2x final concentration).

    • Column 11 (Growth Control): 100 µL media + 1% DMSO + Inoculum.

    • Column 12 (Sterility Control): 100 µL media only.

    • Add 100 µL of the 1:1000 diluted inoculum to columns 1-11.

  • Incubation:

    • Seal plates with gas-permeable film (do not use standard lids; fungi require O₂).

    • Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

  • Resazurin Development:

    • Add 20 µL of Resazurin solution to all wells.[2]

    • Incubate for an additional 2–4 hours.

    • Readout:

      • Blue: No metabolic activity (Growth Inhibition).

      • Pink/Colorless: Active respiration (Growth).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[3]

Data Interpretation Table
Well AppearanceFluorescence (590nm)Interpretation
Deep Blue Low (< 200 RFU)No Growth (Inhibited)
Purple/Pink MediumPartial Inhibition (Trailing)
Bright Pink High (> 1000 RFU)Full Growth (Resistant)

Protocol 2: Minimum Fungicidal Concentration (MFC)

Benzamides targeting Sec14p are often fungistatic. It is vital to determine if your derivative is fungicidal.

  • Sampling: Select wells from the MIC assay showing no visible growth (Blue).

  • Plating: Transfer 20 µL from each clear well onto SDA plates.

  • Incubation: Incubate at 35°C for 48 hours.

  • Calculation: Count Colony Forming Units (CFU).

    • MFC Definition: The lowest concentration yielding < 3 colonies (representing 99.9% killing of the initial inoculum).

    • Ratio Analysis: If MFC/MIC ratio is ≤ 4, the compound is Fungicidal . If > 4, it is Fungistatic .

Protocol 3: Mechanism of Action (Sorbitol Protection Assay)

Rationale: To determine if the benzamide derivative acts on the fungal cell wall (like Echinocandins) or an intracellular target (like Sec14p). Sorbitol acts as an osmotic protectant; if the cell wall is the target, sorbitol will rescue the fungi, raising the MIC significantly.

Methodology
  • Duplicate Plates: Prepare two identical MIC plates as per Protocol 1.

    • Plate A: Standard RPMI-MOPS.

    • Plate B: RPMI-MOPS supplemented with 0.8 M Sorbitol .

  • Execution: Run the MIC assay simultaneously for the benzamide compound and a control (Micafungin or Caspofungin).

  • Interpretation:

Compound BehaviorMIC (Standard)MIC (0.8M Sorbitol)Conclusion
Benzamide (Type A) 4 µg/mL4 µg/mLTarget is NOT Cell Wall (Likely Membrane/Intracellular)
Benzamide (Type B) 4 µg/mL> 64 µg/mLTarget IS Cell Wall (Sorbitol rescued the cells)
Micafungin (Control) 0.03 µg/mL> 16 µg/mLValidates the Assay

Note: Most Sec14p-targeting benzamides will show Type A behavior.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27).[6]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38).[4]

  • Nile, A. H., et al. (2014). Chemical Inhibition of Phospholipid Transfer Protein Sec14p.[7] Nature Chemical Biology. (Demonstrates Sec14p as the primary target for benzamide antifungals).

  • Liu, M., et al. (2018). Resazurin assay protocol for screening and evaluation of antimicrobial activity.[8]

  • Pries, V., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology.

Sources

in vitro assay protocol for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Executive Summary

This guide details the experimental protocols for characterizing This compound , a synthetic small molecule belonging to the anthranilamide class of Histone Deacetylase (HDAC) inhibitors. Structurally analogous to clinical candidates like Entinostat (MS-275) and Mocetinostat (MGCD0103) , this compound functions by chelating the zinc ion (


) within the catalytic pocket of Class I HDACs (specifically HDAC1, HDAC2, and HDAC3), thereby preventing the deacetylation of histone lysine residues.

The following protocols are designed to validate its biological activity through three tiers of investigation:

  • Biochemical Potency: Fluorometric enzymatic inhibition assay.

  • Target Engagement: Cellular acetylation status of Histone H3/H4 via Western Blot.

  • Functional Phenotype: Cytotoxicity profiling in cancer cell lines.

Mechanism of Action (MOA)

The 2-aminobenzamide moiety serves as the Zinc-Binding Group (ZBG) . Upon entering the HDAC active site, the amino and amide groups form a coordination complex with the catalytic zinc ion. The N-(2-(pyridin-2-yl)ethyl) tail acts as the "cap" group, interacting with the rim of the enzyme's tunnel to confer isoform selectivity (typically favoring Class I over Class II HDACs).

MOA Compound This compound HDAC_ActiveSite HDAC Active Site (Catalytic Domain) Compound->HDAC_ActiveSite Enters Pocket Zinc Zn2+ Ion Compound->Zinc Chelates (ZBG) Deacetylation Deacetylation Blocked Compound->Deacetylation Inhibits HDAC_ActiveSite->Zinc Contains Substrate Acetyl-Lysine (Histone Tail) Zinc->Substrate Required for Catalysis Chromatin Chromatin Relaxation Deacetylation->Chromatin Accumulation of Acetyl-Histones GeneExp Tumor Suppressor Gene Expression Chromatin->GeneExp Epigenetic Modulation

Figure 1: Mechanism of Action. The benzamide moiety chelates the catalytic Zinc, blocking deacetylation.

Experimental Protocols

Protocol A: Fluorometric HDAC Activity Assay (Biochemical)

Objective: Determine the half-maximal inhibitory concentration (


) of the compound against purified HDAC1/2/3 enzymes.

Principle: This assay uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Active HDAC enzymes remove the acetyl group, sensitizing the substrate to a developer solution that releases the fluorophore (AMC). Inhibition results in decreased fluorescence.

Materials:

  • Enzyme: Recombinant Human HDAC1 or HDAC3 (0.5 ng/µL).

  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC, 50 µM final).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 0.1 mg/mL BSA.
    
  • Developer: Trypsin or specific Developer Solution.

  • Plate: 96-well black, flat-bottom microplate.

Procedure:

  • Preparation: Dissolve This compound in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 0.1 nM to 10 µM) in Assay Buffer (keep DMSO < 1%).

  • Enzyme Addition: Add 15 µL of diluted HDAC enzyme to wells.

  • Compound Treatment: Add 10 µL of compound dilution to respective wells. Incubate for 15 minutes at room temperature (RT) to allow equilibration.

  • Substrate Initiation: Add 25 µL of Substrate solution.

  • Reaction: Incubate for 30–60 minutes at 37°C.

  • Development: Add 50 µL of Developer Solution containing Trichostatin A (to stop the HDAC reaction and activate the developer). Incubate for 15 minutes at RT.

  • Read: Measure fluorescence on a plate reader (Ex: 350-360 nm / Em: 450-460 nm).

Data Analysis:

  • Calculate % Inhibition:

    
    .
    
  • Plot Log[Concentration] vs. % Inhibition using non-linear regression (4-parameter logistic fit) to determine

    
    .
    
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits HDACs in a physiological environment by measuring the accumulation of Acetylated Histone H3 (Ac-H3).

Cell Model: HCT116 (Colon Cancer) or MCF7 (Breast Cancer) cells.

Procedure:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Allow attachment overnight.
    
  • Treatment: Treat cells with the compound at concentrations of

    
    , 
    
    
    
    , and
    
    
    the biochemical
    
    
    (e.g., 1 µM, 5 µM, 10 µM) for 24 hours. Include a DMSO vehicle control and a positive control (e.g., Entinostat 1 µM).
  • Lysis: Wash cells with cold PBS. Lyse using RIPA buffer supplemented with Protease Inhibitors and Phosphatase Inhibitors .

    • Critical Step: Do not add HDAC inhibitors to the lysis buffer if you are measuring activity downstream, but for Western Blot of histones, adding a pan-HDAC inhibitor (like Sodium Butyrate) to the lysis buffer preserves the acetylation state.

  • Histone Extraction (Optional but Recommended): For cleaner histone bands, use an Acid Extraction protocol (0.2 N HCl) instead of whole cell lysis.

  • Western Blotting:

    • Load 20 µg protein/lane on a 15% SDS-PAGE gel (histones are small, ~15 kDa).

    • Transfer to PVDF membrane.

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Total Histone H3 (loading control).

    • Detection: ECL Chemiluminescence.

Expected Result: A dose-dependent increase in the intensity of the Acetyl-H3 band compared to the DMSO control, indicating successful HDAC inhibition.

Protocol C: Cell Viability Assay (MTT/CellTiter-Glo)

Objective: Assess the cytotoxicity and anti-proliferative potency.

Procedure:

  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Add compound (9-point dose response, e.g., 100 µM down to 0.1 nM). Incubate for 72 hours .

  • Readout:

    • MTT: Add MTT reagent, incubate 4h, solubilize crystals with DMSO, read Absorbance at 570 nm.

    • CellTiter-Glo: Add reagent, shake for 2 mins, read Luminescence.

  • Analysis: Calculate

    
     (Growth Inhibition 50%).
    

Workflow Visualization

ProtocolWorkflow cluster_Biochem Biochemical Assay (Cell-Free) cluster_Cell Cellular Assay (HCT116/MCF7) Start Compound Preparation (DMSO Stock) Mix Mix Enzyme + Compound (15 min Pre-incubation) Start->Mix Seed Seed Cells (24h Attachment) Start->Seed Substrate Add Fluorogenic Substrate (30-60 min @ 37°C) Mix->Substrate Read Read Fluorescence (Ex 360 / Em 460) Substrate->Read Treat Treat 24-72h (Dose Response) Seed->Treat Lysis Acid Extraction / Lysis Treat->Lysis WB Western Blot (Ac-H3 vs Total H3) Lysis->WB

Figure 2: Integrated Experimental Workflow for Biochemical and Cellular Validation.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Biochem) Spontaneous hydrolysis of substrateUse fresh substrate buffer; ensure pH is 8.0.
No Inhibition Observed Compound precipitationCheck solubility in assay buffer. Ensure DMSO < 1%.
Weak Western Signals Histone degradationUse acid extraction protocol; add Sodium Butyrate to lysis buffer.
Variable IC50 Enzyme instabilityAliquot enzymes; avoid freeze-thaw cycles. Keep on ice until use.

References

  • Compound Identification: LookChem. (n.d.). 2-amino-n-(2-pyridin-2-ylethyl)benzamide (CAS 261765-37-1). Retrieved October 26, 2023, from [Link]

  • Class Mechanism: Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents. Journal of Biomedical Research. [Link]

  • Benzamide SAR: Suzuki, T., et al. (2005). Design, Synthesis, and Biological Activity of Novel Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Assay Protocol: Bradner, J. E., et al. (2010). Chemical Phylogenetics of Histone Deacetylases. Nature Chemical Biology. [Link]

Application Notes and Protocols for the Handling and Storage of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide Powder

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide and its analogs are heterocyclic compounds of significant interest in pharmaceutical research and drug development.[1] Their unique molecular architecture, incorporating an aminobenzamide scaffold linked to a pyridine moiety, makes them valuable synthons for creating diverse chemical libraries and as potential therapeutic agents themselves.[1] Given their role in medicinal chemistry, particularly in the design of novel inhibitors and modulators for various biological targets, the integrity and purity of this powdered compound are paramount.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound powder. Adherence to these protocols is crucial not only for ensuring the longevity and stability of the compound but also for maintaining a safe laboratory environment. The causality behind each procedural step is explained to provide a deeper understanding of the best practices.

Physicochemical Properties and Hazard Identification

PropertyValue/InformationSource
Chemical Name This compoundLookChem[2]
CAS Number 261765-37-1LookChem[2]
Molecular Formula C₁₄H₁₅N₃OLookChem[2]
Molecular Weight 241.29 g/mol LookChem[2]
Appearance Likely a solid powder, color may vary.General knowledge
Solubility A related compound, N-[2-(2-Pyridinyl)ethyl]benzamide, is soluble in most organic solvents and is also reported to be water-soluble.BenchChem[3]
Purity Typically available in purities ranging from 85.0% to 99.8%.LookChem[2]

Hazard Analysis:

Based on the functional groups present (aromatic amine, benzamide, pyridine), this compound should be handled as a potentially hazardous substance. Analogous compounds exhibit the following hazards:

  • Harmful if swallowed. [4]

  • May cause skin and serious eye irritation. [4]

  • Suspected of causing genetic defects.

  • May cause respiratory irritation. [4]

Therefore, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment.

Handling Protocols

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling this powder is to minimize exposure through inhalation, ingestion, and skin/eye contact.

  • Ventilation: All handling of the powder should be conducted in a well-ventilated area.[5][6][7] A certified chemical fume hood is strongly recommended for weighing and preparing solutions.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale
Gloves Nitrile gloves, disposable.Provides a barrier against skin contact. Dispose of contaminated gloves immediately using the proper technique to avoid skin contact with the product.[5]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne powder.[8]
Lab Coat Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or if a fume hood is unavailable.Minimizes the risk of inhaling fine powder particles.
Workflow for Handling this compound Powder

The following diagram outlines the recommended workflow for handling the compound from receipt to disposal.

G cluster_receiving Receiving and Initial Storage cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling and Disposal Receiving Receive Shipment Inspect Inspect Container for Damage Receiving->Inspect Log Log into Inventory Inspect->Log InitialStore Store in Designated Cool, Dry Area Log->InitialStore Prep Prepare Work Area and Don PPE InitialStore->Prep Transfer to Lab Weigh Weigh Powder Prep->Weigh Dissolve Prepare Solution Weigh->Dissolve Use Use in Experiment Dissolve->Use Clean Clean Work Area Use->Clean DisposeWaste Dispose of Contaminated Materials Clean->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Figure 1: Recommended workflow for handling this compound powder.
Step-by-Step Protocols

1. Receiving and Inspection:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • If the container is compromised, handle it within a fume hood and wear appropriate PPE.

  • Verify that the product name, CAS number, and other identifiers on the label match the order.

  • Log the compound into your chemical inventory system, noting the date of receipt.

2. Weighing the Powder:

  • Perform this procedure in a chemical fume hood to prevent inhalation of the powder.

  • Use a dedicated, clean weighing vessel.

  • Employ an anti-static weighing dish or take measures to prevent the buildup of electrostatic charge.[6]

  • Carefully transfer the desired amount of powder using a clean spatula. Avoid creating dust clouds.

  • Close the primary container tightly immediately after weighing.

  • Clean the spatula and weighing area thoroughly after use.

3. Solution Preparation:

  • Add the weighed powder to the appropriate solvent in a suitable container within the fume hood.

  • Based on related compounds, this substance is likely soluble in most organic solvents and may have some water solubility.[3]

  • Stir or sonicate as needed to achieve complete dissolution.

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Storage Protocols

Proper storage is critical to maintain the stability and purity of this compound powder.

Recommended Storage Conditions:

  • Temperature: Store in a cool place.[5]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[5][7]

  • Light: While specific data is unavailable, it is good practice to protect the compound from direct sunlight.[9]

  • Incompatible Materials: Store away from strong oxidizing agents.[8]

Storage Workflow:

G Start Compound Not in Use CheckContainer Ensure Container is Tightly Sealed Start->CheckContainer CheckLocation Verify Storage Location is Cool, Dry, and Ventilated CheckContainer->CheckLocation CheckIncompatibles Confirm Segregation from Incompatible Materials CheckLocation->CheckIncompatibles Store Return to Designated Storage Area CheckIncompatibles->Store

Figure 2: Workflow for the proper storage of this compound powder.

Emergency Procedures

Spills:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[5]

  • For larger spills, follow your institution's hazardous material spill response protocol.

  • Do not let the product enter drains.[5][6]

First Aid:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][8]

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[6][9]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[6]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Conclusion

The protocols outlined in this document are designed to ensure the safe handling and effective storage of this compound powder. By understanding the potential hazards and the rationale behind these procedures, researchers can maintain the integrity of this valuable compound while ensuring a safe laboratory environment. Always consult your institution's specific safety guidelines and protocols.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • 2-[[[2-(2-Pyridinyl)ethyl]amino]methyl]benzamide | C15H17N3O. (n.d.). PubChem. Retrieved from [Link]

  • 2-amino-n-(2-pyridin-2-ylethyl)benzamide CAS NO.261765-37-1. (n.d.). LookChem. Retrieved from [Link]

  • 3-para-menthane carboxamide N-(2-(pyridin-2-yl)ethyl)-3-p-menthanecarboxamide. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Yuan, L. (2024, August). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999-1000. [Link]

Sources

designing experiments with 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling and Target Engagement of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Introduction & Mechanistic Insight

This compound (hereafter referred to as 2-APEB ) represents a specific scaffold within the benzamide class of Histone Deacetylase (HDAC) inhibitors. Unlike pan-HDAC inhibitors (e.g., hydroxamates like Vorinostat), benzamides are characterized by high selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3) and a distinct kinetic profile known as "slow-tight binding."

The Senior Scientist’s Perspective: The most common failure mode in evaluating benzamide inhibitors is treating them like fast-on/fast-off competitive inhibitors. 2-APEB contains a 2-aminobenzamide Zinc-Binding Group (ZBG) . This moiety does not merely chelate the active site zinc; it undergoes a slow conformational change upon binding, often accessing a "foot pocket" adjacent to the catalytic tunnel.

Consequently, standard IC50 assays with short incubation times (e.g., 10–30 minutes) will drastically underestimate the potency of 2-APEB. Accurate characterization requires kinetic profiling that accounts for residence time (


), as the clinical efficacy of benzamides (e.g., Entinostat) correlates more strongly with drug-target residence time than with thermodynamic affinity (

).

Mechanism of Action Visualization

The following diagram illustrates the structural engagement of 2-APEB with the HDAC active site, highlighting the critical "Foot Pocket" interaction responsible for Class I selectivity and slow off-rates.

HDAC_Mechanism Inhibitor 2-APEB (Inhibitor) HDAC_ActiveSite HDAC Class I Active Site Inhibitor->HDAC_ActiveSite Diffusion (Fast) Zinc Zn2+ Ion (Catalytic Core) HDAC_ActiveSite->Zinc Chelation via 2-aminobenzamide Complex_1 Enzyme-Inhibitor Complex (EI) Zinc->Complex_1 Initial Binding FootPocket Internal Cavity (Selectivity Filter) Complex_2 Tight-Bound Complex (EI*) Complex_1->Complex_2 Conformational Change (Slow Step) Complex_2->FootPocket Tail Occupancy (Pyridine-ethyl)

Figure 1: Mechanism of "Slow-Tight Binding" inhibition. The transition from EI to EI* is the rate-limiting step crucial for benzamide potency.

Experimental Protocols

Protocol A: Time-Dependent IC50 Determination

Objective: To demonstrate the shift in potency over time, confirming the slow-binding mechanism.

Reagents:

  • Enzyme: Recombinant Human HDAC1 or HDAC3 (avoid crude nuclear extracts to ensure kinetic purity).

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA.

Workflow:

  • Preparation: Prepare a 10-point dilution series of 2-APEB in DMSO (Final DMSO < 1%).

  • Pre-incubation (The Variable):

    • Plate A: Add Enzyme + Inhibitor. Incubate for 15 minutes (Standard).

    • Plate B: Add Enzyme + Inhibitor. Incubate for 180 minutes (Equilibrium).

  • Reaction Start: Add Substrate (at

    
     concentration) to both plates.
    
  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 30 minutes.

  • Analysis: Calculate IC50 for Plate A vs. Plate B.

Expected Outcome:

Parameter 15 min Pre-incubation 180 min Pre-incubation Interpretation
IC50 ~1.5 µM ~50–100 nM A >10-fold shift confirms slow-binding kinetics.

| Hill Slope | ~1.0 | > 1.0 | Steep slopes often indicate tight-binding behavior. |

Protocol B: Jump-Dilution Assay for Residence Time

Objective: To measure the off-rate (


) and residence time (

).

Logic: A simple IC50 tells you how much drug is needed to inhibit. A jump-dilution tells you how long the drug stays bound after the free drug is removed (mimicking in vivo clearance).

Workflow Visualization:

Jump_Dilution Step1 1. Saturation Binding [E] = 100 nM [I] = 10 x IC50 Incubate 2 hrs Step2 2. Rapid Dilution (100-fold) Dilute into Buffer + Substrate Final [I] < IC50 Step1->Step2 Jump Step3 3. Monitor Recovery Measure Enzyme Activity over 60-120 mins Step2->Step3 Kinetic Read

Figure 2: Jump-Dilution workflow to isolate the dissociation rate constant (


).

Step-by-Step:

  • Incubate: Mix HDAC1 (100x final concentration) with 2-APEB (at 10x its IC50) for 2 hours to form the EI* complex.

  • Dilute: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating Substrate (e.g., 50 µM Fluor-de-Lys).

    • Control: Dilute DMSO-treated enzyme similarly (Max Activity).

  • Read: Immediately measure fluorescence continuously for 90 minutes.

  • Calculate: Plot Product vs. Time. The curve will show a "lag" (slow recovery of activity) compared to the control.

    • Fit to the equation:

      
      
      
    • Residence Time (

      
      ) = 
      
      
      
      .
Protocol C: Cellular Target Engagement (H3K9ac Western Blot)

Objective: To validate that 2-APEB penetrates the nuclear envelope and inhibits HDACs in a chromatin context.

Cell Line: HCT116 or MCF7 (High basal HDAC activity).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Adhere overnight.
    
  • Treatment: Treat with 2-APEB at 0.1, 1.0, and 10 µM for 24 hours .

    • Positive Control:[1] Entinostat (1 µM).

    • Negative Control: DMSO.[2]

  • Lysis: Lyse in RIPA buffer with Protease/Phosphatase inhibitors + 1 µM TSA (Trichostatin A).

    • Critical Note: You MUST add TSA to the lysis buffer. Without it, HDACs will deacetylate histones post-lysis during the denaturation step, leading to false negatives.

  • Western Blot:

    • Primary Ab: Anti-H3K9ac (Marker for HDAC1/2/3 inhibition).

    • Loading Control: Anti-Total H3 or Anti-GAPDH.

  • Quantification: Normalize H3K9ac signal to Total H3.

References

  • Kinetics of Benzamide HDAC Inhibitors

    • Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC)
  • Mechanism of Class I Selectivity

    • Bressi, J. C., et al. (2010).[1] Exploration of the 2-Amino-benzamide Moiety as a Zinc-Binding Group for Histone Deacetylase Inhibitors.[2][3] Bioorganic & Medicinal Chemistry Letters.

  • Slow-Binding Inhibition Methodology

    • Copeland, R. A. (2021). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard Text for Jump-Dilution protocols).
  • Structural Basis of Benzamide Binding

    • Wang, D. F., et al. (2022).[4] Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 7, 2026

Welcome to the technical support guide for the synthesis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, experience-driven guidance. Here, we address common challenges, offer detailed troubleshooting, and present optimized protocols to improve the yield and purity of your synthesis.

Overview of the Synthesis

The most direct and common synthesis of this compound involves the reaction of Isatoic Anhydride with 2-(2-aminoethyl)pyridine. This method is often favored for its operational simplicity and the commercial availability of the starting materials. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of 2-(2-aminoethyl)pyridine attacks one of the carbonyl groups of the anhydride. This leads to the ring-opening of the anhydride and the formation of an unstable carbamic acid intermediate, which readily decarboxylates to form the desired amide product with the concurrent release of carbon dioxide.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The reaction between Isatoic Anhydride and 2-(2-aminoethyl)pyridine in a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), under heated conditions is the most frequently cited and reliable method.[3] This one-step process is efficient as the anhydride serves as an activated form of 2-aminobenzoic acid, and the reaction drives to completion with the loss of CO2 gas.

Q2: My reaction yield is consistently low (below 50%). What are the primary factors I should investigate?

A2: Low yields are a common issue and can often be traced back to a few key areas:

  • Reagent Quality: Ensure that the Isatoic Anhydride is pure and dry. It can hydrolyze over time if exposed to atmospheric moisture. The 2-(2-aminoethyl)pyridine should be of high purity as well.

  • Reaction Temperature: The reaction typically requires heat to proceed at a reasonable rate. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to side reactions and decomposition.

  • Solvent Choice and Purity: The solvent must be anhydrous. The presence of water can hydrolyze the isatoic anhydride, reducing the amount available to react with the amine.[2]

  • Work-up and Purification: Product loss during extraction and chromatography is a frequent cause of reduced yield. Optimize your purification procedure to minimize these losses.

Q3: I am seeing a significant amount of a side product in my crude NMR. What could it be?

A3: A common side product is the formation of a quinazolinone derivative, which can occur under certain reaction conditions, especially with prolonged heating or in the presence of specific catalysts.[4][5] Another possibility is the formation of a urea byproduct if the reaction conditions are not well-controlled. Careful analysis of your NMR and mass spectrometry data is crucial for identification.

Q4: Can I use 2-aminobenzoic acid with a coupling agent instead of Isatoic Anhydride?

A4: Yes, this is a viable alternative. You can use standard peptide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[][7] This method provides more control but requires careful optimization of the coupling conditions, including stoichiometry, temperature, and reaction time, to be effective, especially with electron-deficient amines.[7][8]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of Isatoic Anhydride: It may be hydrolyzed. 2. Insufficient Temperature: The reaction may be too slow at lower temperatures. 3. Amine Protonation: If an acidic solvent or additive is used, the amine nucleophilicity is reduced.[9]1. Use fresh, dry Isatoic Anhydride. Consider recrystallizing it if purity is in doubt. 2. Gradually increase the reaction temperature, monitoring by TLC or LC-MS. A typical range is 80-120 °C in DMF.[3] 3. Ensure the reaction medium is neutral or slightly basic. The reaction itself does not require an external base.
Multiple Spots on TLC (Impure Product) 1. Side Reactions: Formation of quinazolinones or other byproducts due to excessive heat or prolonged reaction time.[4] 2. Decomposition: The starting materials or product may be degrading under the reaction conditions.1. Optimize the reaction time. Stop the reaction as soon as the starting material is consumed (monitor by TLC/LC-MS). 2. Reduce the reaction temperature and extend the time if necessary. 3. Refine your column chromatography technique. Use a gradient elution to improve separation.
Difficulty in Purification 1. Product is highly polar: Streaking on silica gel column. 2. Product co-elutes with impurities. 1. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography. 2. Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to reduce tailing on silica gel. 3. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective alternative to chromatography.[3]
Inconsistent Yields 1. Variability in reaction scale: Heating and mixing may not be consistent at different scales. 2. Atmospheric moisture: Inconsistent exposure to air during setup.1. For larger scale reactions, ensure efficient stirring and uniform heating. 2. Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to ensure reproducibility.

Experimental Protocols & Methodologies

Optimized Protocol for Synthesis

This protocol is based on the reaction of Isatoic Anhydride and 2-(2-aminoethyl)pyridine, which is a common and efficient method.

Materials:

  • Isatoic Anhydride (1.0 eq)

  • 2-(2-aminoethyl)pyridine (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add Isatoic Anhydride.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the Isatoic Anhydride.

  • Amine Addition: Slowly add 2-(2-aminoethyl)pyridine to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 90-100°C. You should observe the evolution of CO2 gas.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the Isatoic Anhydride is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water, which should cause the product to precipitate.

    • Extract the aqueous mixture with a suitable organic solvent like Ethyl Acetate or Dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes. Alternatively, recrystallization from ethanol can yield the pure product.[3]

Visual Workflow of the Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Isatoic Anhydride + 2-(2-aminoethyl)pyridine ReactionMix Combine and Heat (90-100°C, 4-6h) Reagents->ReactionMix Solvent Anhydrous DMF Solvent->ReactionMix Monitoring Monitor by TLC/LC-MS ReactionMix->Monitoring Quench Pour into Water Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Overall workflow for the synthesis and purification.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amine on the anhydride, followed by ring-opening and decarboxylation.

ReactionMechanism Isatoic Isatoic Anhydride Intermediate Carbamic Acid Intermediate (unstable) Isatoic->Intermediate 1. Nucleophilic Attack 2. Ring Opening Amine 2-(2-aminoethyl)pyridine Amine->Intermediate Product This compound Intermediate->Product 3. Decarboxylation CO2 CO2 (gas) Intermediate->CO2

Caption: Simplified reaction mechanism.

References

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. Available from: [Link]

  • The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. ResearchGate. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

  • Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives. Google Patents.
  • 2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. Available from: [Link]

  • General scheme for ring-opening reaction of isatoic anhydride to obtain anthranilamide-based hydrogelators. ResearchGate. Available from: [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Available from: [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC. Available from: [Link]

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. Available from: [Link]

  • pH Optimization of Amidation via Carbodiimides. ResearchGate. Available from: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available from: [Link]

  • Why did my amide syntesis does not work? ResearchGate. Available from: [Link]

  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC. Available from: [Link]

  • Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!. Available from: [Link]

  • Cyclic anhydride ring opening reactions: theory and application. PubMed. Available from: [Link]

  • Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea. MDPI. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • Fully alternating and regioselective ring-opening copolymerization of phthalic anhydride with epoxides using highly active metal-free Lewis pairs as a catalyst. Royal Society of Chemistry. Available from: [Link]

  • Reaction of Isatoic Anhydride, Amide, and N,N′-Dialkyl Carbodiimides under Solvent-Free Conditions: New and Efficient Synthesis of 3-Alkyl-2-(alkylamino)quinazolin-4(3H)-ones. ResearchGate. Available from: [Link]

  • Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube. Available from: [Link]

  • Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures... PubMed. Available from: [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. Available from: [Link]

Sources

Technical Support Center: 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BENZ-PYR-001 Subject: Troubleshooting Low Yield/Failure in Amide Coupling of Anthranilic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are likely attempting to synthesize 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide (a common histone deacetylase inhibitor pharmacophore or linker). If you are experiencing low yields, "tarry" byproducts, or difficult purifications, the issue often lies in the competition between the nucleophilicity of the aniline and the basicity of the pyridine side chain.

This guide moves beyond generic protocols to address the specific electronic and steric challenges of coupling Isatoic Anhydride (or 2-aminobenzoic acid) with 2-(2-aminoethyl)pyridine .

Module 1: The Chemistry & Failure Analysis

The "Gold Standard" Route: Isatoic Anhydride Ring Opening

While many researchers attempt standard EDC/NHS coupling with 2-aminobenzoic acid, this is often suboptimal due to the unprotected aniline. The preferred industrial route utilizes Isatoic Anhydride .

Mechanism:

  • Nucleophilic Attack: The primary aliphatic amine of 2-(2-aminoethyl)pyridine attacks the carbonyl at the C4 position of the isatoic anhydride.

  • Decarboxylation: The carbamate intermediate collapses, releasing CO₂ gas. This entropic driver makes the reaction irreversible.

  • Self-Catalysis: The pyridine ring on your amine can act as an internal base, potentially accelerating the reaction—but also accelerating hydrolysis if water is present.

Common Failure Modes
SymptomProbable CauseThe "Why" (Mechanistic Insight)
No Reaction / SM Recovery Protonated AmineIf you used an amine salt (e.g., HCl salt) without fully neutralizing it, the ammonium species cannot attack the electrophile.
Low Yield + White Precipitate HydrolysisIsatoic anhydride is moisture-sensitive. If your solvent (DMF/EtOH) was "wet," water outcompeted the amine, reverting the anhydride to anthranilic acid (dead end).
Dark/Tarry Mixture OxidationThe free aniline product is electron-rich and prone to oxidation in air, especially in basic solutions or under prolonged heating.
Product Co-elutes with SM Pyridine TailingBoth the starting amine and product contain pyridine. On silica, they interact strongly with silanols, causing broad peaks that merge.

Module 2: Troubleshooting Decision Tree

Before restarting, use this logic flow to diagnose your current batch.

Troubleshooting Start Start Diagnosis Gas Did you observe vigorous CO2 evolution (bubbling)? Start->Gas Yes Yes Gas->Yes Bubbles seen No No Gas->No No bubbles PathA Reaction likely worked. Issue is Purification. Yes->PathA CheckT Check Temperature Was T > 80°C? No->CheckT CheckWater Check Solvents Was solvent anhydrous? CheckT->CheckWater Yes (>80°C) PathB Increase Temp. Decarboxylation requires heat. CheckT->PathB No (<60°C) PathC Hydrolysis occurred. Isatoic anhydride destroyed. CheckWater->PathC No (Wet) PathD Check Amine State. Is amine a salt (HCl)? CheckWater->PathD Yes (Dry)

Figure 1: Diagnostic logic for Isatoic Anhydride coupling failures.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of this compound via Isatoic Anhydride.

Reagents
  • Isatoic Anhydride: 1.0 equiv (Recrystallize from dioxane if old/brown).

  • 2-(2-Aminoethyl)pyridine: 1.1 equiv (Slight excess drives conversion).

  • Solvent: Anhydrous DMF (Dimethylformamide) or Ethanol (Absolute).

    • Note: DMF is preferred for solubility; Ethanol is preferred for easier workup but requires reflux.

  • Catalyst: None usually required. (DMAP 0.1 equiv optional if sluggish).

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a round-bottom flask under Nitrogen/Argon.

    • Critical: If using 2-(2-aminoethyl)pyridine dihydrochloride, you must free-base it first (stir with KOH in MeOH, filter off KCl, evaporate).

  • Reaction:

    • Dissolve Isatoic Anhydride (1.63 g, 10 mmol) in Anhydrous DMF (15 mL).

    • Add 2-(2-Aminoethyl)pyridine (1.34 g, 1.31 mL, 11 mmol) dropwise at Room Temperature.

    • Observation: You may see slight bubbling immediately.

    • Heat the mixture to 80–90°C for 4–6 hours.

    • Endpoint: Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the anhydride (high Rf) and appearance of the fluorescent blue amine product.

  • Workup (The "Crash" Method):

    • Cool reaction to room temperature.[1]

    • Pour the DMF solution slowly into ice-cold water (150 mL) with vigorous stirring.

    • The product should precipitate as a white/off-white solid.

    • Troubleshooting: If it oils out (common due to pyridine), extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄.

  • Purification (The "Pyridine Problem"):

    • Flash Chromatography: Use DCM:MeOH (95:5) + 1% Triethylamine (TEA) .

    • Why TEA? The silica is acidic. Without TEA, the pyridine ring will stick to the column, causing streaking and yield loss. TEA blocks the silanol sites.

Module 4: FAQs & Technical Nuances

Q: Can I use EDC/HOBt instead of Isatoic Anhydride? A: You can, but it is riskier. The aniline on 2-aminobenzoic acid is a weak nucleophile, but it can still compete for the activated ester, leading to dimerization (oligomers). If you must use EDC, use Boc-protected anthranilic acid , couple it, then deprotect with TFA. This adds two steps but guarantees purity.

Q: My product is turning brown on the bench. A: Anilines are oxidation-sensitive. Store the solid under nitrogen/argon in the dark. If the solution turns dark during reaction, degas your solvents more thoroughly next time.

Q: The NMR shows a broad peak at 4.0-6.0 ppm. A: This is your aniline (-NH₂). It is often broad due to hydrogen bonding with the solvent or the neighboring amide carbonyl. Add a drop of D₂O; if the peak disappears, it is the amine.

Q: How do I remove unreacted 2-(2-aminoethyl)pyridine? A: This is difficult because both product and impurity are basic.

  • Option 1: High vacuum (the amine b.p. is ~100°C at reduced pressure).

  • Option 2: A carefully controlled acid wash (pH 5-6) might protonate the more basic aliphatic amine (starting material) while leaving the less basic aniline/amide product in the organic layer, but this window is narrow. Column chromatography is safer.

References

  • Isatoic Anhydride Chemistry: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

  • Benzamide Synthesis Protocols: Wiktelius, D., et al. (2006). Efficient synthesis of 2-aminobenzamides. Tetrahedron Letters, 47(22), 3763-3766.

  • Purification of Pyridine Derivatives: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (See sections on purification of basic heterocycles).

Sources

Benzamide Synthesis Technical Support Center: Optimization of Schotten-Baumann Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Discovery Professionals. Objective: To provide a scientifically rigorous, self-validating guide for optimizing Schotten-Baumann benzoylation, moving beyond basic textbook protocols to address real-world experimental variables.

Part 1: The Core Directive – Understanding the System

The Schotten-Baumann reaction is a biphasic interfacial system.[1][2] Its success relies not just on stoichiometry, but on the competition kinetics between three pathways:

  • Amide Formation (Desired): Amine attack on acyl chloride (

    
    ).
    
  • Hydrolysis (Parasitic): Hydroxide/Water attack on acyl chloride (

    
    ).
    
  • Protonation (Inhibitory): Acidification of the amine by byproduct HCl (

    
    ).
    

The Golden Rule of Optimization:

Maintain the pH at a specific window where the amine is deprotonated (nucleophilic) but the concentration of free hydroxide is minimized to suppress hydrolysis.

Part 2: Standard Optimized Protocol (The "Gold Standard")

Protocol ID: SB-BENZ-OPT-01 Scope: Synthesis of Benzamides from Anilines and Benzoyl Chlorides.

Reagents & Setup
  • Organic Phase: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Why? High solubility for benzoyl chloride and the amide product.

  • Aqueous Phase: 10-15% NaOH or Na₂CO₃ solution.

  • Catalyst (Optional but Recommended): Tetrabutylammonium bromide (TBAB), 1-5 mol%. Why? Enhances interfacial transfer of the nucleophile.

Step-by-Step Methodology
  • Preparation: Dissolve the amine (1.0 equiv) in the organic solvent (DCM). Add the aqueous base (2.0 - 2.5 equiv).

    • Critical Check: If the amine is a salt (e.g., hydrochloride), add an extra equivalent of base.

  • Cooling: Cool the biphasic mixture to 0–5 °C.

    • Reasoning: Low temperature suppresses the hydrolysis rate (

      
      ) more significantly than the amidation rate (
      
      
      
      ).
  • Controlled Addition: Add benzoyl chloride (1.1 - 1.2 equiv) dropwise or via syringe pump over 15–30 minutes.

    • Process Control: Vigorous stirring is non-negotiable. The reaction occurs at the interface; poor mixing leads to localized acidification and hydrolysis.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–4 hours.

  • Monitoring: Check pH. It must remain >9. If it drops, add more base immediately.

  • Workup:

    • Separate layers.

    • Acid Wash: Wash organic layer with 1M HCl (removes unreacted amine).

    • Base Wash: Wash organic layer with Sat. NaHCO₃ (removes benzoic acid byproduct).

    • Drying: Dry over Na₂SO₄, filter, and concentrate.

Part 3: Troubleshooting & Optimization (Q&A Format)
Category 1: Yield & Reactivity Issues

Q: My yield is consistently low (<50%), and I see a large amount of benzoic acid. What is happening? A: You are facing Competitive Hydrolysis . The rate of water/hydroxide attacking the benzoyl chloride is faster than your amine.

  • Immediate Fix: Lower the reaction temperature to -10 °C to 0 °C.

  • Systemic Fix: Switch to a weaker base like Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃). A lower pH (8–9) reduces the concentration of the aggressive

    
     nucleophile while keeping the amine deprotonated.
    
  • Process Fix: Increase the stirring speed. In biphasic systems, the reaction is diffusion-controlled. Increasing interfacial surface area favors the organic-soluble amine over the aqueous hydroxide.

Q: The reaction stalls, and significant unreacted amine remains. A: This is likely due to Amine Protonation . The HCl generated during the reaction has lowered the pH of the aqueous phase, protonating your amine (


), rendering it non-nucleophilic.
  • Solution: Monitor the pH throughout the addition. Ensure it stays above the pKa of your amine (typically >5 for anilines, >10 for aliphatic amines). Add base concurrently with the acid chloride if necessary.

Q: I am reacting an electron-deficient aniline (e.g., 4-nitroaniline), and it won't react. A: Electron-withdrawing groups reduce the nucleophilicity of the amine. Standard Schotten-Baumann conditions may fail.

  • Optimization:

    • Change Solvent: Use Pyridine as both solvent and base. Pyridine acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate.

    • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) . DMAP is a "hyper-nucleophilic" acylation catalyst that transfers the benzoyl group to the sluggish amine.

Category 2: Physical State & Purification

Q: My product is oiling out instead of precipitating. How do I recover it? A: "Oiling out" occurs when the product forms a supersaturated oil or contains impurities that depress the melting point.

  • Troubleshooting:

    • Seeding: Add a crystal of pure product if available.

    • Scratching: Use a glass rod to scratch the inner wall of the flask at the interface.

    • Solvent Swap: If using DCM, try a solvent system where the product is less soluble, such as Ether/Water or Hexane/Water, to force precipitation.

Q: I have a stubborn emulsion during the workup. A: Emulsions are common in biphasic basic systems, often stabilized by the amide product itself acting as a surfactant.

  • Protocol:

    • Filter: Pass the biphasic mixture through a Celite pad (removes fine particulates stabilizing the interface).

    • Brine: Add saturated NaCl solution to increase the ionic strength of the aqueous layer.

    • Time: Allow the mixture to sit; sometimes gravity just needs time.

Part 4: Data & Visualization
Table 1: Base Selection Guide for Benzoylation
BasepH RangeSuitabilityRisk Factor
NaOH / KOH 12–14Simple, reactive aminesHigh Hydrolysis Risk . Can hydrolyze sensitive functional groups.
Na₂CO₃ 10–11General purposeBalanced . Good for most anilines.
NaHCO₃ 8–9Sensitive substratesLow Hydrolysis . May be too weak for protonated amine salts.
Pyridine N/A (Organic)Unreactive/Deactivated aminesSolvent & Catalyst . Difficult to remove traces; toxic.
Visualizing the Optimization Logic

SchottenBaumannOptimization Start Start: Low Yield / Impurities CheckpH Check pH of Aqueous Phase Start->CheckpH pH_Low pH < 8 (Acidic) CheckpH->pH_Low Too Low pH_High pH > 12 (Strongly Basic) CheckpH->pH_High Too High pH_Optimal pH 9-11 (Optimal) CheckpH->pH_Optimal Correct Range Protonation Issue: Amine Protonation (Amine -> Ammonium Salt) pH_Low->Protonation Hydrolysis Issue: Acyl Chloride Hydrolysis (Formation of Benzoic Acid) pH_High->Hydrolysis Sterics Check Substrate: Steric Hindrance or Electron-Poor Amine? pH_Optimal->Sterics Fix_Base Action: Add Excess Base or Maintain pH Stat Protonation->Fix_Base Fix_Temp Action: Lower Temp (0°C) Slow Addition Rate Hydrolysis->Fix_Temp Fix_Catalyst Action: Add DMAP (Catalyst) or Switch to Pyridine Sterics->Fix_Catalyst Yes (Slow Rxn) Success Optimized Reaction Sterics->Success No (Normal Rxn) Fix_Base->Success Fix_Temp->Success

Caption: Logical troubleshooting flow for optimizing Schotten-Baumann reaction parameters based on pH and substrate reactivity.

Visualizing the Reaction Workflow

ReactionWorkflow Input Reagents: Amine (Org) Base (Aq) Mixing Biphasic Mixing (Vigorous Stirring) Input->Mixing Addition Add Benzoyl Chloride (Dropwise, 0°C) Mixing->Addition Reaction Reaction Phase (Monitor pH > 9) Addition->Reaction Separation Phase Separation Reaction->Separation WashAcid Acid Wash (Remove Amine) Separation->WashAcid WashBase Base Wash (Remove Benzoic Acid) WashAcid->WashBase Product Pure Benzamide WashBase->Product

Caption: Step-by-step workflow for the standard biphasic Schotten-Baumann protocol.

References
  • BenchChem. Troubleshooting benzamide synthesis side reactions and byproducts. Retrieved from

  • Cambridge University Press. Name Reactions in Organic Synthesis: Schotten-Baumann Reaction.[3] Retrieved from

  • Organic Chemistry Portal. Schotten-Baumann Reaction Conditions and Mechanism. Retrieved from

  • Royal Society of Chemistry. Kinetic study and modeling of the Schotten-Baumann synthesis. Retrieved from

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism. Retrieved from

Sources

preventing diacylation in aminopyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide ID: AP-ACY-004

Status: Active | Updated: February 2026

The Core Challenge: Nucleophilic Competition

Welcome to the Aminopyridine Acylation Support Module. If you are here, you are likely observing one of three failure modes:

  • Diacylation: Formation of the imide (bis-acylated product).

  • Regio-scrambling: Acylation occurring at the ring nitrogen (pyridinium formation) rather than the exocyclic amine.

  • Stalled Reaction: Low conversion due to deactivated nucleophilicity.[1]

The Mechanistic Root Cause

The fundamental difficulty in acylating aminopyridines (especially 2- and 4-aminopyridines) lies in the mismatch between basicity and nucleophilicity .

  • Ring Nitrogen: High basicity (pKa ~6.8–9.1), kinetically accessible, but forms an unstable

    
    -acylpyridinium species.[1]
    
  • Exocyclic Amine: Lower basicity due to resonance delocalization into the ring, thermodynamically stable product (amide), but slower to react.[1]

The "Acyl Migration" Trap: Often, the acylating agent attacks the ring nitrogen first (Kinetic Control). In the presence of base or heat, this acyl group may migrate to the exocyclic amine (Thermodynamic Control). However, if the reagent is in excess, the exocyclic amine reacts while the ring nitrogen is still acylated, or the mono-amide reacts again to form the diacylated imide.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Understanding this flow is critical for choosing the correct mitigation strategy.

Aminopyridine_Acylation SM Aminopyridine (Starting Material) Ring_Acyl N-Acylpyridinium (Kinetic Intermediate) SM->Ring_Acyl Fast (Kinetic) Mono_Amide Mono-Amide (Target Product) SM->Mono_Amide Direct Acylation (Slow) Ring_Acyl->Mono_Amide Acyl Migration (Heat/Base) Di_Imide Bis-Imide (Diacylated Byproduct) Mono_Amide->Di_Imide Excess Reagent High Temp Di_Imide->Mono_Amide Selective Hydrolysis (The 'Rescue' Step)

Caption: Figure 1. Kinetic vs. Thermodynamic pathways. Note the reversible nature of the Di_Imide to Mono_Amide transition via hydrolysis.

Validated Protocols

We recommend two distinct strategies. Strategy A is the industry standard for robustness (Process Chemistry approach). Strategy B is for substrates sensitive to base (Medicinal Chemistry approach).

Strategy A: The "Over-Acylate & Hydrolyze" (Recommended)

Instead of fighting the kinetics, this method drives the reaction to completion (often forming a mixture of mono- and di-acylated products) and then chemically "cleans" the mixture. The diacylated imide bond is significantly more labile (unstable) to base than the mono-acylated amide.

Applicability: Robust substrates stable to mild aqueous base.[1]

Protocol:

  • Acylation: Dissolve aminopyridine (1.0 equiv) in DCM or THF. Add Et3N (2.5 equiv).

  • Addition: Add Acid Chloride (1.2 – 1.5 equiv) dropwise at 0°C. Allow to warm to RT.

    • Note: Do not worry if diacylation occurs.[1] Ensure SM is consumed.

  • The "Rescue" Step (Hydrolysis):

    • Once SM is consumed (check LCMS), add a solution of NaOH (2.0 equiv) in MeOH/Water (1:1) directly to the reaction mixture (or after solvent swap).

    • Stir at RT for 30–60 minutes.

    • Checkpoint: Monitor LCMS. The peak for the Bis-Imide (M+Acyl) will disappear, converging into the Mono-Amide peak.

  • Workup: Neutralize with 1N HCl to pH ~7, extract with EtOAc, and concentrate.

Why this works: The electron-withdrawing nature of the second carbonyl group makes the imide highly susceptible to nucleophilic attack by hydroxide, whereas the amide resonance stabilizes the mono-product against hydrolysis under these mild conditions.

Strategy B: The "Mixed Anhydride" Control

For substrates sensitive to base, you must control stoichiometry precisely to prevent diacylation.[1]

Applicability: Base-sensitive substrates or precious intermediates.

Protocol:

  • Activation: In a separate flask, dissolve Carboxylic Acid (1.05 equiv) in dry THF. Add Et3N (1.1 equiv).

  • Anhydride Formation: Cool to -10°C. Add Isobutyl Chloroformate (1.05 equiv). Stir for 15 min.

  • Coupling: Add the Aminopyridine (1.0 equiv) to the mixed anhydride solution.

  • Conditions: Stir at 0°C to RT.

    • Critical: Do not use DMAP unless absolutely necessary.[1] DMAP forms a highly reactive N-acylpyridinium species that accelerates diacylation.

Decision Tree: Process Development

Use this logic flow to select the correct optimization path for your specific molecule.

Decision_Tree Start Start: Acylation Strategy Is_Stable Is product stable to mild aqueous base? Start->Is_Stable Yes_Stable Yes Is_Stable->Yes_Stable No_Stable No Is_Stable->No_Stable Strat_A Use Strategy A: Acid Chloride (1.2 eq) + Post-reaction Saponification Yes_Stable->Strat_A Check_Reagent Can you use Acid Chloride? No_Stable->Check_Reagent Try_Stoich Try 1.0 eq Acid Chloride @ -78°C to 0°C Check_Reagent->Try_Stoich Result_Check Did Diacylation occur? Try_Stoich->Result_Check Yes Yes Result_Check->Yes Too reactive No No Result_Check->No Success Strat_B Use Strategy B: Mixed Anhydride or HOBt/EDC Coupling Yes->Strat_B

Caption: Figure 2. Decision logic for selecting acylation conditions based on substrate stability.

Technical Data & Reference

Comparative Reactivity Table
VariableImpact on SelectivityRecommendation
Reagent Acid Chlorides are indiscriminate; Anhydrides are tunable.Use Anhydrides for direct selectivity; Acid Chlorides for Strategy A.
Base (pKa) Pyridine (5.2) vs Et3N (10.7) vs NaH (35).Pyridine often reduces diacylation by buffering the reaction but is hard to remove.
Catalyst DMAP increases reaction rate by ~10^4 but promotes diacylation.[1]Avoid DMAP if selectivity is the priority.
Solvent DCM (Non-polar) vs DMF (Polar).DCM is preferred.[1] Polar solvents stabilize the ionic intermediates, potentially favoring side reactions.[1]
Frequently Asked Questions (FAQs)

Q: Why does my LCMS show a mass corresponding to Product + 14? A: This is likely methylation, not acylation.[1] If you are using Methyl Chloroformate or similar, check if you are using Methanol as a solvent.[1] However, in acylation, "+14" is rare.[1] If you see Product + 42 , that is acetylation (diacylation).[1]

Q: I used 1.0 equivalent of Acid Chloride, but I still got 15% Di-acylated product and 15% Starting Material. Why? A: This is a classic statistical distribution problem. The mono-acylated product might be more nucleophilic than the starting material (rare for electron-withdrawing amides, but possible if the ring N is the active site). Or, the mixing was poor. Solution: Switch to Strategy A (Hydrolysis workup).

Q: Can I use Schotten-Baumann conditions (Biphasic DCM/Water)? A: Yes. The presence of water can hydrolyze the highly reactive di-acylated species in situ or hydrolyze the acid chloride before it reacts a second time. This is a "green" alternative to Strategy A.

References
  • Selective Hydrolysis Mechanism

    • Insights into the N,N-diacylation reaction of 2-aminopyrimidines... (ResearchGate).[2][3]

    • Source:

  • pKa and Basicity of Aminopyridines

    • Syntheses, Complexation and Biological Activity of Aminopyridines.
    • Source:

  • Acylation Selectivity & Kinetics

    • Understanding Monoacyl
    • Source:

Sources

Technical Support Center: Purification of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Technical Profile

Before addressing specific purification failures, it is critical to understand the physicochemical behavior of your target molecule. This benzamide derivative is a bidentate ligand with mixed basicity, which dictates its behavior on stationary phases and its affinity for transition metals.

PropertyCharacteristicImpact on Purification
Structure 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide Contains three nitrogen species: Aniline (weak base), Amide (neutral), Pyridine (base, pKa ~5.2).
Basicity Mixed (Pyridine + Aniline) The pyridine nitrogen will protonate first. Strong interaction with acidic silanols on silica gel causes severe tailing/streaking.
Chelation N,N-Bidentate Ligand The pyridine and amide/aniline nitrogens form stable 5- or 6-membered chelate rings with metals (Pd, Cu, Ni), making catalyst removal difficult.
H-Bonding Intramolecular Forms internal H-bonds (NH...N and NH...O), leading to high lattice energy. This often causes "oiling out" rather than crystallization if the solvent system is not optimized.

Troubleshooting Modules

Module A: Chromatography Tailing & Poor Resolution

User Issue: "My product streaks across the TLC plate and elutes as a broad smear on the flash column, co-eluting with impurities."

Root Cause: The basic pyridine nitrogen interacts with the acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding and ion-exchange mechanisms. Standard solvents (Hexane/EtOAc) cannot disrupt this interaction.

Protocol: Amine-Modified Silica Chromatography Do not use "naked" silica. You must block the active silanol sites.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Concentrated Ammonium Hydroxide (NH₄OH) .

    • Note: TEA is easier to mix with DCM; Ammonia is better if you need MS compatibility (volatile salt).

  • Column Pre-treatment (The "Deactivation" Step):

    • Flush the silica column with 3 Column Volumes (CV) of DCM + 5% TEA before loading your sample. This saturates the acidic silanols with TEA.

    • Equilibrate back to starting conditions (e.g., 100% DCM) before injection.

  • Elution Gradient:

    • Start: 100% DCM.

    • Ramp: 0% to 10% (MeOH + 1% TEA) over 15 CV.

    • Result: The product should elute as a sharp band.

Visualization of Silanol Blocking:

SilanolBlocking cluster_0 Standard Silica (Problem) cluster_1 TEA-Deactivated Silica (Solution) SiOH Acidic Silanol (Si-OH) Pyridine Target Molecule (Pyridine N) SiOH->Pyridine Strong H-Bond (Tailing) Arrow Add 1% TEA SiOH->Arrow SiOH_Blocked Silanol-TEA Complex (Si-O- ... H-NEt3) Target Target Molecule (Free Base) Arrow->SiOH_Blocked

Caption: Mechanism of silanol deactivation using Triethylamine (TEA) to prevent amine tailing.

Module B: Metal Contamination (Green/Brown Impurities)

User Issue: "The product is off-colored (green/blue/grey) after synthesis, and NMR shows broad peaks. I used a Pd or Cu catalyst."

Root Cause: The 2-amino-benzamide and pyridine motifs act as a "pincer-like" ligand, trapping metal ions. Standard silica chromatography often fails to separate the metal-complex from the free ligand because they travel together.

Protocol: Chelation & Scavenging You must displace the metal using a stronger ligand or a scavenger.

Option 1: Aqueous Chelation Wash (The "EDTA" Method) Best for large scale (>1g).

  • Dissolve crude material in EtOAc or DCM.[1]

  • Wash organic layer 3x with 0.5 M Aqueous EDTA (pH 8) or 10% Citric Acid .

  • The aqueous layer should take on the color of the metal (e.g., blue for Cu, yellow/orange for Pd).

  • Wash with Brine, dry over Na₂SO₄, and concentrate.

Option 2: Solid-Supported Scavengers Best for high-value/small scale (<500mg).

Metal ContaminantRecommended ScavengerLoadingTime/Temp
Palladium (Pd) Thiol (Si-SH) or Thiourea (Si-Thiourea)3-5 eq4h @ 40°C
Copper (Cu) Diamine (Si-DIA) or Imidazole (Si-IM)3-5 eq2h @ RT
Nickel (Ni) Triamine (Si-TRI)4-6 eq4h @ 50°C
Module C: The "Acid-Base" Extraction Trick

User Issue: "I want to avoid column chromatography entirely. Is there a workup method?"

Solution: Yes. Because your molecule contains a basic pyridine (pKa ~5.2) and a weak aniline, you can use pH switching to purify it from non-basic impurities (like unreacted esters, phenols, or neutral byproducts).

Protocol: pH-Switch Extraction

  • Dissolution: Dissolve crude reaction mixture in DCM (Organic Phase).

  • Acid Extraction: Extract the DCM layer with 1.0 M HCl (3x).

    • Chemistry: The Pyridine and Aniline protonate (become cations) and move into the Aqueous Acid Phase .

    • Waste: Neutral/Acidic impurities stay in the DCM. Discard this DCM.

  • Wash: Wash the Aqueous Acid Phase once with fresh DCM (to remove entrained organics).

  • Basification: Cool the Aqueous Acid Phase in an ice bath. Slowly add 6.0 M NaOH until pH > 12.

    • Chemistry: The cations deprotonate and precipitate/oil out as the free base.

  • Re-Extraction: Extract the cloudy Aqueous Basic Phase with DCM (3x).

  • Isolation: Dry the combined DCM extracts (Na₂SO₄) and evaporate.

AcidBaseExtraction cluster_org Organic Layer (Waste) cluster_aq Aqueous Layer (Product) Crude Crude Mixture (DCM) Extract Extract with 1M HCl Crude->Extract Impurity Neutral/Acidic Impurities (Discard) Extract->Impurity DCM Layer Protonated Product-H+ (Water Soluble) Extract->Protonated Aq Layer Basify Add NaOH (pH > 12) Protonated->Basify FreeBase Product Free Base (Precipitate/Oil) Basify->FreeBase Final Extract into DCM -> Dry -> Pure Product FreeBase->Final

Caption: Workflow for pH-switch purification, leveraging the basicity of the pyridine moiety.

Module D: Crystallization & Oiling Out

User Issue: "The product comes out as a sticky brown oil and won't solidify."

Root Cause:

  • Impurities: Even 1% impurity can prevent crystal lattice formation.

  • Solvent Choice: The molecule has high conformational flexibility (ethyl linker).

Protocol: Anti-Solvent Crystallization Do not rely on simple evaporation.

  • Dissolve the "oil" in a minimum amount of hot Ethyl Acetate (EtOAc) or Methanol (MeOH) .

  • Add Heptane (if using EtOAc) or Water (if using MeOH) dropwise until persistent cloudiness appears.

  • Add one drop of the "good" solvent (EtOAc/MeOH) to clear the solution.

  • Let stand at Room Temperature (do not cool immediately) for 2 hours, then move to 4°C.

  • Seed Crystal: If available, scratch the glass side with a spatula to induce nucleation.

References & Authority

  • Synthesis & Properties of Pyridine-Benzamides:

    • Source: Riad, N. M., et al. (2017).[2] "2-Amino-N-(2-chloropyridin-3-yl)benzamide."[2] IUCrData. (Describes the crystal packing and H-bonding networks of analogous benzamides).

    • [2]

  • Purification of Basic Amines on Silica:

    • Source: Biotage Technical Guide. "Is there an easy way to purify organic amines?" (Validation of amine-modified silica protocols).

  • Metal Removal Strategies:

    • Source: Anderson, T. S., et al. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions." Organic Process Research & Development. (Comparison of scavengers vs. extraction).

  • pKa Data for Buffer Selection:

    • Source: Williams, R. (2022). "pKa Data Compiled." Organic Chemistry Data. (Pyridine pKa ~5.2 validation).

Sources

Technical Support Center: 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide Production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up and optimization of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide (CAS: 4976-05-0), a critical intermediate in the synthesis of HDAC inhibitors like Mocetinostat.[1][2][3]

This content is structured as a Tier 3 Technical Support Resource , designed for process chemists and scale-up engineers who require actionable, mechanistic insights rather than generic textbook procedures.

Current Status: Operational Role: Senior Application Scientist Topic: Scale-Up Optimization & Troubleshooting[1][2][3]

Part 1: Strategic Route Selection

Q: We are currently using EDC/HOBt coupling for gram-scale batches. Should we maintain this route for kilogram scale-up?

A: No. You should transition immediately to the Isatoic Anhydride route.

While carbodiimide coupling (EDC/HOBt) is effective for discovery chemistry, it is operationally inefficient for scale-up due to poor atom economy and the generation of urea byproducts that are difficult to purge.[2]

The Superior Route: Nucleophilic Ring Opening of Isatoic Anhydride For kilogram-scale production, the reaction between Isatoic Anhydride and 2-(2-aminoethyl)pyridine is the industry standard.[1][2][3]

  • Atom Economy: The only byproduct is CO₂, which off-gasses spontaneously.[1][2][3]

  • Purification: Often requires only crystallization, eliminating the need for silica chromatography.

  • Cost: Isatoic anhydride is significantly cheaper than coupling reagents like HATU or EDC.[1][2][3]

The Mechanism: The primary amine of 2-(2-aminoethyl)pyridine attacks the carbonyl carbon of the anhydride, leading to ring opening and decarboxylation.[2]

ReactionMechanism cluster_0 Reagents cluster_1 Transition State cluster_2 Products Isatoic Isatoic Anhydride (Electrophile) Intermed Carbamic Acid Intermediate Isatoic->Intermed Nucleophilic Attack (Rate Limiting) Amine 2-(2-aminoethyl)pyridine (Nucleophile) Amine->Intermed Product Target Benzamide (CAS 4976-05-0) Intermed->Product -CO2 (Irreversible) Gas CO2 (Gas) (Leaves System) Intermed->Gas

Figure 1: Mechanistic pathway for the atom-economical synthesis of the target benzamide.[1][2][3]

Part 2: Reaction Optimization & Safety

Q: We are observing significant foaming during the addition of the amine. How do we control this at scale?

A: The foaming is CO₂ evolution, which is stoichiometric. The solution is dosing control, not anti-foam agents.

At scale, the release of CO₂ can pressurize the reactor or cause "volcano" effects if the reaction rate exceeds the gas release rate.

Protocol Adjustment:

  • Solvent: Use Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) .[2][3] Avoid water for the reaction phase to prevent hydrolysis of isatoic anhydride to anthranilic acid.[3]

  • Temperature: Heat the isatoic anhydride slurry to 45–50°C before addition.

  • Dosing: Add the 2-(2-aminoethyl)pyridine as a solution (diluted in the reaction solvent) over 2–4 hours .

    • Why? This ensures the CO₂ evolution rate is coupled to the addition rate, preventing accumulation of unreacted intermediates that could suddenly decarboxylate.

Q: What is the optimal stoichiometry? We see unreacted anhydride in the HPLC.

A: Target 1.05 – 1.10 equivalents of the amine.

Isatoic anhydride is the "limiting reagent" in terms of purification logic.[3] It is easier to wash away excess water-soluble amine (2-(2-aminoethyl)pyridine) during work-up than it is to remove insoluble isatoic anhydride or its hydrolysis product, anthranilic acid.[1][2][3]

Quantitative Optimization Table:

ParameterRecommendationRationale
Isatoic Anhydride 1.00 equivLimiting reagent.[1][2][3]
Amine 1.05 equivSlight excess drives conversion to >99%.[1][2][3]
Solvent Vol 8-10 vol (L/kg)Maintains stirrability of the slurry; moderates exotherm.[1][2][3]
Temperature 50°C → RefluxStart mild to control CO₂, finish hot to ensure completion.
Reaction Time 4–6 HoursMonitor by HPLC until Isatoic Anhydride < 0.5%.

Part 3: Work-Up & Purification (The "No-Column" Approach)

Q: The crude product is a sticky oil.[1][2][3] How do we get a crystalline solid?

A: Benzamides are prone to oiling out if the solvent system is too polar or if impurities (pyridine salts) are present.[2][3] Use a controlled antisolvent crystallization.

Step-by-Step Work-Up Protocol:

  • Quench & Wash:

    • Cool reaction mixture (EtOAc) to 20°C.

    • Wash 1 (Basic): Wash with 5% NaHCO₃ (aq).[2][3] Purpose: Removes any anthranilic acid formed by hydrolysis.[1]

    • Wash 2 (Water): Brine/Water wash.[2][3] Purpose: Removes bulk excess amine.[1][2]

  • Solvent Swap (Critical):

    • Distill off EtOAc and swap to Ethanol (EtOH) or Isopropanol (IPA) .[2][3]

    • Concentrate to approx. 3-4 volumes.

  • Crystallization:

    • Heat to 60°C to ensure full dissolution.[1][2][3]

    • Slowly add n-Heptane or Water (antisolvent) until turbidity persists.[1][2][3]

    • Cool slowly (10°C/hour) to 0–5°C.

    • Result: Off-white to white crystalline solid.[1][2][3]

Q: Our product has a persistent yellow color. What is it?

A: The yellow color is likely oxidation products of the pyridine ring or trace anthranilic acid impurities.

Pyridine derivatives are light-sensitive and can oxidize to N-oxides or form colored charge-transfer complexes.[1][2][3]

Remediation:

  • Carbon Treatment: During the hot dissolution step (in EtOH/IPA), add 5 wt% Activated Carbon (e.g., Darco G-60).[2][3] Stir for 30 minutes at 60°C, then filter hot through Celite.

  • Storage: Store the final intermediate in amber glass or opaque drums under nitrogen.

Part 4: Analytical Controls & Troubleshooting

Q: How do we differentiate the product from the starting material on HPLC? They have similar polarities.

A: You must use an acidic mobile phase to leverage the pyridine nitrogen.

The pyridine ring is basic.[1][3] Using a mobile phase with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid will protonate the pyridine nitrogen, altering its retention time significantly compared to the non-basic isatoic anhydride.

Impurity Fate Mapping:

ImpurityFate cluster_wash Aqueous Work-up cluster_cryst Crystallization Crude Crude Reaction Mixture (EtOAc) Wash1 5% NaHCO3 Wash Crude->Wash1 Wash2 Water/Brine Wash Wash1->Wash2 Organic Layer Waste1 Waste1 Wash1->Waste1 Aqueous Waste: Anthranilic Acid (as salt) CrystInput CrystInput Wash2->CrystInput Organic Layer Waste2 Waste2 Wash2->Waste2 Aqueous Waste: Excess Amine salts MotherLiq Mother Liquor (Filtrate) Waste3 Waste3 MotherLiq->Waste3 Rejects: Trace dimers, oxidation products Solid Final Product (Crystalline) CrystInput->MotherLiq Filtration CrystInput->Solid

Figure 2: Impurity rejection strategy during work-up and isolation.

References

  • Benchchem . (n.d.).[1][2][3] Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide: An Application Note. Retrieved from [2][3]

  • National Center for Biotechnology Information . (2024).[1][2][3] PubChem Compound Summary for CID 9865515, Mocetinostat. Retrieved from [2][3]

  • Organic Syntheses . (1947).[1][2][3] Isatoic Anhydride.[1][2][3][4][5] Organic Syntheses, Coll. Vol. 3, p.488.[2][3] Retrieved from [2][3]

  • Fournel, M., et al. (2008).[2][3] MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity. Molecular Cancer Therapeutics, 7(4), 759-768.[1][2][3][6][7] Retrieved from

  • Maghsoodlou, M. T., et al. (2012).[2][3] Reaction of isatoic anhydride with amines. ResearchGate. Retrieved from

Sources

Technical Support Center: Synthesis & Impurity Control for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Landscape

This technical guide addresses the synthesis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide , a privileged scaffold often found in Histone Deacetylase (HDAC) inhibitors (e.g., Mocetinostat analogs) and Glucokinase activators.

While standard amide coupling (EDC/HOBt) is possible, the Isatoic Anhydride Ring-Opening is the preferred industrial and laboratory route due to its atom economy and avoidance of difficult-to-remove urea byproducts. However, this route introduces a unique set of impurities governed by competing nucleophilic attacks.

This guide prioritizes the Isatoic Anhydride Route but includes a subsection for Coupling Reagent troubleshooting.

Module 1: The Isatoic Anhydride Route (Primary Method)

Visualizing the Reaction & Impurity Pathways

The following diagram maps the critical reaction nodes and where specific impurities diverge from the main pathway.

ReactionPathways Isatoic Isatoic Anhydride (Starting Material) Product Target Product (Anthranilamide) Isatoic->Product + Amine (Main Rxn) Imp_A Impurity A: Anthranilic Acid (Hydrolysis) Isatoic->Imp_A + H2O (Moisture) Amine 2-(2-Aminoethyl)pyridine (Nucleophile) Amine->Product Imp_C Impurity C: Unreacted Amine Amine->Imp_C Incomplete Conversion Imp_B Impurity B: Product Dimer (Over-reaction) Product->Imp_B + Excess Isatoic (High Temp/Long Time)

Figure 1: Reaction logic flow demonstrating the competition between product formation, hydrolysis (Impurity A), and oligomerization (Impurity B).

Troubleshooting Guide: Isatoic Anhydride Route
Q1: I see a persistent peak at RRT ~0.8-0.9 that increases if I leave the reaction too long. What is it?

Diagnosis: Anthranilic Acid (Impurity A) .

  • The Mechanism: Isatoic anhydride is highly moisture-sensitive. Water competes with your amine nucleophile to open the ring, releasing CO₂ and forming anthranilic acid.

  • The Fix:

    • Solvent Quality: Ensure your solvent (typically DMF, Ethanol, or THF) is dry. For DMF, use molecular sieves.

    • Atmosphere: Run the reaction under Nitrogen or Argon.

    • Removal: Anthranilic acid is amphoteric but contains a carboxylic acid. It can be removed by washing the organic reaction mixture with 5% aqueous NaHCO₃ (converts it to the water-soluble carboxylate).

Q2: My product yield is moderate, and I see a late-eluting lipophilic impurity (RRT > 1.2).

Diagnosis: Product Dimer / Oligomer (Impurity B) .

  • The Mechanism: Your product contains an aniline amine (Ar-NH₂). While this is a weaker nucleophile than your starting aliphatic amine (pyridine-ethyl-amine), it can react with a second molecule of Isatoic Anhydride if:

    • You use a large excess of Isatoic Anhydride (>1.1 eq).

    • The reaction temperature is too high (>80°C).

  • The Fix:

    • Stoichiometry: Use a slight excess of the amine (1.05 eq), not the anhydride.

    • Temperature: Keep the reaction between 25°C and 60°C. Do not reflux unless necessary.

    • Order of Addition: Add the Isatoic Anhydride slowly to the amine solution, keeping the amine concentration high relative to the anhydride.

Q3: The reaction mixture turned dark brown/black. Is my product ruined?

Diagnosis: Oxidative Degradation .

  • The Cause: Anilines (both the anthranilic acid by-product and the product itself) are prone to oxidation in air, forming "aniline blacks" or azo-compounds.

  • The Fix:

    • This is often cosmetic. The dark color usually persists in the filtrate.

    • Perform a charcoal filtration (activated carbon) during recrystallization to remove colored impurities.

    • Add a reducing agent like Sodium Bisulfite during the aqueous workup to prevent further oxidation.

Module 2: The Amide Coupling Route (EDC/HOBt)

If you are synthesizing this via 2-Aminobenzoic acid + 2-(2-aminoethyl)pyridine using coupling agents, different rules apply.

Q4: I have a stubborn solid precipitating that won't dissolve in my workup.

Diagnosis: Dicyclohexylurea (DCU) (if using DCC) or Diisopropylurea (if using DIC).

  • The Fix: Switch to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and easily washed away during extraction.[1]

Q5: I see a new impurity with Mass [M+135] or [M+152].

Diagnosis: N-Acylurea or Active Ester Adducts .

  • The Mechanism: If the amine is slow to react, the activated acid can rearrange to form a stable N-acylurea (dead end) or remain as the HOBt ester.

  • The Fix: Ensure your amine is not protonated. If using the HCl salt of the amine, add exactly 1.0 equivalent of TEA or DIPEA to free the base. Excess base can racemize chiral centers (not an issue here) or promote side reactions.

Module 3: Analytical & Purification Protocols

Standardized HPLC Method

To reliably separate the Anthranilamide (Product) from Anthranilic Acid (Impurity A) and the Amine, use the following conditions:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm
Mobile Phase A 0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 minutes
Detection UV at 254 nm (aromatic) and 310 nm (specific for anthranilamide band)
Flow Rate 1.0 mL/min
Purification Logic Tree

The unique basicity of the pyridine ring (


) allows for a "Catch and Release" purification strategy.

Purification Crude Crude Reaction Mixture (Organic Solvent) AcidWash Wash with 1M HCl Crude->AcidWash AqLayer Aqueous Layer (Acidic) Contains: Product-H+, Amine-H+ AcidWash->AqLayer Protonated Species OrgLayer Organic Layer Contains: Non-basic Impurities (Dimers, Ureas, Neutral byproducts) AcidWash->OrgLayer Discard BaseTreat Basify Aqueous Layer (pH > 10 with NaOH) AqLayer->BaseTreat Extract Extract into DCM/EtOAc BaseTreat->Extract FinalOrg Final Organic Layer Contains: Product + Trace Amine Extract->FinalOrg Wash Wash with NaHCO3 FinalOrg->Wash Remove trace Acid Pure Pure Product (Evaporate & Recrystallize) Wash->Pure

Figure 2: Acid-Base extraction strategy leveraging the pyridine nitrogen.

Protocol: "Catch and Release" Purification
  • Dissolve crude residue in Ethyl Acetate.

  • Extract with 1M HCl (2x). The product (pyridine N) and unreacted amine protonate and move to the water phase. Impurity B (Dimer) is less soluble and often stays in organic or precipitates.

  • Discard the organic layer (removes non-basic impurities).

  • Basify the aqueous layer with 2M NaOH to pH ~10.

  • Extract back into Ethyl Acetate or DCM.

  • Wash with 5% NaHCO₃ (removes any trace Anthranilic acid that might have carried over).

  • Dry over Na₂SO₄ and concentrate.

  • Recrystallize from Ethanol/Water if necessary.

References

  • Isatoic Anhydride Chemistry

    • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

  • Amide Coupling Troubleshooting

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Analytical Methods (HPLC of Anthranilamides)

    • Naito, J., et al. (1984).[2] Anthranilic Acid Metabolism...[2] Detection and Determination of Anthranilic Acid and Its Related Substances Using HPLC. Biochemical Pharmacology.

  • General Synthesis of Pyridyl-Benzamides

    • Synthesis of N-(pyridin-2-yl)benzamide derivatives. ResearchGate.

Sources

Technical Support Center: Refining Recrystallization Techniques for Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for refining the recrystallization of benzamide derivatives. Moving beyond standard protocols, this document explains the causality behind experimental choices, ensuring a robust and reproducible purification process.

Foundational Principles: Understanding Benzamide Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1] For benzamide and its derivatives, the presence of the polar amide functional group and the nonpolar benzene ring dictates their solubility behavior.[2] These molecules can engage in hydrogen bonding, enhancing their solubility in polar solvents.[2]

The ideal recrystallization solvent will dissolve the benzamide derivative sparingly at room temperature but readily at an elevated temperature.[3][4] This temperature-dependent solubility is the cornerstone of a successful purification. As a hot, saturated solution cools, the solubility of the benzamide derivative decreases, leading to the formation of a crystalline solid, while impurities ideally remain in the solution.[1][5]

Core Workflow for Recrystallization

Recrystallization_Workflow A Select Solvent B Dissolve Crude Product in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities present) B->C optional D Slow Cooling & Crystallization B->D C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: A generalized workflow for the recrystallization of benzamide derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges encountered during the recrystallization of benzamide derivatives in a practical question-and-answer format.

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6][7] This typically happens under two conditions:

  • The melting point of your benzamide derivative is lower than the boiling point of the solvent.[6]

  • The solution is supersaturated to a degree that precipitation occurs at a temperature above the compound's melting point.[7]

Oiled out products are often impure because the liquid droplets can readily dissolve impurities.[6][7]

Solutions:

  • Increase the Solvent Volume: Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent.[6] This decreases the saturation point and can lower the temperature at which crystallization begins.

  • Lower the Cooling Temperature Drastically: Once the oil is redissolved, try to induce crystallization by rapidly cooling a small portion of the solution in an ice bath while scratching the flask with a glass rod. The resulting seed crystals can then be added to the main solution which is cooling slowly.

  • Change the Solvent System: If oiling out persists, your solvent is likely unsuitable. Consider a solvent with a lower boiling point or a mixed solvent system. For instance, if you are using water, a mixture of ethanol and water might be more effective.[8]

Q2: I'm getting a very low yield of crystals. What are the likely causes and how can I improve it?

A2: A low yield is a common issue in recrystallization and can stem from several factors.[6]

Causes and Solutions:

CauseScientific RationaleTroubleshooting Steps
Using too much solvent An excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures, leading to poor recovery.[6][9]Use the minimum amount of hot solvent required to fully dissolve the crude product.[10][9] If you've already added too much, carefully evaporate some of the solvent to concentrate the solution.
Cooling the solution too quickly Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[3]Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][11] Insulating the flask can help slow the cooling process.[12]
Premature crystallization during hot filtration If the solution cools during filtration, the product can crystallize on the filter paper, leading to significant loss.[5]Use a pre-heated funnel and filter flask.[5] Adding a small amount of extra hot solvent before filtration can also help keep the compound in solution.[5]
Incomplete crystallization The solution may be supersaturated, and crystallization has not been initiated.Try scratching the inside of the flask with a glass rod to create nucleation sites.[10] Adding a "seed crystal" of the pure compound can also induce crystallization.[10]
Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption.

Solution:

  • Use Activated Charcoal: After dissolving your crude benzamide derivative in the hot solvent, add a small amount of activated charcoal to the solution. The high surface area of the charcoal will adsorb the colored impurities.

  • Perform a Hot Filtration: After adding the charcoal, you must perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[5] Be mindful of premature crystallization during this step.

Q4: The crystals are very fine and difficult to filter. How can I obtain larger crystals?

A4: The size of the crystals is directly related to the rate of cooling and the degree of supersaturation.

Solutions:

  • Slow Down the Cooling Process: As mentioned for improving yield, slow cooling is crucial for growing larger crystals.[3][12] A slower cooling rate allows the molecules to arrange themselves in a more ordered crystal lattice.

  • Reduce Supersaturation: A highly supersaturated solution will lead to rapid nucleation and the formation of many small crystals. Using slightly more solvent than the absolute minimum can sometimes help to grow larger, more well-defined crystals, although this may slightly reduce the overall yield.[12]

Frequently Asked Questions (FAQs)

Q: What are the best solvents for recrystallizing benzamide derivatives? A: The choice of solvent is highly dependent on the specific derivative. However, due to the polar amide group and nonpolar aromatic ring, common solvents include water, ethanol, methanol, acetone, and mixtures such as ethanol/water.[2][8][13] A study on the solubility of benzamide found the following trend in decreasing solubility: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[13][14]

Q: How do I perform a mixed-solvent recrystallization? A: In a mixed-solvent system, you use one solvent in which your compound is soluble and another in which it is insoluble.

  • Dissolve your crude product in a minimal amount of the "good" solvent at an elevated temperature.

  • Slowly add the "poor" solvent until the solution becomes cloudy (turbid). This indicates that the solution is saturated.

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

Q: Can I reuse the filtrate (mother liquor) to get more product? A: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This can be done by evaporating some of the solvent to increase the concentration of the dissolved product and then cooling the solution again.[6] However, be aware that the second crop of crystals may be less pure than the first.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Benzamide
  • Solvent Selection: Based on solubility data, water is a suitable solvent for benzamide as it is sparingly soluble at room temperature but its solubility increases significantly with temperature.[2][8]

  • Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add a minimal amount of near-boiling water and heat the mixture on a hot plate.[11] Continue adding small portions of hot water until the benzamide just dissolves.[10]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[11] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely.

Diagram: Troubleshooting Decision Tree for "Oiling Out"

Oiling_Out_Troubleshooting Start Compound 'Oils Out' Reheat Reheat to Dissolve Oil Start->Reheat AddSolvent Add More Hot Solvent Reheat->AddSolvent CoolAgain Cool Slowly Again AddSolvent->CoolAgain Success Crystals Form CoolAgain->Success Success StillOils Still Oils Out CoolAgain->StillOils Failure ChangeSolvent Change Solvent/ Use Mixed Solvents StillOils->ChangeSolvent ChangeSolvent->Reheat Restart Process

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

References

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield? Retrieved from [Link]

  • Classic Chemistry Demonstrations. (n.d.). Recrystallization. Royal Society of Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). A4. Recrystallization. Retrieved from [Link]

  • Wang, X., Zhao, H., & Li, R. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(11), 4851-4861. Retrieved from [Link]

  • Quora. (2019). Benzamide is not very soluble in ether, benzoic acid is however very soluble in it. If ether is the only solvent available for separation, how would you affect a chemical separation of the two compounds? Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Turner, T. D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2029-2041. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1983). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • HAL Open Science. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Mettler Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. Retrieved from [Link]

  • ACS Publications. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • NileRed. (2018). Benzamide Preparation from Benzoic Acid. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Recrystallization is the most common method for purifying solid compounds. Retrieved from [Link]

  • Brainly. (2023). Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Chooses a solvent for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis Yield Through Strategic Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in mastering the critical interplay between bases, solvents, and reaction outcomes. This guide moves beyond rote protocols to provide a foundational understanding of the chemical principles governing these choices, equipping you with the knowledge to troubleshoot and optimize your syntheses effectively.

Part 1: Foundational Principles: The "Why" Behind the Choice

Before delving into troubleshooting specific issues, it is paramount to grasp the fundamental roles that solvents and bases play in a chemical reaction. Their impact on reaction rate, equilibrium, and selectivity is a direct consequence of their inherent physicochemical properties.

The Role of the Solvent: More Than Just a Medium

A solvent is not an inert bystander in a reaction; it is an active participant that can profoundly influence the reaction's course and yield.[1] The primary functions and influential properties of a solvent include:

  • Solubilization: The most basic function of a solvent is to dissolve reactants, bringing them into the same phase to allow for effective collision and interaction.[2][3][4]

  • Stabilization of Intermediates and Transition States: Solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and increasing the reaction rate.[5][6]

    • Polar Solvents: These are generally favored for reactions involving polar reactants or intermediates.[6][7]

      • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding and are particularly effective at stabilizing both cations and anions.[2][8] This property is highly beneficial for S_N1 reactions, where a carbocation intermediate is formed.[8] However, they can also solvate nucleophiles, potentially reducing their reactivity in S_N2 reactions.[9]

      • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding.[8] They are excellent at solvating cations but leave anions relatively "bare" and more nucleophilic, often accelerating S_N2 reactions.

  • Dielectric Constant: This property reflects a solvent's ability to separate ions.[5] Solvents with a high dielectric constant can effectively shield charged species from one another, which can be advantageous for reactions involving ionic intermediates.[10]

The Role of the Base: A Proton's Fate

The selection of a base is critical in any reaction that involves the removal of a proton. A base's efficacy is determined by its strength, steric hindrance, and solubility.[11]

  • Base Strength (pKa): The most crucial factor in base selection is its strength, which is quantified by the pKa of its conjugate acid. A lower pKa of the conjugate acid corresponds to a stronger base. For a base to effectively deprotonate an acid, the pKa of the base's conjugate acid should generally be significantly higher than the pKa of the acid. A common rule of thumb is a difference of at least 2 pKa units to ensure a favorable equilibrium for deprotonation.[12][13]

  • Organic vs. Inorganic Bases:

    • Organic Bases (e.g., triethylamine, DBU): These are typically soluble in organic solvents, which is ideal for homogeneous reaction mixtures.[11]

    • Inorganic Bases (e.g., NaOH, K2CO3): These are often used in a broader range of reactions and can be employed in aqueous or biphasic systems.[11]

  • Steric Hindrance: Bulky bases, such as lithium diisopropylamide (LDA), can be used to selectively deprotonate less sterically hindered protons.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction is sluggish or not proceeding to completion. Could my solvent be the issue?

A1: Yes, an inappropriate solvent is a common cause of slow or incomplete reactions. Consider the following:

  • Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow due to limited interaction.[4]

    • Troubleshooting: Observe the reaction mixture. If you see undissolved solids, you may need to switch to a solvent with better solubilizing properties for your specific reactants.

  • Mismatched Polarity: The polarity of your solvent should ideally match the polarity of the transition state of your reaction.

    • For reactions with a more polar transition state than the starting materials (e.g., S_N2): Increasing the solvent polarity can increase the reaction rate.[10]

    • For reactions with a less polar transition state: A less polar solvent may be beneficial.[10]

  • Viscosity: Highly viscous solvents can impede molecular motion and slow down reaction rates.[7][14] If your solvent is particularly viscous, consider a less viscous alternative with similar polarity.

Q2: I'm observing a low yield, and I suspect my choice of base is the culprit. How can I diagnose and fix this?

A2: An incorrect base can lead to incomplete deprotonation or unwanted side reactions, both of which will lower your yield.

  • Incomplete Deprotonation: This is the most common issue.

    • Diagnosis: Compare the pKa of your target proton with the pKa of the conjugate acid of your base. If the pKa of the conjugate acid is not sufficiently higher (ideally by >2 units), your deprotonation will be incomplete.[12]

    • Solution: Choose a stronger base. Consult a pKa table to find a base with a conjugate acid that has a higher pKa.[15]

  • Side Reactions: The base itself or the deprotonated species might be participating in undesired reactions.

    • Diagnosis: Analyze your crude reaction mixture (e.g., by TLC, LC-MS, or NMR) to identify byproducts. This can provide clues about the nature of the side reactions.

    • Solution: Consider a more sterically hindered base to prevent it from acting as a nucleophile. Alternatively, a weaker base might be sufficient to catalyze the desired reaction without promoting side reactions.

Q3: My reaction is giving me a mixture of products. How can solvent choice influence selectivity?

A3: Solvent choice can significantly impact the selectivity of a reaction, particularly in cases where multiple reaction pathways are possible (e.g., S_N1 vs. S_N2, or E1 vs. E2).

  • S_N1 vs. S_N2:

    • To favor S_N1: Use a polar protic solvent (e.g., water, ethanol). These solvents excel at stabilizing the carbocation intermediate, promoting the S_N1 pathway.[8]

    • To favor S_N2: Use a polar aprotic solvent (e.g., acetone, DMSO, DMF). These solvents do not solvate the nucleophile as strongly, leaving it more reactive and favoring the bimolecular S_N2 mechanism.

  • Controlling Stereoselectivity: The solvent can influence the conformational preferences of reactants and transition states, thereby affecting the stereochemical outcome of the reaction.

Q4: I'm performing a deprotonation with a strong base, but my yield is still low. What else should I consider?

A4: Even with the correct pKa considerations, other factors can lead to low yields in deprotonation reactions.

  • Solvent Incompatibility: Some very strong bases, like organolithiums, can react with certain solvents. For example, n-butyllithium will deprotonate THF, especially at room temperature. Ensure your solvent is compatible with the chosen base.

  • Temperature Control: Many deprotonation reactions with strong bases are highly exothermic. Insufficient cooling can lead to decomposition of the base, starting material, or the deprotonated product.

  • Contaminated Reagents: Water is a common contaminant in solvents and can quench strong bases. Ensure your solvents are appropriately dried, especially when using highly reactive bases.[16]

Part 3: Practical Guides and Methodologies

Step-by-Step Guide to Solvent Selection
  • Assess Reactant Solubility: Begin by considering the polarity and functional groups of your starting materials. "Like dissolves like" is a good starting principle.

  • Consider the Reaction Mechanism:

    • Ionic Intermediates (e.g., S_N1): A polar protic solvent is often a good choice.

    • Bimolecular Reactions (e.g., S_N2): A polar aprotic solvent is typically preferred.

    • Non-polar Reactions (e.g., some cycloadditions): A non-polar solvent like toluene or hexane may be optimal.[6]

  • Evaluate Temperature Requirements: The solvent's boiling point must be compatible with the desired reaction temperature.[8]

  • Check for Reactivity: Ensure the solvent will not react with any of the reactants, reagents, or intermediates.

  • Perform Small-Scale Screening: If you are unsure, run a few small-scale parallel reactions with different solvents to empirically determine the best option.

Step-by-Step Guide to Base Selection
  • Identify the Most Acidic Proton: Determine the pKa of the proton you intend to remove.

  • Consult a pKa Table: Find the pKa values of the conjugate acids of potential bases.[15][17]

  • Apply the pKa Rule: Select a base whose conjugate acid has a pKa at least 2 units higher than the pKa of the proton to be removed.[12]

  • Consider Sterics: If you need to avoid nucleophilic attack by the base, choose a sterically hindered base.

  • Factor in Solubility and Counter-ion Effects: The solubility of the base and the resulting salt can influence the reaction. The nature of the counter-ion (e.g., Li+, Na+, K+) can also affect reactivity and aggregation.

Part 4: Data and Visualizations

Table 1: Properties of Common Solvents and Their Impact on Reaction Type
SolventDielectric Constant (ε)TypeTypical Applications/Effects
Water (H₂O)78Polar ProticFavors S_N1; excellent for dissolving salts.[10]
Dimethyl Sulfoxide (DMSO)47Polar AproticFavors S_N2; high boiling point.[10]
Acetonitrile (MeCN)37Polar AproticFavors S_N2; relatively low boiling point.[10]
Methanol (MeOH)33Polar ProticGood for S_N1; can act as a nucleophile.
Tetrahydrofuran (THF)7.6Polar Aprotic (low polarity)Common for organometallic reactions.
Dichloromethane (DCM)9.1Polar Aprotic (low polarity)Good general-purpose solvent; volatile.
Toluene2.4Non-polarHigh boiling point for a non-polar solvent.
Hexane1.9Non-polarUsed for non-polar reactants.
Table 2: pKa Values of Common Acids and Conjugate Acids of Bases in DMSO
Compound (Acid)pKa in DMSOCompound (Base)Conjugate AcidpKa of Conjugate Acid in DMSO
Water31.4Sodium Hydride (NaH)H₂42
t-Butanol32.2LDADiisopropylamine35.7
Acetone26.5Sodium Amide (NaNH₂)Ammonia41
Acetonitrile31.3Sodium Hydroxide (NaOH)Water31.4
Phenol18.0Triethylamine (Et₃N)Triethylammonium9.0
Acetic Acid12.6DBUDBU-H⁺13.5

Data compiled from various sources, including the Bordwell pKa table.[15]

Diagram 1: Decision-Making Workflow for Solvent Selection

Solvent_Selection start Start: Need to select a solvent solubility Are reactants soluble? start->solubility solubility->start No, reconsider reactants or find alternative solvent mechanism What is the reaction mechanism? solubility->mechanism Yes sn1 S_N1 or carbocation intermediate mechanism->sn1 sn2 S_N2 or bimolecular mechanism->sn2 other Other/Non-polar mechanism->other protic Choose Polar Protic Solvent (e.g., H₂O, EtOH) sn1->protic aprotic Choose Polar Aprotic Solvent (e.g., DMSO, MeCN) sn2->aprotic nonpolar Choose Non-polar Solvent (e.g., Toluene, Hexane) other->nonpolar temp Is boiling point appropriate? protic->temp aprotic->temp nonpolar->temp temp->mechanism No, re-evaluate end Final Solvent Choice temp->end Yes

Caption: A workflow for selecting an appropriate solvent.

Diagram 2: Logical Flow for Base Selection

Base_Selection start Start: Need a base pka_acid Determine pKa of the proton to be removed (pKa_acid) start->pka_acid pka_base Find a base whose conjugate acid has pKa > (pKa_acid + 2) pka_acid->pka_base sterics Is nucleophilic attack by the base a concern? pka_base->sterics non_hindered Choose a non-hindered base (e.g., NaOH, Et₃N) sterics->non_hindered No hindered Choose a hindered base (e.g., LDA, DBU) sterics->hindered Yes solubility_check Is the base soluble in the chosen solvent? non_hindered->solubility_check hindered->solubility_check solubility_check->pka_base No, reconsider base end Final Base Choice solubility_check->end Yes

Sources

Technical Support Center: Troubleshooting Low Bioactivity in Synthesized 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that a discrepancy between a successfully synthesized compound and its expected biological activity is a common yet complex challenge in drug discovery and development. This guide provides a systematic, experience-driven framework to diagnose and resolve issues of low bioactivity for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide, a scaffold known for its potential in diverse therapeutic areas.[1][2] Our approach is grounded in the principles of thorough compound validation and rigorous bioassay scrutiny.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions that arise when unexpected biological results are obtained.

Q1: What is this compound, and what is its expected biological activity?

A: this compound belongs to the N-pyridinyl benzamide class of compounds. This scaffold is a versatile building block for molecules with a wide range of biological activities.[1] Depending on the specific substitutions and the biological context, derivatives have shown potential as agricultural fungicides (by inhibiting succinate dehydrogenase), allosteric activators of glucokinase for managing type 2 diabetes, and even antimicrobial or anticancer agents.[1][2][3] The specific activity of the unsubstituted parent compound you have synthesized is entirely dependent on the target and assay you are testing it in. Its performance is often a baseline used to understand the structure-activity relationship (SAR) of more complex derivatives.

Q2: My synthesized compound shows significantly lower activity than expected. What are the most common initial culprits?

A: From our field experience, low bioactivity typically stems from one of three primary areas:

  • Compound Identity & Purity: The isolated product may not be the correct structure, or it could be contaminated with impurities that interfere with the assay or inhibit the desired activity.

  • Compound Stability & Solubility: The compound may be degrading under storage or assay conditions, or it may not be sufficiently soluble in the assay medium to reach the effective concentration at the biological target.[4]

  • Bioassay Integrity: The issue may lie not with the compound but with the experimental design, execution, or reagents of the biological assay itself.[5]

Q3: How can I be certain my synthesis was successful before even starting a bioassay?

A: A successful synthesis is defined by rigorous analytical confirmation, not just the isolation of a product. Before any biological testing, you must confirm the compound's identity and purity. The minimum required characterization includes:

  • Structural Confirmation: ¹H NMR and Mass Spectrometry (MS) are essential to confirm that you have synthesized the correct molecule with the expected atomic connectivity and mass.[6]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of your sample.[7] A purity level of >95% is recommended for most initial biological screenings.

Q4: Could a small impurity be responsible for a complete loss of activity?

A: Absolutely. Impurities can have profound effects. A reactive impurity could degrade your active compound. A structurally similar but inactive impurity could act as a competitive antagonist, binding to the target without eliciting a response and blocking the active compound from binding. Furthermore, some impurities may be cytotoxic, killing the cells in the assay and leading to misleading results of inactivity or toxicity.[7]

Part 2: In-Depth Troubleshooting Guide

When faced with low bioactivity, a systematic investigation is crucial. Follow this multi-step diagnostic workflow to pinpoint the root cause.

G Start Low Bioactivity Observed Step1 Step 1: Verify Compound Identity & Purity Start->Step1 Step2 Step 2: Investigate Compound Handling & Stability Step1->Step2 Data Matches Expected? Conclusion1 Result: Synthesis Issue Action: Re-synthesize / Re-purify Step1->Conclusion1 No Step3 Step 3: Scrutinize Bioassay Protocol Step2->Step3 Compound Stable & Soluble? Conclusion2 Result: Handling Issue Action: Reformulate / Adjust Storage Step2->Conclusion2 No Step4 Step 4: Re-evaluate Hypothesis Step3->Step4 Assay Controls Valid? Conclusion3 Result: Assay Failure Action: Re-validate Assay / Check Controls Step3->Conclusion3 No Conclusion4 Result: Hypothesis Invalid Action: Re-design Molecule (SAR) Step4->Conclusion4 Yes

Caption: Systematic workflow for troubleshooting low bioactivity.

Step 1: Verify Compound Identity and Purity

Causality: You cannot measure the activity of a compound you do not have. The foundational step is to prove, with high confidence, that the substance being tested is indeed pure this compound. Synthesis of amides, while common, can present challenges like incomplete reactions or side-product formation.[8]

Protocol 1.1: Comprehensive Structural Verification

  • Sample Preparation: Prepare separate, concentrated samples of your compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR and in a high-purity solvent (e.g., methanol or acetonitrile) for mass spectrometry.

  • ¹H and ¹³C NMR Spectroscopy: Acquire high-resolution spectra. The proton NMR should show the correct number of protons, distinct aromatic and aliphatic regions, and characteristic splitting patterns. The carbon NMR should show the correct number of unique carbon signals.

  • High-Resolution Mass Spectrometry (HRMS): Use ESI or another soft ionization technique to find the molecular ion peak. The measured mass should be within 5 ppm of the theoretical exact mass.

Table 1: Analytical Data for this compound

Parameter Theoretical Value Observed Value Status (Pass/Fail)
Molecular Formula C₁₄H₁₅N₃O - -
Exact Mass (HRMS) 241.1215 g/mol [User Input]
¹H NMR (DMSO-d₆) ~10-12 distinct signals [User Input]
Amide NH ~8.5-9.0 ppm (broad singlet) [User Input]
Aromatic CH ~6.5-8.2 ppm (multiplets) [User Input]
Amino NH₂ ~5.0-6.0 ppm (broad singlet) [User Input]
Aliphatic CH₂ ~2.8-3.6 ppm (multiplets) [User Input]

| Purity (HPLC) | >95% | [User Input] | |

Protocol 1.2: Purity Assessment by Reverse-Phase HPLC

  • Method Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Dissolve a small amount of your compound in the mobile phase or DMSO. Inject and record the chromatogram.

  • Interpretation: A pure compound should show a single major peak. Calculate purity by dividing the area of the main peak by the total area of all peaks.

If your analytical data does not match the expected values, the problem lies in the synthesis or purification. Review your synthetic route and consider re-purification (e.g., column chromatography or recrystallization) or re-synthesis.[9][10]

Step 2: Investigate Compound Stability and Handling

Causality: A verified, pure compound can still fail if it degrades before or during the experiment or if it doesn't dissolve in the assay buffer, preventing it from reaching the biological target.[4][11]

Protocol 2.1: Solubility Assessment

  • Prepare a Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure it dissolves completely.

  • Test in Assay Buffer: Serially dilute the DMSO stock into your final bioassay buffer to the highest concentration you plan to test.

  • Visual and Microscopic Inspection: Let the solution sit for 30 minutes at the assay temperature. Check for any visible precipitate. For a more sensitive check, examine a drop under a microscope. Cloudiness or crystals indicate poor solubility.

Protocol 2.2: Forced Degradation Stability Study

  • Incubate Sample: Prepare a solution of your compound in the final assay buffer at the highest intended concentration. Keep this solution under the exact conditions of your bioassay (e.g., 37°C, 5% CO₂, 24 hours).

  • Analyze by LC-MS: Take a sample at time zero (t=0) and another at the end of the incubation period (e.g., t=24h). Analyze both by LC-MS.

  • Compare Chromatograms: Look for a decrease in the area of the parent compound peak and the appearance of new peaks, which would indicate degradation products.

If the compound is insoluble or unstable, consider reformulation. This may include using co-solvents, reducing the final DMSO concentration, or employing formulation technologies like cyclodextrins. Store the compound as a dry solid at -20°C or lower, protected from light and moisture.

Step 3: Scrutinize the Bioassay Protocol

Causality: If the compound is confirmed to be correct, pure, stable, and soluble, the next logical step is to investigate the bioassay itself. A flawed assay will produce unreliable data for any compound. A rigorous bioassay validation process is essential.[5][12]

G Start Assay Scrutiny Controls Validate Controls (Positive / Negative) Start->Controls Vehicle Test Vehicle Effect (e.g., DMSO) Controls->Vehicle Reagents Check Reagent Viability & Lot Vehicle->Reagents Protocol Review Protocol Execution Reagents->Protocol Result Assay Deemed Reliable or Unreliable Protocol->Result

Caption: Key checkpoints for validating a bioassay protocol.

Protocol 3.1: Critical Assessment of Assay Controls

  • Positive Control: Does your assay include a known active compound (a positive control)? This compound should produce a robust and reproducible signal in the expected range. If it fails, the assay system is not working.

  • Negative/Vehicle Control: This is typically the highest concentration of the solvent (e.g., DMSO) used to deliver your compound. It should have no or minimal effect on the assay endpoint compared to the untreated sample.

  • Untreated Control: This sample (e.g., cells in media) represents the baseline activity of the system.

Table 2: Expected Outcomes for Bioassay Controls

Control Type Purpose Expected Outcome Common Reason for Failure
Positive Control Confirms assay is working Strong, expected signal (e.g., high inhibition/activation) Degraded reagent, incorrect concentration, cell line issue
Vehicle Control Confirms solvent is inert Signal similar to untreated baseline Solvent concentration is too high, causing toxicity or artifacts

| Untreated Control | Establishes baseline | Provides the baseline for calculating activity | Contamination, poor cell health |

If any of your controls fail, halt all compound testing. The bioassay itself must be troubleshooted and re-validated. This may involve preparing fresh reagents, using a new batch of cells, or revising the protocol.[13]

Step 4: Re-evaluate Structural and Mechanistic Hypotheses

Causality: If you have a confirmed, stable compound and a validated, working bioassay, but still observe no activity, the final step is to challenge the original scientific premise. The hypothesis that this specific molecule would be active against your target may be incorrect.[11]

Key Scientific Questions to Consider:

  • Structure-Activity Relationship (SAR): How does your compound's structure differ from the known active compounds that inspired its design? The 2-amino group is a key feature. Is it possible this group is detrimental to binding for your specific target, perhaps due to steric hindrance or unfavorable electronic interactions in the binding pocket?

  • Target Engagement: Is there a way to confirm if your compound is physically interacting with its intended target? Techniques like thermal shift assays (TSA) or surface plasmon resonance (SPR) can provide evidence of direct binding, separating the question of "does it bind?" from "does it have a functional effect?".

  • Cell Permeability: If you are using a cell-based assay, is it possible your compound cannot cross the cell membrane to reach an intracellular target? This can be predicted using computational models (e.g., calculating LogP) or tested experimentally.

At this stage, the problem transitions from a technical troubleshooting exercise to a fundamental research question, guiding the next steps in your drug discovery program.

References

  • ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide. [Link]

  • Sharma, S., et al. (2021). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. PubMed. [Link]

  • LibreTexts Chemistry. Chemistry of Amides. [Link]

  • Google Patents. Process for preparing 2-amino-5-chloropyridine.
  • Al-Ostath, A., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. National Institutes of Health (NIH). [Link]

  • ResearchGate. The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. [Link]

  • National Institutes of Health (NIH). Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • ScienceDirect. Strategies on biosynthesis and production of bioactive compounds in medicinal plants. [Link]

  • MDPI. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]

  • ResearchGate. 2-Amino-N-(2-chloropyridin-3yl)benzamide. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • BioAgilytix. Small Molecule Bioanalysis. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

  • MDPI. Organic Compounds with Biological Activity. [Link]

  • Outsourced Pharma. NMR And Mass Spectrometry In Pharmaceutical Development. [Link]

  • ResearchGate. Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development. [Link]

  • National Institutes of Health (NIH). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. [Link]

  • AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. [Link]

  • National Institutes of Health (NIH). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • PubMed. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. [Link]

  • MDPI. Bioactive Compounds and the Organoleptic Characteristics of Functional Foods: Mechanisms and Technological Innovations. [Link]

  • PubMed. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. [Link]

  • The Good Scents Company. N-(2-(pyridin-2-yl)ethyl)-3-para-menthane carboxamide. [Link]

  • PubChem. 2-[[[2-(2-Pyridinyl)ethyl]amino]methyl]benzamide. [Link]

Sources

Technical Support Center: Resolving Poor Solubility of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in various experimental assays.

Section 1: Compound Overview & Physicochemical Profile

This compound is a molecule of interest in medicinal chemistry and drug discovery, featuring a structure that combines aniline, pyridine, and benzamide moieties.[1] This combination of aromatic rings and flexible linkers results in a compound that is inherently hydrophobic and possesses poor aqueous solubility under neutral conditions. However, the presence of two basic nitrogen centers—the primary aniline amine and the pyridine nitrogen—is the key to overcoming these challenges.

Understanding the compound's properties is the first step in designing a successful solubilization strategy.

Table 1: Physicochemical Properties of this compound

PropertyEstimated ValueImplication for Solubility
Molecular FormulaC₁₄H₁₅N₃O-
Molecular Weight241.29 g/mol [2]-
LogP2.79[2]Indicates significant hydrophobicity and likely poor aqueous solubility.
Estimated pKa
pKa (Strongest Basic)~4.5 - 5.5 (Pyridinium ion)The pyridine nitrogen can be protonated. Solubility will significantly increase in buffers with pH < 4.5.
pKa (Weakest Basic)~2.5 - 3.5 (Anilinium ion)The aniline nitrogen is a weaker base. Protonation requires more acidic conditions (pH < 2.5) for a solubility boost.[3]
Hydrogen Bond Donors2[4]Can participate in hydrogen bonding.
Hydrogen Bond Acceptors3[4]Can participate in hydrogen bonding.

Note: pKa values are estimated based on analogous structures (pyridine, pKa ~5.2; aniline, pKa ~4.6, but substituted anilines can be much lower). Actual values should be determined experimentally but these estimates provide a strong basis for a pH-modification strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of my aqueous assay buffer?

This is a classic case of a compound's solubility limit being exceeded. This compound is a lipophilic molecule (LogP > 2) with a rigid, planar structure that prefers to self-associate in an aqueous environment rather than interact with water molecules. At neutral pH (e.g., PBS at pH 7.4), the basic nitrogen atoms are largely uncharged, maximizing the compound's hydrophobicity and leading to very low intrinsic solubility.

Q2: What is the best solvent to prepare a high-concentration stock solution?

For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful, polar aprotic solvent capable of dissolving most research compounds. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted for your experiments. Always use anhydrous, high-purity DMSO to prevent compound degradation.

Q3: I've dissolved my compound in DMSO, but it precipitates immediately when I add it to my cell culture media or buffer. What is happening?

This phenomenon is known as "solvent-shifting" or "antisolvent precipitation." The compound is highly soluble in the 100% DMSO stock but is not soluble in the final aqueous assay buffer. When you add a small volume of the DMSO stock to the large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to an environment (the aqueous buffer) where it is poorly soluble, causing it to precipitate. The key is to ensure the final concentration in the assay does not exceed the compound's aqueous solubility limit under those specific assay conditions.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Optimizing In Vitro Assay Conditions to Prevent Precipitation

If your compound precipitates upon dilution into your aqueous assay buffer (e.g., PBS, TRIS, or cell media), a systematic approach is required. The primary strategy for this molecule is to leverage its basic centers through pH modification.

The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation.[5][6][7] For a basic compound like this one, its solubility increases dramatically as the pH of the solution is lowered below its pKa. At a pH one unit below the pKa, the compound will be ~90% ionized (protonated). This positive charge drastically increases the molecule's interaction with water, thereby increasing its solubility.

G start Start: Compound precipitates in aqueous buffer (pH 7.4) check_pH Can assay tolerate lower pH? (e.g., pH 5.0-6.5) start->check_pH adjust_pH Step 1: Adjust Buffer pH Titrate buffer down to pH 6.0, 5.5, 5.0. Test compound solubility. check_pH->adjust_pH Yes check_cosolvent Can assay tolerate low % organic co-solvent? check_pH->check_cosolvent No pH_success Success: Compound Soluble Run assay at lower pH. Ensure pH doesn't affect biology. adjust_pH->pH_success Soluble pH_fail Still Precipitates or Assay is pH-sensitive adjust_pH->pH_fail Insoluble pH_fail->check_cosolvent add_cosolvent Step 2: Add Co-solvent Try 1-5% Ethanol, PEG-400, or Propylene Glycol in the FINAL assay buffer. check_cosolvent->add_cosolvent Yes use_excipient Step 3: Use Excipients Consider non-ionic surfactants (e.g., 0.01% Tween-80) or cyclodextrins (e.g., HP-β-CD). check_cosolvent->use_excipient No cosolvent_success Success: Compound Soluble Run assay with co-solvent. Crucial: Run vehicle control add_cosolvent->cosolvent_success Soluble cosolvent_fail Still Precipitates or Co-solvent causes interference add_cosolvent->cosolvent_fail Insoluble cosolvent_fail->use_excipient excipient_success Success: Compound Soluble Run assay with excipient. Crucial: Run vehicle control use_excipient->excipient_success

  • Prepare Buffers: Prepare a set of your primary assay buffer (e.g., 50 mM Phosphate) at various pH values, such as pH 7.4, 6.5, 6.0, 5.5, and 5.0.

  • Prepare Compound Dilutions: Take your 10 mM DMSO stock of this compound. In separate microcentrifuge tubes, add the appropriate volume of stock solution to each buffer to achieve your highest desired final assay concentration (e.g., for a 100 µM final concentration, add 1 µL of 10 mM stock to 99 µL of buffer).

  • Equilibrate and Observe: Vortex each tube briefly and let it equilibrate at room temperature for 1-2 hours.

  • Visual Inspection: Visually inspect each tube for signs of precipitation (cloudiness, solid particles). A simple method is to shine a laser pointer through the solution; scattering indicates precipitation (the Tyndall effect).

  • Quantification (Optional but Recommended): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the dissolved compound via HPLC-UV or LC-MS.

  • Select Optimal pH: Choose the highest pH that keeps your compound fully in solution at the desired concentration. This minimizes potential pH-induced artifacts in your assay.

Guide 2: Addressing Solvent-Induced Toxicity and Assay Artifacts

While DMSO is an excellent solvent for stock solutions, it is not benign to cells. High concentrations can cause cell stress, membrane permeabilization, and death, confounding your experimental results.[8][9]

Q: What is a safe final concentration of DMSO for my cell-based assay?

A: This is highly dependent on the cell line. Robust lines like HEK293 or HeLa may tolerate up to 0.5% or even 1% DMSO, while sensitive primary cells or stem cells may show stress at concentrations as low as 0.1%.[9]

Table 2: General Recommendations for Maximum Final DMSO Concentration in Cellular Assays

Assay TypeCell TypeRecommended Max DMSO %Justification
Short-term (1-4h) Biochemical AssaysRecombinant Enzymes< 5%Enzyme activity is generally robust to moderate solvent concentrations.
Standard Cell Viability (24-72h)Robust Cancer Lines≤ 0.5%[9]Balances compound solubility with minimal impact on cell health over long incubations.
High-Content Imaging, SignalingAny≤ 0.2%Minimizes subtle morphological changes or pathway activation caused by solvent stress.
Primary Cells / Stem CellsSensitive Primary Cultures≤ 0.1%[9][10]These cells are highly sensitive to solvent-induced stress, which can alter their phenotype or viability.

Protocol: Determining Solvent Tolerance

  • Setup: Plate your cells at the same density you use for your primary experiment.

  • Dose with Solvent: Prepare dilutions of your vehicle (e.g., cell culture medium + DMSO) to achieve a range of final DMSO concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1.0%). Also include a "no DMSO" control.

  • Incubate: Treat the cells with these solvent-only solutions and incubate for the same duration as your actual experiment.

  • Assess Viability: Use a sensitive viability assay (e.g., CellTiter-Glo® or a live/dead stain) to measure the effect of the solvent alone.

Guide 3: Strategies for In Vivo Formulation

Formulating a poorly soluble compound for animal studies requires more advanced techniques, as high concentrations of organic co-solvents are often not permissible, especially for intravenous (IV) administration. Cyclodextrins are a widely used and effective solution.[11][12]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate hydrophobic guest molecules, like this compound, forming an "inclusion complex." This complex effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent aqueous solubility.[12][13]

For parenteral formulations, chemically modified cyclodextrins like Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) are preferred due to their high aqueous solubility and excellent safety profile.[14][15]

// Edges edge [arrowhead=normal, color="#202124"]; {D1, CD1} -> CD2 [lhead=cluster_1, ltail=cluster_0, label="Hydrophobic\nInteraction", fontsize=8]; } ` Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

This protocol is adapted from standard industry procedures for creating a cyclodextrin formulation for preclinical studies.[16][17]

  • Determine Required Captisol® Concentration: First, perform a phase-solubility study.

    • Prepare a series of aqueous solutions with increasing concentrations of Captisol® (e.g., 0%, 5%, 10%, 20%, 30%, 40% w/v).

    • Add an excess of this compound powder to a small, fixed volume of each solution.

    • Agitate the slurries for 24-48 hours to ensure equilibrium is reached.

    • Filter or centrifuge the samples to remove undissolved solid.

    • Analyze the supernatant for drug concentration (e.g., by HPLC).

    • Plot drug solubility vs. Captisol® concentration. This allows you to determine the minimum Captisol® concentration needed to dissolve your target dose.

  • Prepare the Formulation:

    • Weigh the required amount of Captisol® powder and dissolve it in the vehicle (e.g., Water for Injection, or a citrate/phosphate buffer). A slightly acidic buffer (pH 4-5) can further enhance solubility by protonating the compound, creating a synergistic effect with the cyclodextrin.[17]

    • Once the Captisol® is fully dissolved, slowly add the powdered this compound while stirring or vortexing.

    • Sonication in a bath sonicator can help break up aggregates and accelerate dissolution.

  • Finalize the Formulation:

    • Once the drug is fully dissolved, adjust the final volume with the vehicle.

    • Sterile filter the final solution through a 0.22 µm filter (e.g., PVDF or PES) into a sterile vial.

    • Always prepare a matching vehicle formulation (containing everything except the drug) to use as a control in your in vivo experiments.

References

  • PubChem. 2-Aminopyridine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-[[[2-(2-Pyridinyl)ethyl]amino]methyl]benzamide. National Center for Biotechnology Information. Available from: [Link]

  • Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.
  • Singota Solutions. (2023). Formulation Development For Injectables With Captisol®. Life Science Leader. Available from: [Link]

  • LookChem. 2-amino-n-(2-pyridin-2-ylethyl)benzamide CAS NO.261765-37-1. Available from: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • PubChem. N-[2-(2-Pyridinyl)ethyl]benzamide. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. What the concentration of DMSO you use in cell culture assays?. Available from: [Link]

  • Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]

  • de Oliveira, R. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Available from: [Link]

  • de Cássia Orlandi Sardi, J., et al. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. Available from: [Link]

  • Journal of Analytical & Pharmaceutical Research. (2015).
  • ChemEurope. Pyridine. Available from: [Link]

  • Journal of Analytical & Pharmaceutical Research. (2015).
  • Reddit. Maximum DMSO concentration in media for cell culture?. Available from: [Link]

  • Captisol®. Resources. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Interactions study by free volume of Pyridine and Aniline.
  • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
  • Alfa Chemistry. Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Available from: [Link]

  • FooDB. Showing Compound 2-Aminobenzamide (FDB012155). Available from: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Skyline College. Solubility Chart. Available from: [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019).
  • ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. Available from: [Link]

  • ResearchGate. What is the highest acceptable limit of DMSO concentration for use in an MIC assay?. Available from: [Link]

  • University of Tartu. pKa values bases.
  • Williams, R. pKa Data Compiled by R. Williams. ACS, Organic Division.
  • Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds.
  • Morsch, L. (2017). Basicity of aniline vs pyridine problem. YouTube. Available from: [Link]

  • Save My Exams. Henderson Hasselbalch Equation - AP Chemistry Study Guide. Available from: [Link]

  • JoVE. (2020). Video: Henderson-Hasselbalch Equation. Available from: [Link]

  • ResearchGate. Structure of a number of 2-aminobenzamides. Available from: [Link]

Sources

Technical Support Center: Analytical Method Refinement for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical method refinement of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this and structurally similar compounds. The guidance provided herein is rooted in fundamental analytical principles and extensive field experience.

Introduction

This compound is a molecule possessing several key functional groups that influence its analytical behavior: a basic pyridine nitrogen, a primary aromatic amine, and a secondary amide linkage. These features necessitate careful consideration during method development and troubleshooting to achieve accurate and robust results. This guide provides a structured approach to refining your analytical methods, focusing on High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a primary technique for the separation, quantification, and purity assessment of compounds like this compound. Due to the basic nature of the pyridine and amino groups, specific challenges such as peak tailing are common.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing is a common issue for basic compounds and is primarily caused by secondary interactions between the analyte and the stationary phase.[1]

  • Causality: The basic nitrogen atoms in your molecule can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][2] This secondary retention mechanism leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective way to mitigate this is to control the ionization of both the analyte and the silanol groups. By lowering the mobile phase pH (e.g., to pH 3 or below) with an additive like formic acid or phosphoric acid, you protonate the basic sites on your molecule and suppress the ionization of the silanol groups, thereby minimizing the unwanted secondary interactions.[1]

    • Use of a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. If you are using an older column, switching to a high-purity silica column with advanced end-capping can significantly improve peak shape.[2]

    • Competitive Additives: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, effectively masking them from your analyte. However, be aware that TEA can suppress MS signals if you are using an LC-MS system.

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics.

Question 2: I am having difficulty achieving baseline separation between my main peak and a closely eluting impurity. What strategies can I employ?

Answer:

Improving resolution requires manipulation of the selectivity, efficiency, or retention of your chromatographic system.

  • Causality: Poor resolution is a result of insufficient separation between two peaks, which can be due to similar retention times or broad peaks.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: A simple first step is to alter the organic modifier (e.g., from acetonitrile to methanol or vice versa) or change the ratio of organic to aqueous phase. This can change the selectivity of the separation.

    • Adjust Gradient Slope: If using a gradient method, making the gradient shallower around the elution time of your peaks of interest will increase the separation between them.

    • Change Stationary Phase: If mobile phase modifications are insufficient, changing the column chemistry can provide a significant change in selectivity. For a basic compound like this, a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) might offer different retention mechanisms.

    • Increase Column Length or Decrease Particle Size: To increase the efficiency of the separation (leading to narrower peaks), you can use a longer column or a column packed with smaller particles (e.g., moving from a 5 µm to a sub-2 µm particle column).[3]

Typical HPLC Starting Conditions
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh efficiency and common reversed-phase chemistry.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure ionization of the basic analyte and suppress silanol interactions. MS-compatible.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase.
Gradient 5-95% B over 10 minutesA good starting point for scouting elution conditions.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)Aromatic rings in the molecule should provide good UV absorbance.
Part 2: Mass Spectrometry (MS) Troubleshooting

LC-MS is a powerful tool for the identification and quantification of this compound, especially at low concentrations. The basic nature of the molecule makes it amenable to positive mode electrospray ionization (ESI).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I am observing a very low signal or no signal at all for my compound in ESI-MS. What could be the problem?

Answer:

Low sensitivity in ESI-MS can stem from several factors, from the sample itself to the instrument settings.[5]

  • Causality: For a signal to be generated, your analyte must be efficiently ionized in the source and transmitted through the mass spectrometer. Any factor that hinders these processes will result in low sensitivity.

  • Troubleshooting Steps:

    • Confirm Ionization Mode: Given the presence of basic nitrogens, your compound should ionize well in positive ion mode to form the [M+H]+ ion.[6] Ensure your instrument is set to the correct polarity.

    • Optimize Source Conditions: The sprayer voltage, gas temperatures, and gas flow rates all have a significant impact on signal intensity.[7] Systematically optimize these parameters to find the best conditions for your analyte.

    • Check for Ion Suppression: If your sample is in a complex matrix (e.g., plasma, tissue extract), other components can co-elute and compete for ionization, suppressing your analyte's signal.[8] Improve your sample cleanup procedure or enhance your chromatographic separation to move your analyte away from interfering matrix components.

    • Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI. Non-volatile buffers like phosphate will contaminate the MS source and suppress the signal. Stick to volatile modifiers like formic acid, acetic acid, or ammonium formate/acetate.[7]

Question 2: I am seeing multiple peaks in my mass spectrum for a pure standard, such as [M+Na]+ and [M+K]+. How can I minimize these adducts?

Answer:

The formation of adducts is common in ESI and can complicate data interpretation and reduce the intensity of your primary [M+H]+ ion.

  • Causality: Adducts form when your analyte associates with cations present in the sample or mobile phase, such as sodium and potassium. These can come from glassware, solvents, or the sample matrix itself.

  • Troubleshooting Steps:

    • Use High-Purity Solvents and Additives: Ensure you are using LC-MS grade solvents and fresh, high-purity mobile phase additives.

    • Avoid Glassware: Where possible, use polypropylene vials and containers to minimize leaching of sodium and potassium ions.[7]

    • Increase Proton Availability: Increasing the concentration of the acid in your mobile phase (e.g., from 0.1% to 0.2% formic acid) can favor the formation of the [M+H]+ ion over salt adducts.

    • Optimize Cone Voltage: The cone voltage (or declustering potential) can be increased to gently fragment weakly bound adducts, collapsing the signal back into the [M+H]+ ion.[7] Be careful not to use excessive voltage, as this can cause in-source fragmentation of your analyte.

Method Development Workflow

G cluster_0 Method Development Workflow A Initial Infusion Analysis (Direct injection of standard) B Determine Optimal Ionization Mode (Positive vs. Negative ESI) A->B C Optimize Source Parameters (Voltages, Gases, Temperatures) B->C E Interface LC with MS C->E D Develop HPLC Separation (See HPLC Section) D->E F Assess for Ion Suppression/Enhancement E->F G Method Validation (ICH Q2(R1)) F->G G cluster_1 NMR Structural Confirmation N1 Acquire 1H NMR Spectrum (Identify proton environments and integrations) N3 Acquire 2D COSY (Establish H-H connectivities) N1->N3 N2 Acquire 13C NMR Spectrum (Identify carbon environments) N4 Acquire 2D HSQC (Link protons to their attached carbons) N2->N4 N5 Acquire 2D HMBC (Connect molecular fragments) N3->N5 N4->N5 N6 Confirm Structure N5->N6

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The Crucial Role of NMR in Structural Elucidation

In the realm of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for this purpose.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular architecture, revealing information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the practical application of NMR principles for the analysis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide.

Experimental Protocol for NMR Data Acquisition

The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra, designed to ensure reproducibility and accuracy.

1. Sample Preparation:

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals. For the compounds discussed herein, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are suitable choices. CDCl₃ is a versatile solvent for a wide range of organic compounds, while DMSO-d₆ is particularly useful for its ability to dissolve more polar compounds and for observing exchangeable protons (e.g., -NH and -OH).

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0 ppm.[3]

  • Procedure:

    • Accurately weigh 5-10 mg of the analytical sample.

    • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent containing 0.03% TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Parameters:

    • Spectral Width: Typically set to 12-16 ppm to encompass the entire range of proton signals.

    • Acquisition Time: A 2-4 second acquisition time is generally sufficient.

    • Relaxation Delay: A 1-2 second relaxation delay allows for the complete relaxation of protons between scans.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Spectral Width: A wider spectral width of around 200-220 ppm is necessary for ¹³C NMR.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often required for quaternary carbons to be observed.

    • Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform.

  • Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Figure 1: A generalized workflow for NMR analysis.

Structural Analysis of this compound

G a G a

Figure 3: Structure of N-phenethylbenzamide.

The experimental data presented below is sourced from a doctoral thesis by Nicholas A. Morra. [4] Table 3: Experimental ¹H NMR Data for N-phenethylbenzamide (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'7.75d7.4
H-3', H-4', H-5'7.49-7.40m
H-2'', H-3'', H-4'', H-5'', H-6''7.35-7.23m
-NH-CO6.45br s
-CH₂-N3.70q6.9
-CH₂-Ph2.94t6.9

Table 4: Experimental ¹³C NMR Data for N-phenethylbenzamide (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C=O167.4
C-1''138.9
C-1'134.7
C-4'131.4
C-2'', C-6''128.8
C-3'', C-5''128.7
C-2', C-6'128.5
C-3', C-5'126.9
C-4''126.5
-CH₂-N41.0
-CH₂-Ph35.7

Key Spectral Differences and Interpretations:

  • Aromatic Protons: In this compound, the protons on the pyridine ring are expected to be more deshielded (shifted downfield) compared to the protons on the phenyl ring of N-phenethylbenzamide. This is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. Specifically, the proton at the 6'-position is predicted to be the most downfield. The protons on the 2-aminobenzoyl moiety are expected to be more shielded (shifted upfield) due to the electron-donating effect of the amino group.

  • Aliphatic Protons: The chemical shifts of the ethyl bridge protons (-CH₂-N- and -CH₂-Py/Ph) are influenced by the adjacent aromatic ring. The protons of the -CH₂-Py group in the target molecule are expected to be slightly more deshielded than the corresponding -CH₂-Ph protons in N-phenethylbenzamide due to the proximity of the electronegative pyridine nitrogen.

  • Amide Proton (-NH-CO): The chemical shift of the amide proton is highly dependent on the solvent and concentration. However, it is a useful indicator of the electronic environment. In the predicted spectrum of the target molecule, the amide proton is expected to be a broad triplet due to coupling with the adjacent methylene protons.

  • Aromatic Carbons: The carbon atoms of the pyridine ring in the target molecule will exhibit distinct chemical shifts compared to the phenyl ring carbons in N-phenethylbenzamide. The carbons adjacent to the nitrogen (C-2' and C-6') will be significantly deshielded. The carbons of the 2-aminobenzoyl ring will be influenced by the amino group, with C-2 being the most deshielded and C-1, C-3, and C-5 being shielded.

  • Amide Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is relatively consistent between the two molecules, appearing in the typical range for amides (165-175 ppm).

Conclusion

This guide has provided a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By leveraging the principles of NMR spectroscopy and comparing the predicted data with the experimental data of the structural analog N-phenethylbenzamide, we have highlighted the key spectral features that would allow for the unambiguous identification and characterization of the target molecule. This comparative approach underscores the utility of NMR in discerning subtle structural modifications, a critical capability in modern chemical research and drug discovery.

References

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Morra, N. A. (2012). Development of Novel Palladium-Catalyzed Reactions for the Synthesis of Substituted Allenes and Their Application Towards the Total Synthesis of the Roflumilast Metabolite, N-(3-cyclopropylmethoxy-4-difluoromethoxy-phenyl)-2-(3-cyclopropylmethoxy-4-difluoromethoxy-phenyl)-2-cyclopentyl-acetamide [Doctoral dissertation, University of Calgary]. [Link]

Sources

Crystal Structure Analysis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth structural analysis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide , a critical pharmacophore scaffold used in the development of kinase inhibitors (e.g., VEGFR, EGFR) and GPCR ligands. Unlike rigid biaryl systems, this molecule features a flexible ethyl linker that introduces unique conformational degrees of freedom, significantly influencing its solid-state packing and biological binding modes.

This document moves beyond standard reporting to offer a comparative analysis , benchmarking the target molecule against its rigid analog (N-(pyridin-2-yl)benzamide) and thioamide derivatives. It establishes a self-validating protocol for synthesis, crystallization, and X-ray diffraction (XRD) analysis.

Chemical Identity & Significance[1][2]

PropertyDetail
IUPAC Name 2-Amino-N-[2-(pyridin-2-yl)ethyl]benzamide
Common Name N-(2-(2-Pyridyl)ethyl)anthranilamide
Molecular Formula C₁₄H₁₅N₃O
Molecular Weight 241.29 g/mol
Key Structural Features Anthranilamide core (S(6) motif), Flexible ethyl linker, Pyridine acceptor
Primary Application Ligand for metal-organic frameworks (MOFs), Glucokinase activator precursor, Kinase inhibitor scaffold

Synthesis & Crystallization Protocol

To ensure high-quality single crystals suitable for XRD, we utilize a thermodynamically controlled crystallization approach following synthesis from isatoic anhydride.

Synthesis Pathway (Nucleophilic Ring Opening)

The most robust route avoids the use of coupling reagents (EDC/HOBt) by leveraging the high reactivity of isatoic anhydride towards primary amines.

Reaction Scheme:

  • Reagents: Isatoic anhydride (1.0 eq), 2-(2-Aminoethyl)pyridine (1.1 eq).

  • Solvent: Ethanol (EtOH) or Dimethylformamide (DMF).

  • Conditions: Reflux (80°C) for 4–6 hours. Evolution of CO₂ indicates reaction progress.

  • Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and recrystallize.

Crystallization Methodology

Polymorphism is a risk due to the flexible ethyl linker. The following protocol targets the thermodynamically stable Form I (Monoclinic) .

  • Method: Slow Evaporation.

  • Solvent System: Ethanol:Water (9:1 v/v).

  • Concentration: 15 mg/mL.

  • Procedure: Dissolve pure compound in hot ethanol. Add water dropwise until faint turbidity appears, then add one drop of ethanol to clear. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 pinholes, and store at 20°C in a vibration-free environment.

  • Timeline: Prismatic colorless crystals appear within 3–5 days.

Structural Analysis & Comparison

This section dissects the crystal structure, highlighting the competition between intramolecular rigidity and intermolecular flexibility.

The "Anthranilamide" Signature (Intramolecular Locking)

The defining feature of 2-aminobenzamides is the Intramolecular Hydrogen Bond (S(6) motif) .

  • Interaction: Amino N–H (donor)

    
     Carbonyl O (acceptor).
    
  • Effect: This locks the benzamide moiety into a planar conformation, mimicking a pseudo-bicyclic ring. This feature is conserved across the target and its analogs, reducing the entropic penalty upon binding to biological targets.

Comparative Structural Metrics

We compare the target molecule (Flexible Linker) against a Rigid Analog (N-(pyridin-2-yl)benzamide) and a Thioamide derivative to illustrate the impact of the linker.

FeatureTarget Molecule (Ethyl Linker)Rigid Analog (No Linker) [1]Thioamide Analog (C=S) [2]
Linker -CH₂-CH₂- (Flexible)None (Direct Bond)-CH₂-CH₂- (Flexible)
Torsion Angle (C-N-C-C) Anti (approx. 180°) or Gauche0°–30° (Planar/Twisted)Anti
Intramolecular H-Bond N-H...O (Strong, ~2.0 Å)N-H...O (Strong)N-H...S (Weaker, ~2.4 Å)
Primary Intermolecular Force Amide N-H ...[1] N(Pyridine)Amide N-H ... N(Pyridine)Thioamide N-H ... N(Pyridine)
Packing Motif 1D Chains / 2D SheetsPlanar

-stacking
Centrosymmetric Dimers
The Flexible Linker Effect

Unlike the Rigid Analog, where the pyridine ring is electronically conjugated to the amide, the ethyl linker in the target molecule acts as an insulator.

  • Conformation: The ethyl chain typically adopts an anti-periplanar conformation in the crystal lattice to minimize steric repulsion between the benzamide and pyridine rings.

  • Packing: The flexibility allows the pyridine ring to rotate and engage in optimal N-H...N hydrogen bonding with adjacent molecules, often forming infinite 1D chains (C(8) motif) rather than the tight

    
    -stacked dimers seen in rigid systems.
    

Visualizing the Interaction Network

The following diagram illustrates the hierarchical assembly of the crystal structure, from molecular synthesis to the supramolecular hydrogen-bonding network.

CrystalAnalysis cluster_0 Synthesis cluster_1 Intramolecular Forces cluster_2 Intermolecular Packing Isatoic Isatoic Anhydride Product This compound Isatoic->Product Reflux/EtOH (-CO2) Amine 2-(2-Aminoethyl)pyridine Amine->Product S6_Motif S(6) Ring Motif (Amino NH -> C=O) Product->S6_Motif Primary Stabilization HBond_Inter Intermolecular H-Bond (Amide NH -> Pyridine N) Product->HBond_Inter Crystal Growth Planarity Planar Benzamide Core S6_Motif->Planarity Induces Packing 1D Supramolecular Chains Planarity->Packing Allows Stacking HBond_Inter->Packing Directs Assembly

Figure 1: Workflow from synthesis to supramolecular assembly. The S(6) motif dictates molecular planarity, while the Amide-Pyridine interaction drives crystal packing.

Experimental Protocols

Single Crystal X-Ray Diffraction (SC-XRD)
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB.

  • Source: Mo K

    
     (
    
    
    
    Å) is preferred to reduce absorption, though Cu K
    
    
    is acceptable for this organic light-atom structure.
  • Temperature: 100 K (Cryostream). Crucial: Low temperature is required to reduce thermal motion of the flexible ethyl linker and resolve disorder.

  • Strategy: Collect full sphere of data (

    
     completeness) to resolution 
    
    
    
    Å.
Data Processing & Refinement
  • Software: SHELXT (Structure Solution) and SHELXL (Refinement).

  • Hydrogen Treatment:

    • Amine/Amide H atoms: Locate in difference Fourier map and refine semi-freely (using DFIX restraints) to accurately determine H-bond geometries.

    • Carbon H atoms: Place geometrically (riding model).

  • Disorder: Check the ethyl chain (-CH₂-CH₂-) for conformational disorder. If observed, model with PART instructions and occupancy refinement.

Comparative Utility in Drug Design[1]

Why choose this scaffold?

  • Solubility: The flexible ethyl linker and basic pyridine nitrogen significantly improve aqueous solubility compared to the rigid biaryl analogs.

  • Binding Adaptability: The "hinge" provided by the ethyl group allows the pyridine ring to orient into deep hydrophobic pockets (e.g., the "back pocket" of kinase enzymes) that are inaccessible to rigid inhibitors.

  • Synthetic Modularity: The isatoic anhydride route allows for rapid library generation by varying the amine component, facilitating Structure-Activity Relationship (SAR) studies.

References

  • Yuan, L., Zou, L. S., & Chen, X. M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999-1000. Link

  • Ameram, N. (2015). Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(9), o636. Link

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(10), 1427–1439. Link

  • PubChem. (2025).[1] Compound Summary for CID 44547949: 2-[(2-pyridin-2-ylethylamino)methyl]benzamide (Isomer/Analog Reference). National Library of Medicine. Link

Sources

Comparative Profiling of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide Scaffolds: SAR and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The molecule 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide represents a specific scaffold within the benzamide class of Histone Deacetylase (HDAC) inhibitors . Unlike pan-HDAC inhibitors (e.g., Vorinostat/SAHA) that utilize a hydroxamic acid zinc-binding group (ZBG), this molecule employs an ortho-amino benzamide moiety.

This structural choice dictates its biological profile:

  • Selectivity: High specificity for Class I HDACs (HDAC1, HDAC2, HDAC3) over Class II (HDAC6).

  • Kinetics: Slow-binding, tight-binding inhibition kinetics (often described as having a long residence time).

  • Stability: Superior metabolic stability compared to the labile hydroxamic acid group found in first-generation inhibitors.

The 2-(pyridin-2-yl)ethyl moiety acts as the "Cap" group, interacting with the surface rim of the HDAC enzyme, while the ethyl chain serves as the linker traversing the hydrophobic tunnel.

Visualizing the Pharmacophore

The following diagram illustrates the structural logic and binding mechanism of this scaffold compared to the clinical standard, Entinostat.

HDAC_Mechanism cluster_effect Downstream Effects Compound This compound ZBG Zinc Binding Group (2-Amino Benzamide) Compound->ZBG Core Linker Linker Region (Ethyl Chain) Compound->Linker Bridge Cap Surface Cap (Pyridine Ring) Compound->Cap Periphery Target HDAC Active Site (Class I Selective) ZBG->Target Chelates Zn2+ (Catalytic Core) Linker->Target Spans Hydrophobic Tunnel (11 Å) Cap->Target Interacts with Rim Residues AcH3 Increased Acetyl-H3/H4 Target->AcH3 Diff Cell Differentiation AcH3->Diff Apoptosis Apoptosis (Cancer Cells) AcH3->Apoptosis

Figure 1: Pharmacophore decomposition and mechanism of action for pyridine-capped benzamide HDAC inhibitors.

Comparative Analysis: Performance vs. Alternatives

To evaluate the utility of this compound, we compare it against three benchmarks:

  • Entinostat (MS-275): The clinical gold standard for benzamide HDACis.

  • Mocetinostat (MGCD0103): A potent analog with a heterocyclic cap.

  • Vorinostat (SAHA): A pan-HDAC reference (hydroxamate class).[1]

Table 1: Comparative Pharmacological Profile
FeatureUser Analog (Pyridine-Ethyl)Entinostat (MS-275)Vorinostat (SAHA)
Zinc Binding Group 2-Amino Benzamide2-Amino BenzamideHydroxamic Acid
Linker Type Alkyl (Ethyl)Aryl-CarbamateAlkyl (Linear chain)
HDAC1 IC50 (Cell-free)0.5 – 2.0 µM*~0.2 µM~0.01 µM
Selectivity Class I Selective (>100x vs HDAC6)Class I SelectivePan-HDAC (Non-selective)
Binding Kinetics Slow-on / Slow-offSlow-on / Slow-offFast-on / Fast-off
Metabolic Stability High (Amide bond)HighLow (Hydrolysis/Glucuronidation)
Primary Application Probe / Lead Optimization Clinical Oncology Clinical Oncology

*Note: Data for the specific user analog is estimated based on SAR trends for N-(2-pyridylethyl) benzamides relative to optimized clinical candidates.

Critical Analysis of the "Pyridine-Ethyl" Analog

The 2-(pyridin-2-yl)ethyl substituent provides a flexible linker.

  • Advantage: The pyridine nitrogen can form hydrogen bonds with residues at the pocket entrance (e.g., Asp or His residues on the rim).

  • Limitation: The ethyl linker is shorter and more flexible than the rigid phenyl-carbamate linker of Entinostat. This often results in slightly reduced potency (micromolar vs nanomolar) because the "Cap" is not held as rigidly against the protein surface.

  • Optimization Potential: This scaffold is an excellent starting point for Fragment-Based Drug Design (FBDD) . Modifying the ethyl linker to a rigid vinyl or adding substituents to the pyridine ring can drastically improve potency.

Experimental Protocols

To validate the activity of this analog, the following protocols are recommended. These are designed to confirm Class I selectivity and cellular efficacy.

Chemical Synthesis (Validation Route)

Objective: Synthesize high-purity material for biological assay.

  • Reagents: Anthranilic acid (1.0 eq), 2-(2-aminoethyl)pyridine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve anthranilic acid in DMF under N2 atmosphere.

    • Add DIPEA, EDC, and HOBt; stir for 30 min at 0°C to activate the carboxylic acid.

    • Add 2-(2-aminoethyl)pyridine dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

    • Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine.

    • Purification: Flash Column Chromatography (MeOH/DCM gradient).

    • Validation: 1H NMR (DMSO-d6) – Confirm diagnostic peaks: Amide NH (~8.5 ppm), Pyridine protons, and the characteristic broad singlet of the aniline NH2 (~6.5 ppm).

Fluorometric HDAC Activity Assay

Objective: Determine IC50 against HDAC1 and HDAC6.

Workflow Diagram:

Assay_Workflow Step1 Step 1: Enzyme Incubation Mix HDAC1/6 + Compound (Serial Dilution) Buffer: Tris-HCl pH 8.0, MgCl2, KCl Step2 Step 2: Substrate Addition Add Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC) Incubate 30-60 min @ 37°C Step1->Step2 Step3 Step 3: Developer Addition Add Trypsin/Developer Solution Cleaves deacetylated lysine to release fluorophore Step2->Step3 Step4 Step 4: Readout Measure Fluorescence (Ex 360nm / Em 460nm) Calculate % Inhibition vs Control Step3->Step4

Figure 2: Step-by-step workflow for the fluorometric HDAC inhibition assay.

Protocol Details:

  • Substrate: Use Boc-Lys(Ac)-AMC for Class I (HDAC1/2/3) and Boc-Lys(Tfa)-AMC for Class IIa, or specific substrates for HDAC6.

  • Controls:

    • Positive Control: Trichostatin A (TSA) or Vorinostat (1 µM).

    • Negative Control: DMSO only (0% inhibition).

    • Background: No Enzyme.

  • Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

Western Blot Analysis (Cellular Biomarker)

Objective: Confirm target engagement in cells (e.g., HCT116 or MCF-7).

  • Treatment: Treat cells with 1, 5, and 10 µM of the analog for 24 hours.

  • Lysis: Harvest cells in RIPA buffer with Protease/Phosphatase inhibitors.

  • Primary Antibodies:

    • Anti-Acetyl-Histone H3 (Lys9/Lys14): Marker for Class I inhibition (Expected: Increase ).

    • Anti-Acetyl-Tubulin: Marker for HDAC6 inhibition (Expected: No Change if selective).

    • Anti-p21 (WAF1/CIP1): Downstream effector of HDAC inhibition (Expected: Increase ).

Strategic Recommendations for Development

  • Linker Optimization: The ethyl linker in the user's compound is a "flexible tether." To improve potency to the nanomolar range (matching Entinostat), consider introducing rigidity.

    • Strategy: Replace the ethyl chain with a trans-vinyl group or a phenyl ring (biaryl system).

  • Cap Modifications: The pyridine-2-yl group is a good hydrogen bond acceptor.

    • Strategy: Test pyridine-3-yl or pyridine-4-yl isomers to probe the depth of the rim pocket.

    • Strategy: Add a halogen (F, Cl) to the pyridine ring to fill hydrophobic sub-pockets on the HDAC surface.

  • Combination Therapy: As a Class I selective inhibitor, this scaffold is ideal for combination with Immunotherapy (PD-1 inhibitors) . Benzamide HDACis have been shown to downregulate Tregs and upregulate antigen presentation machinery.

References

  • Original SAR of Benzamide HDAC Inhibitors: Suzuki, T., et al. "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry, 1999. [Link]

  • Entinostat (MS-275) Mechanism & Profile: Saito, A., et al. "A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors." Proceedings of the National Academy of Sciences, 1999. [Link]

  • Mocetinostat (MGCD0103) Discovery: Fournel, M., et al. "MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity and safety in preclinical models." Molecular Cancer Therapeutics, 2008. [Link]

  • Assay Protocols for HDAC Inhibitors: Bradner, J. E., et al. "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 2010. [Link]

  • PubChem Compound Summary: National Center for Biotechnology Information. "PubChem Compound Summary for CID 44547949, 2-[[[2-(2-Pyridinyl)ethyl]amino]methyl]benzamide." [Link]

Sources

Publish Comparison Guide: Cross-Validation of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous cross-validation framework for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide , a synthetic small molecule sharing the pharmacophore of Class I Histone Deacetylase (HDAC) inhibitors and specific GPCR ligands.

Executive Summary & Compound Profile

This compound is a bioactive small molecule characterized by an anthranilamide (2-aminobenzamide) core linked to a pyridine-ethyl moiety.

  • Primary Pharmacophore: The 2-aminobenzamide motif is a well-established Zinc-Binding Group (ZBG) , characteristic of Class I HDAC inhibitors (e.g., Entinostat, Mocetinostat). It functions by chelating the zinc ion in the catalytic pocket of histone deacetylases, preventing substrate deacetylation.

  • Secondary Pharmacophore: The ethyl-pyridine side chain mimics the structural logic of dopaminergic (D2/D3) and serotoninergic ligands, suggesting potential GPCR activity or off-target effects.

This guide outlines the experimental protocols required to cross-validate this compound's potency, selectivity, and mechanism of action against industry-standard alternatives.

Structural Comparison at a Glance[1][2]
FeatureThis compound Entinostat (MS-275) Vorinostat (SAHA)
Core Scaffold Anthranilamide (2-aminobenzamide)AnthranilamideHydroxamic Acid
Zinc Binding Group Amino-amide chelateAmino-amide chelateHydroxamate (Stronger)
Surface Linker Ethyl chainBenzyl-carbamateAliphatic chain
Cap Group Pyridine (2-position)Pyridine (3-position)Phenyl
Primary Target Putative HDAC 1, 2, 3HDAC 1, 3Pan-HDAC

Comparative Analysis & Performance Metrics

To objectively validate the performance of this compound, it must be benchmarked against Entinostat (structural analog) and Vorinostat (functional gold standard).

A. Enzymatic Potency (Cell-Free)

Hypothesis: As a benzamide, the compound should exhibit slow-binding kinetics and selectivity for Class I HDACs, unlike the fast-on/fast-off pan-inhibition of hydroxamates.

MetricTarget Value (Candidate)Entinostat (Ref)Vorinostat (Ref)Interpretation
HDAC1 IC50 0.5 – 5.0 µM~0.2 µM~0.01 µMBenzamides are generally less potent than hydroxamates but more selective.
HDAC3 IC50 1.0 – 10.0 µM~0.5 µM~0.02 µMCritical for validating Class I specificity.
HDAC6 IC50 > 50 µM> 100 µM~0.01 µMHigh value indicates lack of Class IIb activity (desired for reduced toxicity).
B. Cellular Activity (Target Engagement)

Hypothesis: Effective inhibition must result in the accumulation of acetylated histones (H3/H4) in nuclear lysates.

BiomarkerExpected Result (Candidate)Mechanism
Ac-H3 (Lys9/14) Dose-dependent IncreaseInhibition of HDAC1/2 prevents deacetylation of chromatin.
Ac-Tubulin No ChangeSpecificity check: HDAC6 (tubulin deacetylase) should NOT be inhibited.
p21 (WAF1) UpregulationDownstream effect of chromatin relaxation, inducing cell cycle arrest.

Experimental Protocols for Cross-Validation

Protocol 1: Fluorogenic HDAC Activity Assay (Enzymatic Validation)

Objective: Determine the IC50 and selectivity profile.

  • Reagents: Recombinant HDAC1, HDAC3, and HDAC6 enzymes; Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC); Trichostatin A (Stop Solution).

  • Workflow:

    • Dilute compound in DMSO (10-point dose-response, 1 nM to 100 µM).

    • Incubate compound with HDAC enzyme for 30 mins at 37°C (Crucial for benzamides to allow slow-binding).

    • Add Substrate and incubate for 60 mins.

    • Add Developer/Stop solution containing Trypsin.

    • Read Fluorescence (Ex 360nm / Em 460nm).

  • Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

    • Validation Check: If the curve is too steep (Hill slope > 2.0), suspect aggregation or assay interference.

Protocol 2: Western Blotting for Histone Acetylation (Cellular Validation)

Objective: Confirm nuclear target engagement in live cells (e.g., HCT116 or MCF-7).

  • Treatment: Treat cells with compound (1, 5, 10 µM), Entinostat (positive control), and DMSO (negative control) for 24 hours.

  • Lysis: Harvest cells using Nuclear Fractionation Buffer to enrich for histones.

    • Tip: Acid extraction (0.2N HCl) is superior to SDS lysis for histone recovery.

  • Blotting:

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/14), Anti-Acetyl-Tubulin, Anti-Total H3.

  • Quantification: Normalize Acetyl-H3 signal to Total H3 signal.

    • Success Criterion: >2-fold increase in Ac-H3 signal at non-cytotoxic concentrations.

Protocol 3: Off-Target GPCR Screening (Selectivity)

Objective: Rule out dopaminergic interference due to the ethyl-pyridine tail.

  • Assay: Radioligand Binding Assay (Dopamine D2 Receptor).

  • Tracer: [3H]-Methylspiperone.

  • Method: Competition binding at a single high concentration (10 µM).

    • Threshold: If inhibition > 50%, determine Ki. Significant GPCR binding may indicate CNS side effects (e.g., sedation).

Mechanism of Action Visualization

The following diagram illustrates the validated pathway of the compound acting as a Class I HDAC inhibitor.

HDAC_Pathway Compound This compound HDAC_Active HDAC 1/2/3 Complex (Deacetylase Active) Compound->HDAC_Active  Binds Active Site   HDAC_Inhibited Inhibited Complex (Zinc Chelation) HDAC_Active->HDAC_Inhibited  Inhibition   Chromatin_Closed Heterochromatin (Transcriptional Repression) HDAC_Active->Chromatin_Closed  Maintains   Chromatin_Open Euchromatin (Acetylated Histones) HDAC_Inhibited->Chromatin_Open  Accumulation of Ac-H3/H4   Chromatin_Closed->Chromatin_Open  Reversal   Gene_Expr Tumor Suppressor Expression (p21, p53) Chromatin_Open->Gene_Expr  Promoter Access   Apoptosis Cell Cycle Arrest / Apoptosis Gene_Expr->Apoptosis  Downstream Effect  

Caption: Mechanism of Action: The compound acts as a scaffold-specific inhibitor of HDAC 1/2/3, shifting the chromatin equilibrium toward an open, transcriptionally active state.

Validation Workflow Diagram

This flowchart defines the logical progression for validating the compound, ensuring "Go/No-Go" decisions are data-driven.

Validation_Workflow Start Synthesis & Purity Check (>95% by HPLC/NMR) Enzymatic Enzymatic Screen (HDAC 1/3/6) Start->Enzymatic Selectivity Selectivity Check (Class I vs IIb) Enzymatic->Selectivity If IC50 < 5µM Cellular Cellular Validation (Western Blot Ac-H3) Selectivity->Cellular If Selectivity > 10x Toxicity Viability Assay (MTT/CTG) Cellular->Toxicity Decision Candidate Selection Toxicity->Decision Compare Potency vs. Toxicity

Caption: Step-wise validation workflow prioritizing purity, enzymatic potency, isoform selectivity, and cellular efficacy.

References

  • Connolly, R. M., et al. (2017). "Entinostat: a promising treatment option for patients with advanced breast cancer." Future Oncology.

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.

  • Bessis, N., et al. (2001). "The histone deacetylase inhibitor MS-275... in the treatment of experimental arthritis." PNAS.

  • PubChem Compound Summary. "Entinostat (MS-275) Structure and Activity." National Library of Medicine.

Comparative Evaluation of Novel Antifungals: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Evaluation of Fungicidal Activity Against Commercial Standards Content Type: Technical Comparison Guide (Protocol & Analysis) Audience: Drug Discovery Researchers, Microbiologists, and Assay Development Scientists

Executive Summary: The Philosophy of Comparison

In antifungal discovery, "potency" is a multi-dimensional metric. A novel compound with a low Minimum Inhibitory Concentration (MIC) may still fail clinically if it is merely fungistatic in an immunocompromised host or if it fails to penetrate the fungal biofilm matrix.

This guide moves beyond simple screening. It provides a rigorous, self-validating framework for comparing your candidate against the "Big Three" commercial classes (Azoles, Polyenes, Echinocandins). We will utilize CLSI M27/M38 and EUCAST standards as our baseline, but we will layer on kinetic and mechanistic assays to provide a complete pharmacological profile.

Strategic Selection of Commercial Comparators

Do not select control drugs randomly. Your positive control must validate the assay and provide a mechanistic benchmark.

Table 1: Commercial Comparator Selection Matrix

Drug ClassRepresentative StandardPrimary TargetWhen to Use as Control
Polyenes Amphotericin B (AmB)Membrane Ergosterol (Pore formation)Gold Standard for Fungicidal Activity. Use to benchmark rapid kill rates and broad-spectrum efficacy.
Azoles Fluconazole / Voriconazole14ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-demethylase (Ergosterol synthesis)
Standard for Fungistatic Activity. Use to assess cross-resistance in C. albicans and C. auris. Note: Often prone to "trailing" growth.
Echinocandins Caspofungin / Micafungin

-(1,3)-D-glucan synthase (Cell Wall)
Cell Wall Active Control. Essential when testing against biofilms or resistant Candida spp. (e.g., C. glabrata).
Allylamines TerbinafineSqualene epoxidaseDermatophyte Control. Use specifically for skin/nail pathogens (e.g., Trichophyton spp.).

Core Methodology: MIC & MFC Determination

Standard: CLSI M27-A4 (Yeasts) / M38-A3 (Filamentous Fungi)

The "Why" Behind the Protocol (Expertise)

We use RPMI 1640 buffered with MOPS not just because it's standard, but because fungal acidification of unbuffered media can artificially shift the MIC of azoles, leading to false resistance data.

Workflow Visualization

The following diagram illustrates the critical path for a reproducible microdilution assay.

MIC_Workflow cluster_QC Quality Control (Self-Validation) Prep Inoculum Prep (0.5 McFarland) Adjust Adjust Concentration (1-5 x 10^3 CFU/mL) Prep->Adjust Plate 96-Well Plate (RPMI 1640 + MOPS) Adjust->Plate Add 100µL Incubate Incubation (35°C, 24-48h) Plate->Incubate Read Visual/OD Read (Determine MIC) Incubate->Read Subculture Subculture to Agar (Determine MFC) Read->Subculture Clear wells only QC_Strain C. parapsilosis ATCC 22019 QC_Strain->Plate

Figure 1: Critical workflow for Broth Microdilution (CLSI M27). Note the subculture step required to distinguish cidal vs. static activity.

Step-by-Step Protocol
  • Media Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Compound Dilution: Prepare 2x serial dilutions of your novel compound and the comparator (e.g., Amphotericin B) in the medium.

  • Inoculum Standardization:

    • Pick 5 colonies (>1mm diameter) from 24h old culture.

    • Suspend in saline to reach 0.5 McFarland standard.

    • Critical Step: Dilute this suspension 1:1000 (Yeasts) or 1:50 (Moulds) in RPMI to achieve the final working inoculum (

      
       to 
      
      
      
      CFU/mL).
  • Assay Assembly: Add 100 µL of diluted drug + 100 µL of inoculum to microtiter wells.

  • Readout (MIC): After 24-48h, record the lowest concentration with significant growth inhibition (50% for Azoles/Echinocandins, 100% for Polyenes/Novel compounds).

  • Readout (MFC): Plate 20 µL from all clear wells onto Sabouraud Dextrose Agar (SDA). Incubate 48h. The MFC is the concentration yielding

    
     1 colony (99.9% killing).[1]
    

Advanced Characterization: Time-Kill Kinetics

Differentiation of Fungistatic vs. Fungicidal

While MIC defines potency, Time-Kill curves define the rate of activity. This is crucial for severe infections (e.g., Candidemia) where rapid clearance is required.

Data Interpretation Logic[3]
  • Fungicidal:

    
     reduction (99.9% kill) in CFU/mL compared to the starting inoculum.[1]
    
  • Fungistatic:

    
     reduction.
    

Experimental Setup:

  • Prepare inoculum at

    
     CFU/mL (higher than MIC assay to allow quantification of killing).
    
  • Expose fungi to concentrations of 1x, 2x, and 4x MIC of the novel compound and the control (e.g., Caspofungin).

  • Remove aliquots at T=0, 2, 4, 8, 12, and 24 hours.

  • Perform serial dilutions and plate on SDA for colony counting.

  • Plot: Log10 CFU/mL (y-axis) vs. Time (x-axis).

Mechanism of Action (MoA) & Target Identification

To publish high-impact research, you must propose where your compound hits. Use this diagram to map your compound against established pathways.

MoA_Pathways cluster_cell Fungal Cell Structure DNA Nucleus/DNA (Replication) Ergosterol Ergosterol Synthesis (CYP51 / ERG11) Membrane Cell Membrane (Integrity) Ergosterol->Membrane Essential Component Glucan Beta-1,3-Glucan Synthase (FKS1) Wall Cell Wall (Structural Matrix) Glucan->Wall Essential Component Flucytosine Flucytosine (5-FC) Flucytosine->DNA Inhibits DNA/RNA Azoles Azoles (Fluconazole) Azoles->Ergosterol Inhibits demethylation Polyenes Polyenes (Amphotericin B) Polyenes->Membrane Binds Ergosterol/Pores Echinocandins Echinocandins (Caspofungin) Echinocandins->Glucan Inhibits synthesis Novel YOUR COMPOUND (Target?) Novel->Membrane ? Novel->Wall ?

Figure 2: Antifungal Mechanisms of Action.[2][3][4] Commercial comparators target the membrane (Azoles, Polyenes) or the wall (Echinocandins). Use this map to hypothesize synergy (e.g., wall damage facilitates membrane entry).

Data Reporting Standards

When publishing your comparison, avoid vague terms like "active." Use the following definitions based on the MFC/MIC ratio.

The "Cidality" Ratio:



Ratio ValueClassificationClinical Implication

Fungicidal High potential for eradicating infection; lower risk of relapse.

Fungistatic Relies on host immunity to clear infection; risk of recurrence in neutropenic patients.

Synergy (Checkerboard Assay): If comparing a combination (Novel + Commercial), calculate the Fractional Inhibitory Concentration Index (FICI):

  • Synergy: FICI

    
    
    
  • Indifference:

    
    
    
  • Antagonism: FICI

    
    
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[6] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 9.4). [Link]

  • Pfaller, M. A., et al. (2004). Fungicidal activity of amphotericin B, itraconazole, and voriconazole against 102 clinical isolates of Aspergillus species. Diagnostic Microbiology and Infectious Disease. [Link]

  • Cantón, E., et al. (2009). Minimum Fungicidal Concentrations of Amphotericin B, Posaconazole, and Voriconazole against Aspergillus spp.[7] Antimicrobial Agents and Chemotherapy.[8][1][9][3][6][10][11] [Link]

  • Klepser, M. E., et al. (1998). Antifungal pharmacodynamics: review of the literature and clinical recommendations.[12] Clinical Microbiology Reviews. [Link]

Sources

HPLC method for purity validation of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative HPLC Methodologies for Purity Validation of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Executive Summary: The Chromatographic Challenge

This compound (C₁₄H₁₅N₃O) represents a classic "mixed-function" challenge in liquid chromatography. Structurally, it combines a hydrophobic benzamide core with a basic pyridine moiety (pKa ~5.2) and an aniline group.[1][2]

For researchers and QC scientists, this molecule presents specific validation hurdles:

  • Silanol Activity: The basic pyridine nitrogen interacts strongly with residual silanols on traditional silica columns, causing severe peak tailing (

    
    ).
    
  • Polar Impurity Retention: Key synthesis precursors, such as 2-(2-aminoethyl)pyridine , are highly polar and often elute in the void volume on standard C18 phases, compromising the Limit of Quantitation (LOQ).

  • Isomeric Selectivity: Distinguishing the target 2-pyridyl isomer from potential 3-pyridyl or 4-pyridyl regioisomers (common contaminants in pyridine feedstocks) requires specific

    
    -
    
    
    
    selectivity often lacking in alkyl-bonded phases.

This guide objectively compares three chromatographic approaches—Standard Acidic C18 , High-pH C18 , and Biphenyl Phases —to identify the optimal protocol for rigorous purity validation.

Comparative Assessment of Stationary Phases

The following analysis evaluates three distinct methodologies based on resolution (


), peak symmetry (

), and impurity profiling capability.
FeatureMethod A: Traditional C18 (Acidic) Method B: Hybrid C18 (High pH) Method C: Biphenyl (Acidic)
Stationary Phase C18 (e.g., Zorbax Eclipse Plus)Hybrid C18 (e.g., XBridge BEH C18)Biphenyl (e.g., Kinetex Biphenyl)
Mobile Phase pH pH 2.5 (Formic Acid/TFA)pH 10.0 (NH₄HCO₃/NH₄OH)pH 2.5 (Formic Acid)
Mechanism Hydrophobic InteractionHydrophobic (Neutral State)Hydrophobic +

-

Interaction
Pyridine Peak Shape Poor (Tailing likely)Excellent (Suppressed Ionization)Good ( steric hindrance)
Impurity Selectivity Low (Co-elution of isomers)ModerateHigh (Separates isomers well)
Polar Retention Weak (Void elution risk)Strong (Neutral analytes retain better)Moderate to High
Verdict Legacy / Screening onlyRobust for Routine QCRecommended for Purity Validation
Why the Biphenyl Phase (Method C) Wins for Purity Validation

While High-pH C18 (Method B) offers excellent peak shape by neutralizing the pyridine base, it relies solely on hydrophobicity. Method C (Biphenyl) is superior for purity validation because it leverages


-

interactions
. The electron-deficient pyridine ring of the analyte interacts differently with the biphenyl ligands compared to the electron-rich aniline impurities or non-aromatic degradation products. This "orthogonal" selectivity is critical for detecting closely eluting isomeric impurities that Method B might miss.

Recommended Protocol: Biphenyl-Acidic Method

This protocol is designed to be a self-validating system, ensuring that both the highly polar amine precursors and the hydrophobic benzamide product are quantified accurately.

Chromatographic Conditions
  • Column: Kinetex Biphenyl, 100 Å, 2.6 µm, 150 x 4.6 mm (or equivalent Core-Shell Biphenyl).

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

    • Note on Acid: Formic acid is preferred over TFA for LC-MS compatibility, though TFA (0.05%) can be used if UV detection is the sole mode and peak shape needs further sharpening.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: UV at 254 nm (Benzamide absorption) and 210 nm (Universal aromatic).

  • Injection Volume: 5.0 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar amines)
2.05Isocratic End
15.060Linear Gradient (Elute Product)
18.095Wash Step (Elute dimers/oligomers)
21.095Hold Wash
21.15Re-equilibration
26.05End of Run
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v). Crucial: Using a high-organic diluent can cause "solvent effect" peak distortion for early eluting polar impurities. Keep organic content low in the diluent.

  • Stock Solution: 1.0 mg/mL in Methanol.

  • Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.

Method Development Logic & Fate Mapping

The following diagram illustrates the logical flow of impurity fate mapping and how the Biphenyl method addresses specific separation nodes.

G cluster_0 Synthesis Inputs cluster_1 Reaction & Degradation cluster_2 Biphenyl Separation Mechanism SM1 2-(2-aminoethyl)pyridine (Highly Polar/Basic) Prod Target Molecule: This compound SM1->Prod Reaction Imp2 Impurity B: Regioisomer (3-pyridyl analog) SM1->Imp2 Impure Feedstock Mech1 Pi-Pi Interaction: Retains Pyridine Ring SM1->Mech1 Strong Retention (Avoids Void) SM2 Isatoic Anhydride (Reactive Intermediate) SM2->Prod Imp1 Impurity A: Hydrolysis Product (Anthranilic Acid) Prod->Imp1 Hydrolysis Mech2 Hydrophobic Interaction: Retains Benzamide Prod->Mech2 Main Peak Imp2->Mech1 Differential Pi-Pi (Separates from Product)

Figure 1: Impurity Fate Mapping and Separation Logic. The Biphenyl phase specifically targets the pyridine ring interactions to resolve isomers and retain polar precursors.

Validation Parameters (Simulated Data)

To ensure the method meets ICH Q2(R1) standards, the following performance criteria should be targeted during validation.

System Suitability
  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak (Pyridine tailing is the primary failure mode).
    
  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest impurity (likely the Anthranilic acid derivative).
    
  • Precision: %RSD < 1.0% for retention time; < 2.0% for area (n=6).

Linearity & Range
  • Range: 0.1% (LOQ level) to 120% of target concentration.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
  • Causality: The wide range is necessary to quantify trace impurities (0.1%) and the assay (100%) in a single run, though a "High/Low" dilution scheme is often more accurate for trace analysis.

Specificity (Forced Degradation)
  • Acid Hydrolysis (0.1N HCl, 60°C): Expect cleavage of the amide bond. The method must resolve Anthranilic Acid (elutes early, acidic) from the 2-(2-aminoethyl)pyridine (elutes early, basic).

    • Note: On a C18 column, these two degradation products might co-elute. On Biphenyl, the pyridine derivative is better retained via

      
      -
      
      
      
      mechanisms, ensuring separation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Splitting (Main Peak) Sample solvent too strong (High % Organic).Dissolve sample in 10-20% Acetonitrile/Water.
Drifting Retention Times pH fluctuation in Mobile Phase A.Use a buffer (Ammonium Formate 10mM, pH 3.0) instead of simple Formic Acid if drift persists.
High Backpressure Precipitation of sample or buffer.Ensure sample is filtered (0.22 µm). If using High pH method, ensure column is rated for pH > 10.
Ghost Peaks Carryover of basic amine.Add a "Sawtooth" wash (95% to 5% B rapid cycle) at the end of the gradient.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and mobile phase selection).
  • Phenomenex Application Guide. (2023). Selectivity of Biphenyl Phases for Aromatic and Heterocyclic Compounds.[Link] (General reference for Biphenyl phase mechanism).

  • PubChem. (2025).[4] 2-Amino-N-[2-(2-pyridyl)ethyl]benzamide Compound Summary. National Library of Medicine. [Link]

Sources

Decoding Novel Benzamides: A Comparative Guide to HRMS Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals, the benzamide scaffold represents a privileged structure found in antipsychotics (e.g., sulpiride), anti-emetics (e.g., metoclopramide), and histone deacetylase inhibitors. However, identifying novel benzamide derivatives in complex synthetic reaction mixtures or metabolic assays is fraught with ambiguity when relying on nominal mass data.

This guide provides a technical framework for transitioning from low-resolution mass spectrometry (LRMS) to High-Resolution Mass Spectrometry (HRMS). We analyze why HRMS (Q-TOF/Orbitrap) is the requisite tool for structural confirmation and provide a self-validating protocol for interpreting the fragmentation logic of novel benzamide compounds.

Part 1: The Analytical Challenge

The primary challenge in synthesizing or metabolizing novel benzamides is the prevalence of isobaric interferences . A nominal mass shift of +16 Da could indicate hydroxylation (+O), but it could also represent a methylation (+CH2) combined with a desaturation (-2H).

Furthermore, benzamides often contain halogen substitutions (Cl, Br) or methoxy groups that create specific isotopic patterns and mass defects. Standard Triple Quadrupole (QqQ) instruments, while excellent for quantitation, lack the resolving power to distinguish the exact mass required to assign a unique elemental formula to these modifications.

Part 2: Comparative Technology Analysis

The following comparison evaluates the three dominant platforms for small molecule analysis. For novel structure elucidation, HRMS (Q-TOF or Orbitrap) is the superior choice over LRMS or NMR for initial screening due to the balance of sensitivity and specificity.

Table 1: Performance Metrics for Benzamide Elucidation
FeatureTriple Quadrupole (LRMS) Q-TOF (HRMS) Orbitrap (HRMS) NMR (600 MHz)
Primary Utility Quantitation (Targeted)Screening & ElucidationDeep ElucidationStructural Certainty
Mass Accuracy ~1000 ppm (Nominal)< 2 ppm< 1 ppmN/A
Resolving Power Unit Resolution> 40,000> 140,000Atomic Resolution
Isotopic Fidelity Low (M+1/M+2 ratios only)High (Fine structure)Ultra-High (S/N dependent)Perfect
Benzamide Specificity Detects parent m/z onlyConfirms formula (

)
Resolves fine isotopes (

)
Defines regiochemistry
Sample Req. Picogram levelsNanogram levelsNanogram levelsMilligram levels

Scientist’s Insight: While NMR is the gold standard for regiochemistry (e.g., ortho vs. meta substitution), it is often too insensitive for early-stage metabolic screens. HRMS bridges this gap by confirming the presence and elemental composition of the modification before scale-up for NMR.

Part 3: Technical Deep Dive – Interpreting the Spectra

To successfully identify a novel benzamide, you must interrogate the data using a three-tiered approach: Exact Mass , Isotopic Pattern , and Fragmentation Logic .

Exact Mass & Mass Defect Filtering (MDF)

Benzamides possess a distinct "mass defect" (the difference between exact mass and nominal mass) due to the presence of hydrogen (positive defect) vs. oxygen/halogens (negative defect).

  • Protocol: Apply a Mass Defect Filter (MDF) of ±50 mDa around the mass defect of the parent benzamide scaffold.

  • Result: This removes ~80% of matrix background ions, leaving only structurally related derivatives (metabolites or impurities).

The Halogen Signature (Isotopic Fine Structure)

Many bioactive benzamides (e.g., chloroprocaine, metoclopramide) contain chlorine or bromine.

  • Chlorine: Look for the characteristic 3:1 ratio at M (A) and M+2 (A+2).

  • Bromine: Look for the 1:1 ratio at M and M+2.

  • HRMS Advantage: At resolutions >100,000 (Orbitrap), you can distinguish the A+2 peak of a

    
     isotope from a sulfur substitution (
    
    
    
    ), which nominal mass cannot do.
Fragmentation Logic: The "Benzoyl Anchor"

The definitive confirmation of a benzamide core is the


-cleavage  of the amide bond.
  • Mechanism: Collision Induced Dissociation (CID) typically cleaves the amide bond, ejecting the amine portion and retaining the charge on the benzoyl moiety.

  • Diagnostic Ion: The formation of the Benzoyl Cation (

    
    ) .
    
    • Theoretical m/z: 105.0335

    • Secondary Fragment: Loss of CO (28 Da) from the benzoyl cation yields the Phenyl Cation (

      
      )  at m/z 77.0386.
      

Critical Check: If your novel compound has a substituted benzene ring (e.g., a methoxy group), the diagnostic ion will shift accordingly (e.g., m/z 105


 m/z 135 for methoxy-benzoyl).

Part 4: Experimental Protocol (Self-Validating)

Objective: Acquire high-confidence MS/MS spectra for a novel benzamide derivative.

Step 1: Sample Preparation[1]
  • Solvent: Dissolve compound in 50:50 Methanol:Water + 0.1% Formic Acid. Avoid high concentrations of TFA (suppresses ionization).

  • Concentration: Target 100 ng/mL to prevent detector saturation (which skews mass accuracy).

Step 2: Instrument Setup (Q-TOF/Orbitrap)[2]
  • Ion Source: ESI Positive Mode (Benzamides protonate readily on the amide oxygen/nitrogen).

  • LockMass: Mandatory. Infuse a reference standard (e.g., Leucine Enkephalin or polysiloxane background ions) to correct mass drift in real-time.

  • Collision Energy (CE): Use Stepped CE (e.g., 15, 30, 45 eV).

    • Why? Low CE preserves the molecular ion (

      
      ). High CE reveals the diagnostic benzoyl fragment (m/z 105).
      
Step 3: Data Processing[3]
  • Extract Ion Chromatogram (EIC): Use a window of ±5 ppm for the theoretical mass.

  • Calculate RDBE: Ring Double Bond Equivalent. A basic benzamide has an RDBE of at least 5 (Benzene ring = 4, Carbonyl = 1). If your calculated formula has RDBE < 5, the assignment is incorrect.

  • Verify Fragment: Check for the "Benzoyl Anchor" (m/z 105.0335 or substituted variant).

Part 5: Visualization of Workflows

Diagram 1: The HRMS Elucidation Workflow

This diagram outlines the decision tree for confirming a novel benzamide structure.

HRMS_Workflow Start Crude Reaction/Metabolite Mix LC UHPLC Separation Start->LC MS1 Full Scan MS1 (High Res) LC->MS1 MDF Mass Defect Filter (±50 mDa) MS1->MDF Remove Background Iso Isotope Pattern Check (Cl/Br) MDF->Iso Candidate Selection MS2 Data-Dependent MS/MS Iso->MS2 Trigger Fragmentation Frag Identify Benzoyl Cation (m/z ~105) MS2->Frag Look for Anchor Ion Struct Structure Confirmation Frag->Struct Validated

Caption: A streamlined workflow for filtering complex HRMS data to isolate and confirm novel benzamide derivatives using Mass Defect Filtering and MS/MS targeting.

Diagram 2: Benzamide Fragmentation Pathway

This diagram illustrates the mechanistic cleavage that produces the diagnostic ions used for identification.

Fragmentation Parent Protonated Benzamide [M+H]+ Transition Amide Bond Cleavage Parent->Transition CID Energy Benzoyl Benzoyl Cation (m/z 105.0335) Transition->Benzoyl Neutral Neutral Amine Loss (R-NH2) Transition->Neutral Phenyl Phenyl Cation (m/z 77.0386) Benzoyl->Phenyl Secondary Frag CO Loss of CO (28 Da) Benzoyl->CO

Caption: The characteristic fragmentation pathway of benzamides. The detection of the Benzoyl Cation (m/z 105) is the primary confirmation of the scaffold.

References

  • Zhang, H., et al. (2009).[1] Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid and fragmentation patterns. [Link]

  • National Institutes of Health (NIH). (2018). Advances in structure elucidation of small molecules using mass spectrometry. [Link]

Sources

Benchmarking Guide: 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide vs. Clinical Antithrombotics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking framework for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide , an anthranilamide-based scaffold structurally related to Factor Xa (FXa) inhibitors.

Based on its chemical structure (an anthranilic acid core linked to a pyridine ring via an ethyl spacer), this compound functions as a Factor Xa inhibitor probe . It represents a "flexible linker" analog of the clinically approved drug Betrixaban (which possesses a rigid direct amide linkage). The following guide benchmarks this compound against established antithrombotics to evaluate the impact of linker flexibility on potency, selectivity, and metabolic stability.

Executive Summary & Mechanistic Profiling

Compound Class: Anthranilamide-based Direct Factor Xa Inhibitor.[1] Target: Factor Xa (FXa), the convergence point of the intrinsic and extrinsic coagulation pathways. Structural Significance: The molecule features a 2-aminobenzamide (anthranilamide) pharmacophore, a known S4-binding motif in FXa inhibitors. Unlike Betrixaban , which connects the amide nitrogen directly to the pyridine ring (rigid conformation), this compound utilizes an ethyl linker (-CH2-CH2-).

  • Hypothesis: The ethyl linker introduces rotational freedom, potentially reducing binding affinity (entropic penalty) compared to rigid analogs but may alter solubility and off-target selectivity (e.g., against Thrombin or HERG).

Mechanism of Action (Pathway Diagram)

The compound inhibits the conversion of Prothrombin to Thrombin by blocking the active site of FXa.

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X (Inactive) Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Enzyme) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Catalyzes Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor This compound (Test Compound) Inhibitor->FXa Inhibits (Ki = ?) Betrixaban Betrixaban (Benchmark) Betrixaban->FXa Inhibits (Ki = 0.1 nM)

Figure 1: Coagulation cascade highlighting the competitive inhibition of Factor Xa by the test compound and the benchmark Betrixaban.

Comparative Benchmarking: In Vitro Potency

To validate the efficacy of the ethyl-linked scaffold, it must be benchmarked against Betrixaban (structural parent), Rivaroxaban (market leader), and Dabigatran (specificity control).

Table 1: Predicted vs. Reference Pharmacological Profiles

Note: Values for the test compound are representative of flexible anthranilamide precursors based on SAR literature [1][2].

ParameterThis compoundBetrixaban (Standard)Rivaroxaban (Standard)Dabigatran (Control)
Primary Target Factor XaFactor XaFactor XaThrombin (IIa)
Binding Mode Reversible, CompetitiveReversible, CompetitiveReversible, CompetitiveReversible, Competitive
Linker Type Flexible Ethyl (-CH2CH2-)Rigid Direct AmideOxazolidinone Core-
FXa IC50 (nM) 150 - 500 nM (Est.)*1.5 nM0.4 nM> 10,000 nM
Thrombin IC50 > 10,000 nM> 10,000 nM> 10,000 nM4.5 nM
Selectivity (FXa/IIa) HighVery HighVery HighLow (Target is IIa)
Solubility (pH 7.4) High (Flexible/Polar)Low (Rigid/Planar)ModerateModerate
  • Interpretation : The test compound is expected to be 100-fold less potent than Betrixaban due to the entropic cost of the flexible ethyl chain upon binding to the S1/S4 pockets. However, it serves as an excellent fragment probe for checking off-target binding (e.g., kinases) due to its simplified structure.

Experimental Protocols

To generate the data for Table 1, the following self-validating workflows are required.

Workflow 1: Chromogenic Factor Xa Inhibition Assay

This assay measures the residual activity of FXa in the presence of the inhibitor using a colorimetric substrate.

Reagents:

  • Human Factor Xa (Enzyme).

  • Chromogenic Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

Protocol:

  • Preparation : Dissolve this compound in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 µM).

  • Incubation : Mix 25 µL of inhibitor dilution with 25 µL of Human FXa (0.5 nM final) in a 96-well plate. Incubate for 30 min at 37°C to allow equilibrium binding.

  • Initiation : Add 50 µL of S-2765 substrate (200 µM final).

  • Measurement : Monitor absorbance at 405 nm (cleavage of p-nitroaniline) kinetically for 20 min.

  • Validation : Run Betrixaban as a positive control (expected IC50 ~1-2 nM). If Betrixaban IC50 > 10 nM, the enzyme activity is compromised.

Workflow 2: Platelet Aggregation (Ex Vivo Validation)

Since FXa inhibition prevents thrombin generation, this compound should indirectly inhibit thrombin-induced platelet aggregation.

AssayWorkflow Blood Citrated Human Blood PRP Platelet Rich Plasma (PRP) Blood->PRP Centrifuge 200xg, 15 min Incubation Incubate with Test Compound (37°C, 10 min) PRP->Incubation Measurement Light Transmission Aggregometry (LTA) Incubation->Measurement Agonist Add Agonist (Tissue Factor or Thrombin) Agonist->Measurement Trigger Result Calculate IC50 (% Inhibition) Measurement->Result

Figure 2: Ex vivo platelet aggregation workflow. Note: FXa inhibitors show weaker effects in ADP-induced aggregation compared to Tissue Factor-induced aggregation.

Evaluation of Structural Activity Relationship (SAR)

The critical comparison lies in the Linker Region :

  • Betrixaban (Benchmark) : The N-(pyridin-2-yl) amide bond is planar and rigid, locking the pyridine into the S1 specificity pocket of Factor Xa. This pre-organization leads to high affinity (low nanomolar Ki).

  • Test Compound : The N-(2-(pyridin-2-yl)ethyl) linker adds two sp3 carbons.

    • Pros : Increased water solubility; potential to reach distinct sub-pockets.

    • Cons : High entropic penalty upon binding; the pyridine ring may "flop" out of the S1 pocket, drastically reducing potency [1].

Recommendation for Optimization: If the test compound shows IC50 > 1 µM, consider:

  • Rigidification : Remove the ethyl chain to restore the direct amide (Betrixaban scaffold).

  • Substitution : Add a Chlorine at position 5 of the pyridine (as in Betrixaban) to fill the hydrophobic S1 sub-pocket.

  • Core Modification : Add a methoxy group to the benzamide ring (position 5) to interact with the S4 pocket residues [2].

References

  • Zhang, P., et al. (2009). "Discovery of Betrixaban (PRT054021), a potent, orally active, direct Factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Pruitt, J.R., et al. (2003). "Isoxazolines and Isoxazoles as Factor Xa Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • European Bioinformatics Institute. "ChEMBL Assay Data: Anthranilamide Factor Xa Inhibitors." ChEMBL Database. Link

  • Escolar, G., et al. (2010). "In vitro and in vivo antithrombotic effects of Betrixaban." Journal of Thrombosis and Haemostasis. Link

Sources

A Senior Application Scientist's Guide to Comparative Docking of N-pyridin-2-yl Benzamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of N-pyridin-2-yl benzamide analogues through molecular docking. It is designed for researchers, scientists, and drug development professionals to understand not just the "how" but also the "why" behind the experimental choices in structure-based drug design.

Introduction: The Therapeutic Potential of N-pyridin-2-yl Benzamides

The N-pyridin-2-yl benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These analogues have shown promise as anticancer, anti-inflammatory, and antidiabetic agents.[1][2] Their therapeutic potential often stems from their ability to bind to and modulate the activity of key proteins, particularly kinases.[2]

Understanding the structure-activity relationship (SAR) is paramount in optimizing these analogues for improved potency and selectivity. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is an indispensable tool in this endeavor.[3][4][5] By comparing the docking poses, binding energies, and interactions of a series of analogues, we can elucidate the structural features crucial for biological activity and rationally design more effective therapeutic agents.

This guide will focus on a comparative docking study of N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase (GK), a key enzyme in glucose homeostasis and a promising target for the treatment of type 2 diabetes.[1][6][7] We will delve into a detailed, field-proven protocol, explain the causality behind each step, and present the data in a clear, comparative format.

The "Why": Causality in Experimental Design

A successful comparative docking study hinges on a well-designed and validated protocol. Here, we outline the critical considerations and the rationale behind the choices made in this guide.

Target Selection and Preparation: The Foundation of a Reliable Study

The choice of the target protein is the first critical step. For this guide, we have selected human glucokinase (PDB ID: 3IMX), as there is published evidence of its activation by N-pyridin-2-yl benzamide analogues.[1] The quality of the protein structure is crucial for accurate docking. Therefore, the crystal structure must be carefully prepared to ensure it is suitable for docking simulations. This involves:

  • Removal of non-essential molecules: Water molecules, co-solvents, and ions not involved in ligand binding are typically removed to simplify the system and reduce computational complexity.

  • Addition of hydrogen atoms: Crystal structures often lack explicit hydrogen atoms. Adding them is essential for correct ionization and tautomeric states of amino acid residues, which in turn influences hydrogen bonding interactions.

  • Protonation state assignment: The protonation states of ionizable residues (e.g., His, Asp, Glu) at a given pH are critical for accurate electrostatics and hydrogen bonding.

  • Energy minimization: A brief energy minimization of the protein structure helps to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Ligand Preparation: Ensuring Chemical Correctness

The accuracy of ligand structures is equally important. The N-pyridin-2-yl benzamide analogues must be prepared to reflect their likely state in the biological environment. This includes:

  • Generation of 3D coordinates: If starting from 2D structures, they must be converted to 3D.

  • Tautomer and ionization state prediction: The dominant tautomeric and ionization states of the ligands at physiological pH must be determined as they significantly affect their interaction patterns.

  • Energy minimization: Minimizing the energy of the ligand structures ensures they are in a low-energy, stable conformation before docking.

Docking Protocol Validation: A Self-Validating System

To ensure the trustworthiness of our docking protocol, it must be validated. A common and effective method is re-docking , where the co-crystallized ligand is extracted from the protein structure and then docked back into the binding site.[8] A successful re-docking is generally defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose. This confirms that the docking algorithm and scoring function can accurately reproduce the experimentally observed binding mode.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for a comparative docking study of N-pyridin-2-yl benzamide analogues against glucokinase using the widely accessible and validated software, AutoDock Vina.

Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the results.

  • Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.

Protocol Workflow

The overall workflow of the comparative docking study is illustrated in the diagram below.

docking_workflow cluster_prep Preparation cluster_dock Docking & Validation cluster_analysis Analysis PDB 1. Obtain Protein Structure (PDB ID: 3IMX) PrepProtein 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligands 2. Prepare Ligand Analogues (N-pyridin-2-yl benzamides) PrepLigands 4. Prepare Ligands (Generate 3D, assign charges) Ligands->PrepLigands Grid 5. Define Binding Site (Grid Box Generation) PrepProtein->Grid Dock 7. Dock Analogues (Run AutoDock Vina) PrepLigands->Dock Validate 6. Validate Protocol (Re-docking of co-crystalized ligand) Grid->Validate Validate->Dock Analyze 8. Analyze Results (Binding energies, interactions) Dock->Analyze Compare 9. Comparative Analysis (Correlate with experimental data) Analyze->Compare SAR 10. Structure-Activity Relationship (SAR) Compare->SAR

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a commitment that concludes with safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be self-validating, grounded in established safety principles and regulatory standards.

Hazard Assessment: Understanding the "Why"
  • Aminobenzamide Moiety : Compounds in the benzamide family are known to pose health risks. For instance, benzamide is classified as harmful if swallowed and is suspected of causing genetic defects.[1] 2-Aminobenzamide is known to cause serious eye irritation.[2]

  • Pyridine Moiety : Pyridine and its derivatives are treated as hazardous waste.[3] Pyridine is flammable and reacts violently with strong oxidants and acids.[4][5] Its decomposition during combustion produces toxic nitrogen oxide fumes.[2][5]

Based on this analysis, this compound should be handled as a hazardous substance. The following table summarizes the anticipated hazard profile that dictates our disposal strategy.

Hazard CategoryPotential HazardRationale & Causality
Health Hazards Acute Toxicity (Oral): Harmful if swallowed.[1][6]The benzamide structure is associated with oral toxicity. Ingestion can lead to gastrointestinal irritation.[7]
Skin/Eye Irritation: Causes skin and serious eye irritation.[2][6]Amine and benzamide functional groups can be irritating to skin and mucous membranes.[8]
Inhalation Hazard: May cause respiratory tract irritation.[1]Handling the compound as a powder can generate dust that, if inhaled, may irritate the respiratory system.[9]
Chronic Toxicity: Suspected of causing genetic defects.[1]This is a serious long-term health risk associated with the parent benzamide structure.
Physical Hazards Reactivity: Potential for violent reaction with strong acids and oxidizers.The pyridine ring makes the compound basic and susceptible to vigorous reactions with incompatible materials.[4][10]
Environmental Hazards Aquatic Toxicity: Potentially harmful to aquatic life.While specific data is absent, pyridine itself has known aquatic toxicity. Uncontrolled release must be prevented.[11]
The Disposal Workflow: A Decision-Making Framework

The following workflow provides a logical pathway from waste generation to final disposal. It emphasizes the critical decision points of identification and segregation, which are fundamental to a safe laboratory environment.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal Generate Waste Generated Identify Identify Waste Type Generate->Identify Solid_Pure Waste Stream 1: Unused/Expired Solid Identify->Solid_Pure Pure Compound Solid_Cont Waste Stream 2: Contaminated Solid Waste Identify->Solid_Cont Contaminated Solids (PPE, Glassware) Liquid_Cont Waste Stream 3: Contaminated Liquid Waste Identify->Liquid_Cont Contaminated Liquids (Solutions) Container_Solid Package in a sealed, compatible solid waste container. Solid_Pure->Container_Solid Solid_Cont->Container_Solid Container_Liquid Collect in a sealed, compatible, leak-proof liquid waste container. Liquid_Cont->Container_Liquid Label Label Container Clearly: - 'Hazardous Waste' - 'this compound' - List all components & concentrations - Hazard Symbols (e.g., Toxic, Irritant) Container_Solid->Label Container_Liquid->Label Store Store in designated Satellite Accumulation Area (SAA). Ensure segregation from incompatibles (acids, oxidizers). Label->Store EHS Arrange for disposal via institutional Environmental Health & Safety (EHS). (Probable Disposal Route: Incineration) Store->EHS

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to these specific protocols is crucial. The causality behind each step is linked directly to the hazard profile of the compound.

This protocol applies to the original reagent bottle containing the pure, solid chemical that is no longer needed.

  • Do Not Attempt Neutralization: Never mix the pure compound with other chemicals in an attempt to neutralize it. This can cause unintended, hazardous reactions.

  • Ensure Secure Packaging: The compound should remain in its original, clearly labeled container. If the original container is compromised, carefully transfer the material to a new, compatible container that can be tightly sealed.[12][13]

  • Label as Waste: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound". Do not use abbreviations.

  • Segregate and Store: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA). It is critical to store this waste away from incompatible materials, particularly strong acids and oxidizing agents.[10]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.

This category includes items like gloves, weigh boats, paper towels, pipette tips, and empty vials that have come into direct contact with the compound.

  • Collect at Point of Use: Designate a specific, impervious waste container (e.g., a thick-walled plastic bag or a labeled bucket with a lid) for the collection of this contaminated solid waste. This prevents cross-contamination of other lab waste streams.

  • Package Securely: Once collection is complete, securely seal the container. For waste bags, double-bagging is recommended to prevent punctures and leaks.

  • Label Thoroughly: Apply a "Hazardous Waste" label. List "Solid Waste contaminated with this compound".

  • Store and Dispose: Store the container in the SAA and arrange for EHS pickup as described in Protocol 1.

This protocol covers solutions of the compound in organic solvents or aqueous buffers generated during experiments.

  • Use a Designated Waste Container: Dedicate a specific, compatible liquid waste container (e.g., a glass or polyethylene bottle with a screw cap) for all liquid waste containing this compound.[12] The container must be in good condition and leak-proof.[13]

  • Maintain Segregation: Do NOT mix this waste stream with other liquid wastes (e.g., halogenated vs. non-halogenated solvents) unless your institution's EHS guidelines specifically permit it. Never mix with acidic or oxidizing waste streams.[4]

  • Leave Headspace: Do not fill the liquid waste container to more than 75-80% capacity.[10] This headspace allows for vapor expansion and reduces the risk of spills.

  • Keep Closed: The container must be kept tightly closed at all times, except when you are actively adding waste to it.[12][13] Using a funnel that is then removed is standard practice.

  • Label Accurately: Affix a "Hazardous Waste" label. List all chemical components with their approximate concentrations (e.g., "Methanol: ~95%, this compound: ~5%").

  • Store and Dispose: Place the sealed, labeled container in the SAA, ensuring it is stored in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks. Arrange for EHS pickup.

Emergency Procedures: Accidental Spills

In the event of a small-scale spill in a controlled laboratory setting:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further spread or exposure.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.[9] Carefully sweep up the mixture into a designated waste container.

    • For Liquids: Cover the spill with a chemical absorbent pad or material. Work from the outside of the spill inward.

  • Clean the Area: Decontaminate the spill area according to your lab's standard operating procedures, typically with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, PPE) are considered hazardous waste.[5] They must be collected, labeled, and disposed of according to Protocol 2.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the lifecycle of this compound, from synthesis to disposal, is managed with the highest degree of scientific responsibility and care.

References

  • Material Safety Data Sheet for P-AMINO BENZAMIDE. Oxford Lab Fine Chem LLP.

  • Standard Operating Procedure for Pyridine. University of Washington, Department of Environmental Health and Safety.

  • Toxicological Profile for Pyridine - Production, Import, Use, and Disposal. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI.

  • N-[2-(2-Pyridinyl)ethyl]benzamide | 4976-05-0. Benchchem.

  • 2-Amino-N-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]benzamide Safety Data Sheets. Echemi.com.

  • N- pyridin ( -2-yl)-β- alanine ethyl ester Safety Data Sheet. Jubilant Ingrevia Limited. (2024-02-26)

  • Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12)

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.

  • Safety Data Sheet for Benzamide. Fisher Scientific. (2010-09-07)

  • Safety Data Sheet for 2-Aminobenzamide. Fisher Scientific.

  • MSDS of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. Capot Chemical. (2013-08-22)

  • Safety Data Sheet for Benzamide. Sigma-Aldrich. (2025-11-06)

  • Safety Data Sheet: Pyridine. Carl ROTH.

  • Incident management: pyridine. GOV.UK.

  • Guidelines: Handling and Disposal of Chemicals. Purdue University, School of Chemical Engineering.

  • Pyridine hydrofluoride Safety Data Sheet. Santa Cruz Biotechnology.

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA).

  • Hazard Summary: Benzamide. New Jersey Department of Health.

Sources

Personal protective equipment for handling 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

[1]

Executive Safety Summary

Treat as a High-Potency Unknown. 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide is a pharmacophore conjugate combining an aniline derivative (benzamide) with a pyridine ring.[1] While specific toxicological data for this exact conjugate may be sparse, Structure-Activity Relationship (SAR) analysis mandates adherence to Universal Precautions for novel organic amines.[1]

Immediate Core Directive:

  • Primary Hazard: Inhalation of dust and dermal absorption.[1]

  • Critical Control: All handling of dry powder must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.[1]

  • Prohibited: Do not handle on open bench tops. Do not use latex gloves (poor resistance to organic amine solvents).[1]

Hazard Identification & Risk Assessment

The following assessment is derived from the toxicological profiles of the parent moieties (Benzamide and Pyridine) and standard medicinal chemistry safety protocols.

Chemical Structure Analysis

The molecule contains two distinct risk-carrying moieties:

  • 2-Aminobenzamide moiety: Structurally related to anilines.[1]

    • Risk:[1][2][3][4][5] Potential skin sensitization, methemoglobinemia (if absorbed in high quantities), and potential mutagenicity (H341).

  • Pyridine-2-ethyl moiety: A nitrogenous heterocycle.[1]

    • Risk:[1][2][4][5] Mucous membrane irritation, potential neurotoxicity, and hepatic strain upon metabolism.

Anticipated GHS Classification (Precautionary)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][4]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][4][6]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][4]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1] We do not rely on a single layer of protection.[1]

PPE Selection Logic
  • Glove Permeation: Pyridine derivatives can permeate thin nitrile rubber.[1] If dissolving this compound in penetrating solvents (DCM, DMF, DMSO), standard 4-mil nitrile provides <5 minutes of protection.

  • Respiratory: The amine functionality implies a basic pH; dusts are caustic to the upper respiratory tract.[1]

Technical Specifications Table
Protection ZoneStandard Operation (mg scale)High-Risk Operation (>1g or Solution Prep)Technical Rationale
Hand Protection Nitrile (Single Layer) Min Thickness:[1] 5 milCuff: ExtendedDouble Gloving Inner: 4 mil NitrileOuter: 8 mil Nitrile or Laminate (Silver Shield)Prevents incidental contact.[1] Double gloving mitigates micropores and permeation during solvent handling.[1]
Eye Protection Safety Glasses Side shields required (ANSI Z87.[1]1)Chemical Splash Goggles Indirect ventingBasic amines can cause corneal opacity.[1] Goggles prevent vapor/aerosol bypass.[1]
Respiratory Fume Hood (CFH) Sash height <18 inchesCFH + N95/P100 If hood airflow is <100 fpmEngineering controls are primary.[1] Respirators are secondary backup for equipment failure.[1]
Body Defense Lab Coat Cotton/Poly blend (Buttoned)Tyvek® Lab Coat Disposable, closed-frontCotton absorbs liquids; Tyvek repels dust and splash, preventing "wicking" to skin.

Operational Protocols

Workflow Visualization

The following diagram outlines the decision logic for safe handling based on the physical state of the compound.

HandlingProtocolStartStart: Handling this compoundStateCheckCheck Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidLiquidSolution (in DCM/DMSO/MeOH)StateCheck->LiquidWeighingWeighing Protocol:1. Use Anti-Static Gun2. Work in Powder Hood3. Pre-weigh closed vesselSolid->WeighingDissolvingSolubilization Protocol:1. Double Glove (Nitrile)2. Add solvent slowly (Exotherm check)3. Keep sash loweredLiquid->DissolvingWeighing->DissolvingIf preparing stockSpillSolidSpill (Solid):HEPA Vacuum orWet Wipe (No sweeping)Weighing->SpillSolidAccidentDisposalDisposal:Non-Halogenated Organic Waste(Unless in DCM/CHCl3)Weighing->DisposalSpillLiquidSpill (Liquid):Absorbent Pads(Vermiculite for >100mL)Dissolving->SpillLiquidAccidentDissolving->Disposal

Figure 1: Decision logic for handling solid vs. solvated forms of the compound.

Step-by-Step Methodology
A. Weighing (The Critical Control Point)

Risk: Static electricity can cause this benzamide powder to "fly," creating an inhalation hazard.[1]

  • Preparation: Place an analytical balance inside the fume hood or a dedicated powder enclosure.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.[1]

  • Transfer: Transfer the solid into a tared vial. Cap the vial immediately after transfer, before removing it from the balance enclosure.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with methanol before bringing it to the bench (if necessary).[1]

B. Solubilization

Risk: Splash potential.[1][7] Pyridines facilitate dermal absorption of the benzamide moiety.[1]

  • Solvent Choice: If using DMSO or DMF, be aware that these solvents carry dissolved chemicals through the skin rapidly.[1]

  • Technique: Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust.[1]

  • Venting: If the amine reacts with acidic solvents, pressure may build.[1] Use a vented cap or needle vent during initial mixing.[1]

Emergency Response & Disposal

Exposure Response[1][2][4][5]
  • Eye Contact: Flush immediately for 15 minutes .[1][2][6] The basicity of the pyridine/amine requires prolonged flushing to normalize pH.[1]

  • Skin Contact: Wash with soap and water.[1][3][6][8] Do not use ethanol to wash skin; alcohols can increase the solubility and absorption of the compound into the dermis.

  • Inhalation: Move to fresh air. If coughing persists, seek medical evaluation for potential sensitization.[1]

Waste Disposal (RCRA Guidelines)

This compound contains a pyridine ring, which often triggers specific disposal codes if free pyridine is present (D038), though the conjugate itself is likely not a listed waste.

  • Solid Waste: Dispose of in "Hazardous Solid Waste" containers. Do not trash.

  • Liquid Waste:

    • If dissolved in DMSO/Methanol/Acetone: Non-Halogenated Organic Waste .[1]

    • If dissolved in Dichloromethane (DCM): Halogenated Organic Waste .[1]

  • Container: Triple rinse empty vials with acetone; dispose of rinsate as hazardous waste. Deface the label before discarding the glass.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][9] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Benzamide Derivatives Safety Profile. National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: Pyridine.[1] United States Department of Labor.[1] [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: 2-aminobenzamide. [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.